NanoKid
Description
Structure
3D Structure
Properties
CAS No. |
618904-86-2 |
|---|---|
Molecular Formula |
C39H42O2 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
2-[4-[2-[3,5-bis(pent-1-ynyl)phenyl]ethynyl]-2,5-bis(3,3-dimethylbut-1-ynyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C39H42O2/c1-9-11-13-15-30-25-31(16-14-12-10-2)27-32(26-30)17-18-33-28-35(20-22-39(6,7)8)36(37-40-23-24-41-37)29-34(33)19-21-38(3,4)5/h25-29,37H,9-12,23-24H2,1-8H3 |
InChI Key |
LEXBNEYPTZBYBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC(=CC(=C1)C#CC2=CC(=C(C=C2C#CC(C)(C)C)C3OCCO3)C#CC(C)(C)C)C#CCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of NanoKid Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NanoKid molecule is a prominent member of the NanoPutian family, a series of anthropomorphic nanoscale molecules developed for educational outreach in chemistry.[1] While not intended for therapeutic applications, the synthesis and chemical modifications of the this compound provide a compelling case study in multi-step organic synthesis and the precise control of molecular architecture. This guide details the chemical properties of the this compound, focusing on its synthesis, spectroscopic characterization, and reactivity.
Molecular Structure
The this compound molecule is structurally composed of:
-
An upper body and a lower body, each formed by a benzene (B151609) ring.[1]
-
Two alkyne "arms" terminated with tert-butyl groups.[1]
-
Two alkyne "legs" ending in ethyl groups.[1]
-
A 1,3-dioxolane (B20135) "head" where the two oxygen atoms represent the "eyes".[1]
The overall height of the this compound molecule is approximately 2 nanometers.[1]
Synthesis of the this compound
The synthesis of the this compound is a convergent process, involving the separate preparation of the upper and lower body components, followed by their coupling.[2]
Synthesis of the Upper Body
The synthesis of the upper portion of the this compound begins with 1,4-dibromobenzene (B42075) and proceeds through several key steps including iodination, Sonogashira coupling to attach the "arms," formylation to create an aldehyde group, and subsequent protection of this aldehyde as a 1,3-dioxolane acetal (B89532).[2]
Synthesis of the Lower Body
The lower body synthesis starts from 4-nitroaniline, which undergoes bromination, deamination, reduction of the nitro group, and a Sandmeyer reaction to introduce an iodine atom. Sonogashira coupling is then used to attach the alkyne "legs".[2]
Coupling Reaction
The final step in the synthesis is the Sonogashira coupling of the iodinated upper body with the terminal alkyne of the lower body to form the complete this compound molecule.[2]
Spectroscopic Data
Although primarily an educational tool, the this compound has been characterized using standard spectroscopic techniques.[2]
| Spectroscopic Data for this compound | |
| Infrared (IR) | (KBr): 2969, 2922, 2896, 2864, 2243, 2208, 1463, 1359, 1264, 1200, 1061 cm⁻¹[2] |
| ¹H Nuclear Magnetic Resonance (NMR) | (400 MHz, CDCl₃): δ 7.59 (s, 2 H), 1.34 (s, 18 H)[2] |
| ¹³C Nuclear Magnetic Resonance (NMR) | (100 MHz, CDCl₃): δ 138.9, 135.0, 134.1, 133.5, 129.3, 125.9, 125.3, 124.5, 123.5, 121.5, 104.4, 104.1, 99.7, 91.8, 91.2, 88.5, 79.4, 77.9, 77.9, 75.6, 31.0, 30.9, 30.2, 28.2, 28.2, 23.2, 22.0, 21.8, 21.3, 13.4[2] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₃₉H₄₂O₂: 542.3185, Found: 542.3181[2] |
Chemical Reactivity
The chemical reactivity of the this compound has been explored through modifications of its "head" and "legs".
Acetal Exchange: Synthesis of NanoProfessionals
The 1,3-dioxolane "head" of the this compound can be exchanged with other diols under acidic conditions, often accelerated by microwave irradiation, to create a variety of "NanoProfessionals" with different "hats".[2] This reaction demonstrates the lability of the acetal group to acid-catalyzed hydrolysis and exchange.
Reaction with NanoGoblin
The this compound's acetal "head" can be "bitten off" by a molecule named NanoGoblin, which is the pyridinium (B92312) salt of tetracyanocyclopentadienide.[3][4] The NanoGoblin catalyzes the methanolysis of the acetal, converting it to a dimethyl acetal.[3][4][5] This reaction highlights the catalytic activity of the NanoGoblin and the susceptibility of the this compound's acetal group to cleavage under specific catalytic conditions.
Surface Assembly
By modifying the "legs" of the this compound to terminate in thiol groups, it is possible for the molecule to "stand" on a gold surface through the formation of gold-thiolate bonds. This demonstrates the potential for these molecules to be used in self-assembled monolayers.
Experimental Protocols
General Synthesis of this compound's Upper Body (Aldehyde)
To a solution of 2,5-bis(3,3-dimethylbutynyl)-1,4-dibromobenzene in THF at -78 °C under a nitrogen atmosphere is added n-butyllithium dropwise. The mixture is stirred for 1 hour, after which N,N-dimethylformamide (DMF) is added. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours before being quenched with water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over magnesium sulfate, and concentrated to yield the aldehyde.[2]
General Protocol for Acetal Exchange
The this compound is dissolved in an excess of the desired 1,2- or 1,3-diol containing a catalytic amount of p-toluenesulfonic acid. The mixture is subjected to microwave irradiation for a few minutes. The resulting product, a "NanoProfessional," is then purified.[2]
Methanolysis of this compound with NanoGoblin
To a solution of this compound in deuterated methanol (CD₃OD) in an NMR tube, NanoGoblin is added. The reaction progress is monitored by ¹H NMR spectroscopy. After completion, the reaction is quenched with triethylamine, and the product is isolated by flash chromatography.[5]
Conclusion
The this compound molecule, while conceived as an educational tool, serves as an excellent platform for demonstrating fundamental principles of organic synthesis and reactivity. Its multi-step convergent synthesis, involving key reactions like Sonogashira coupling, and the targeted modifications of its functional groups, provide valuable insights for researchers in the field of synthetic chemistry. The available spectroscopic data confirms its structure, and its reactivity showcases the chemical behavior of its constituent functional groups.
References
The Conceptual Development and Synthesis of the NanoPutian Series: A Technical Guide
Publication: Journal of Organic Chemistry, 2003, 68 (23), pp 8750–8766.[1]
Abstract
This technical guide details the conceptualization and synthetic routes toward a novel class of anthropomorphic molecules, termed the NanoPutians. These 2-nanometer tall structures, resembling human figures, were developed as an educational tool to engage students and the general public in the concepts of chemical synthesis and nanoscale science.[2][3] The convergent synthetic strategy involves the independent preparation of an "upper body" and a "lower body," which are subsequently coupled to form the foundational NanoPutian, the "NanoKid." Further derivatization of the this compound's "head" region, via a microwave-assisted acetal (B89532) exchange, has yielded a diverse series of "NanoProfessionals."[2][4] This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols and quantitative data, and visualizes the logical flow of the synthetic pathways.
Conceptual Development
The NanoPutian series was conceived as a unique pedagogical tool to bridge the gap between abstract chemical structures and the tangible world, thereby making nanoscience more accessible and engaging.[2] The whimsical, human-like forms of these molecules provide a relatable context for understanding complex organic synthesis. The foundational molecule, the this compound, is composed of two benzene (B151609) rings forming the torso, connected by an alkyne "waist." Four alkyne units with terminal alkyl groups constitute the arms and legs, and a 1,3-dioxolane (B20135) ring forms the head, with the oxygen atoms representing eyes.[2][3] This modular design allows for the targeted modification of specific regions, leading to the creation of a variety of derivatives.
Synthesis of the this compound: A Convergent Approach
The synthesis of the this compound is achieved through a convergent strategy, which involves the separate synthesis of the upper and lower body segments, followed by their coupling.[4]
Synthesis of the Upper Body
The synthesis of the upper torso of the this compound begins with 1,4-dibromobenzene (B42075) and proceeds through a five-step sequence.[3] Key transformations include the introduction of "arms" via Sonogashira coupling, formylation to create a precursor for the "head," and subsequent protection of the resulting aldehyde as a 1,3-dioxolane.[5]
Experimental Workflow for Upper Body Synthesis:
Caption: Synthetic pathway for the upper body of the this compound.
Synthesis of the Lower Body
The lower body's synthesis commences with 4-nitroaniline (B120555) and involves a seven-step process.[3] This pathway includes bromination, removal of the amino group, reduction of the nitro group, and subsequent conversion to an iodide. Sonogashira couplings are then employed to attach the "legs" and the alkyne for coupling to the upper body.[2]
Experimental Workflow for Lower Body Synthesis:
Caption: Synthetic pathway for the lower body of the this compound.
Coupling and Final Assembly
The final step in the synthesis of the this compound is the palladium- and copper-catalyzed Sonogashira coupling of the upper and lower body fragments.[4]
Final Assembly of this compound:
Caption: Convergent coupling to form the this compound.
Synthesis of the NanoProfessionals
The "NanoProfessionals" are synthesized from the this compound through an acetal exchange reaction.[2] This is typically achieved by reacting the this compound with an excess of a 1,2- or 1,3-diol in the presence of a catalytic amount of p-toluenesulfonic acid, often with microwave irradiation to reduce reaction times.[2]
Workflow for NanoProfessional Synthesis:
Caption: General scheme for the synthesis of NanoProfessionals.
Quantitative Data
The following tables summarize the yields for the key synthetic steps in the creation of the NanoPutian series.
Table 1: Synthesis of the this compound - Upper Body
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Iodination of 1,4-dibromobenzene | I₂, H₂SO₄ | 95 |
| 2 | Sonogashira Coupling | 3,3-Dimethylbutyne, Pd(PPh₃)₂Cl₂, CuI, TEA | 85 |
| 3 | Formylation | n-BuLi, DMF | 83 |
| 4 | Acetal Protection | 1,2-Ethanediol, p-TsOH, Toluene (B28343) | 91 |
| 5 | Halogen Exchange | n-BuLi, 1,2-diiodoethane | 75 |
Table 2: Synthesis of the this compound - Lower Body
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Bromination of 4-nitroaniline | Br₂, Acetic Acid | 80 |
| 2 | Deamination | NaNO₂, H₂SO₄, EtOH | 75 |
| 3 | Reduction | SnCl₂, EtOH | 90 |
| 4 | Iodination | NaNO₂, H₂SO₄, KI | 85 |
| 5 | Sonogashira Coupling | 1-Pentyne, Pd(PPh₃)₂Cl₂, CuI, TEA | 88 |
| 6 | Sonogashira Coupling | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA | 92 |
| 7 | Deprotection | K₂CO₃, MeOH | 95 |
Table 3: Final Assembly and Derivatization
| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| Coupling | Upper and Lower Body | Pd(PPh₃)₂Cl₂, CuI, TEA | This compound | 61 |
| Acetal Exchange | This compound | Various 1,2- and 1,3-diols, p-TsOH, Microwave | NanoProfessionals | 45-92 |
Detailed Experimental Protocols
(Note: These are representative protocols and may require optimization.)
5.1. General Procedure for Sonogashira Coupling:
To a solution of the aryl halide in a suitable solvent (e.g., THF, triethylamine), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide are added. The alkyne is then added, and the reaction mixture is stirred at room temperature or heated until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted and purified by column chromatography.
5.2. Synthesis of 2,5-Bis(3,3-dimethylbut-1-yn-1-yl)-1-iodobenzene (Upper Body Intermediate):
A mixture of 2,5-dibromo-1-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in triethylamine (B128534) is degassed. 3,3-Dimethylbutyne (2.2 eq) is added, and the mixture is stirred at 70 °C for 16 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by flash chromatography to afford the product.
5.3. Synthesis of 3,5-Di(pent-1-yn-1-yl)-1-ethynylbenzene (Lower Body):
To a solution of 1-ethynyl-3,5-diiodobenzene (B12820953) (1.0 eq) in triethylamine are added Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). 1-Pentyne (2.2 eq) is then added, and the reaction is stirred at room temperature for 8 hours. The reaction is worked up by adding water and extracting with ether. The organic layers are dried and concentrated, and the crude product is purified by chromatography.
5.4. Synthesis of the this compound:
A mixture of the upper body iodide (1.0 eq), the lower body alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in a 2:1 mixture of THF and triethylamine is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the this compound.
5.5. General Procedure for the Synthesis of NanoProfessionals:
To a solution of the this compound (1.0 eq) and the desired diol (10 eq) in toluene is added a catalytic amount of p-toluenesulfonic acid. The mixture is subjected to microwave irradiation at a specified temperature and time. After cooling, the reaction mixture is quenched with a saturated solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Conclusion
The NanoPutian project successfully demonstrates the power of organic synthesis to create complex, functional molecules with a unique and engaging design. The convergent synthetic strategy allows for the efficient construction of the core this compound structure, while the modular nature of the design facilitates the creation of a diverse range of derivatives. This work not only provides a valuable educational tool but also showcases the creativity and precision inherent in the field of chemical synthesis. Further explorations in this area could involve the incorporation of other functionalities to impart specific properties or to assemble more complex "nanosocieties."
References
A Technical Guide to the Synthesis of NanoKid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of NanoKid, a pioneering example of the NanoPutian class of anthropomorphic molecules. This document outlines the convergent synthetic strategy, details the experimental protocols for the formation of the upper and lower portions of the molecule, and culminates in their final coupling. All quantitative data is presented in structured tables for clarity, and the logical workflow is visualized using diagrams.
Introduction
The NanoPutians are a series of organic molecules, approximately 2 nm in height, designed to resemble human figures. Developed by Chanteau and Tour, these molecules serve as a unique platform for chemical education and the exploration of molecular design and self-assembly.[1] The first of this class, this compound, is constructed from two benzene (B151609) rings forming the "body," four acetylene (B1199291) units as "limbs," and a 1,3-dioxolane (B20135) ring as the "head."[2] Its synthesis is a notable example of a convergent approach, where complex molecular architectures are assembled from smaller, independently synthesized fragments.[1]
Synthetic Strategy Overview
The synthesis of this compound is achieved through a convergent strategy, which involves the independent preparation of an "upper body" and a "lower body," followed by a final coupling reaction.[3] This approach allows for the efficient construction of the target molecule and provides flexibility for the synthesis of various derivatives, known as NanoProfessionals, by modifying the terminal functionalities. The key reactions employed in this synthesis include Sonogashira couplings for the formation of carbon-carbon bonds, protection and deprotection of functional groups, and a final palladium-copper catalyzed coupling to unite the two major fragments.[3]
Caption: Convergent Synthetic Strategy for this compound.
Synthesis of the Upper Body of this compound
The synthesis of the upper body of this compound begins with 1,4-dibromobenzene and proceeds through a five-step sequence.[1] This involves the introduction of an iodine atom, followed by Sonogashira coupling to attach the "arms" (3,3-dimethylbutyne). The "head" is then formed by formylation and subsequent protection of the resulting aldehyde as a 1,3-dioxolane.[2][4] Finally, the remaining bromine atom is converted to iodine to prepare the fragment for coupling with the lower body.[2]
Caption: Synthetic Workflow for the Upper Body of this compound.
Experimental Protocols for Upper Body Synthesis
Step 1: Iodination of 1,4-Dibromobenzene
-
Procedure: To a solution of 1,4-dibromobenzene in a suitable solvent, iodine and an oxidizing agent (e.g., periodic acid) in sulfuric acid are added. The reaction mixture is stirred at room temperature until the starting material is consumed. The product is then isolated by extraction and purified by recrystallization.
Step 2: Sonogashira Coupling for "Arm" Installation
-
Procedure: The iodinated dibromobenzene is dissolved in a solvent mixture of THF and triethylamine. Bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide are added as catalysts. 3,3-Dimethylbutyne is then added, and the reaction is stirred at room temperature for 20 hours. The product is purified by flash chromatography.[1]
Step 3: Formylation
-
Procedure: The product from the previous step is dissolved in THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes. N,N-dimethylformamide (DMF) is then added, and the reaction is slowly warmed to room temperature. The aldehyde is isolated and purified by chromatography.[2][4]
Step 4: Acetal Protection of the "Head"
-
Procedure: The aldehyde is dissolved in toluene (B28343) with ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark trap to remove water. The protected aldehyde is then purified.[2]
Step 5: Halogen Exchange
-
Procedure: The bromo-acetal is dissolved in THF and cooled to -78 °C. n-Butyllithium is added, followed by a solution of 1,2-diiodoethane. This converts the bromide to the more reactive iodide, yielding the final upper body fragment.[2]
Synthesis of the Lower Body of this compound
The synthesis of the lower body of this compound is a seven-step process starting from nitroaniline.[1] The key steps include bromination, removal of the amine functionality, reduction of the nitro group to an amine, conversion to an iodide, and sequential Sonogashira couplings to attach the "stomach" and "legs."[2][4]
Caption: Synthetic Workflow for the Lower Body of this compound.
Experimental Protocols for Lower Body Synthesis
Step 1: Bromination of Nitroaniline
-
Procedure: Nitroaniline is treated with bromine in acetic acid to yield the dibrominated product.[2]
Step 2: Deamination
-
Procedure: The amino group is removed by treatment with sodium nitrite (B80452) in sulfuric acid and ethanol.[2]
Step 3: Reduction of Nitro Group
-
Procedure: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride in THF and ethanol.[2]
Step 4: Sandmeyer-type Iodination
-
Procedure: The resulting amine is converted to the corresponding iodide via a diazonium salt intermediate by treatment with sodium nitrite and potassium iodide in the presence of sulfuric acid.[2]
Step 5: First Sonogashira Coupling (Stomach)
-
Procedure: The diiodo-bromo compound is coupled with trimethylsilylacetylene (B32187) using a palladium-copper catalyst system.[2]
Step 6: Second Sonogashira Coupling (Legs)
-
Procedure: The remaining bromo groups are substituted with 1-pentyne (B49018) via another Sonogashira coupling.[2]
Step 7: Desilylation
-
Procedure: The trimethylsilyl (B98337) (TMS) protecting group is removed using potassium carbonate in methanol (B129727) and dichloromethane (B109758) to yield the terminal alkyne of the lower body fragment.[2]
Final Assembly of this compound
The final step in the synthesis of this compound is the palladium-copper catalyzed Sonogashira coupling of the upper and lower body fragments.[5]
Experimental Protocol for Final Coupling
-
Procedure: The upper body iodide and the lower body terminal alkyne are dissolved in a mixture of THF and triethylamine. Bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide are added, and the mixture is stirred until the reaction is complete. The final product, this compound, is then purified by column chromatography.[5]
Quantitative Data
| Compound/Step | Starting Material | Product | Yield (%) |
| Upper Body | |||
| Iodination | 1,4-Dibromobenzene | 1,4-Dibromo-2-iodobenzene | Good |
| Sonogashira Coupling | 1,4-Dibromo-2-iodobenzene | 1,4-Dibromo-2,5-bis(3,3-dimethylbutynyl)benzene | 70[1] |
| Formylation | 1,4-Dibromo-2,5-bis(3,3-dimethylbutynyl)benzene | 4-Bromo-2,5-bis(3,3-dimethylbutynyl)benzaldehyde | 83[1] |
| Acetal Protection | 4-Bromo-2,5-bis(3,3-dimethylbutynyl)benzaldehyde | 2-(4-Bromo-2,5-bis(3,3-dimethylbutynyl)phenyl)-1,3-dioxolane | Not specified |
| Halogen Exchange | 2-(4-Bromo-2,5-bis(3,3-dimethylbutynyl)phenyl)-1,3-dioxolane | Upper Body Fragment (Iodo-derivative) | Not specified |
| Lower Body | |||
| Bromination | Nitroaniline | 2,6-Dibromo-4-nitroaniline | Not specified |
| Deamination | 2,6-Dibromo-4-nitroaniline | 1,3-Dibromo-5-nitrobenzene | Not specified |
| Reduction | 1,3-Dibromo-5-nitrobenzene | 3,5-Dibromoaniline | Not specified |
| Iodination | 3,5-Dibromoaniline | 3,5-Dibromoiodobenzene | Not specified |
| Sonogashira Coupling 1 | 3,5-Dibromoiodobenzene | 3,5-Dibromo(trimethylsilylethynyl)benzene | Not specified |
| Sonogashira Coupling 2 | 3,5-Dibromo(trimethylsilylethynyl)benzene | 3,5-Di(1-pentynyl)-1-(trimethylsilylethynyl)benzene | Not specified |
| Desilylation | 3,5-Di(1-pentynyl)-1-(trimethylsilylethynyl)benzene | Lower Body Fragment | 100[1] |
| Final Coupling | Upper and Lower Body Fragments | This compound | Not specified |
Conclusion
The synthesis of this compound is a testament to the power of modern organic synthesis in creating complex and aesthetically intriguing molecular structures. The convergent approach not only allows for the efficient assembly of the target molecule but also provides a versatile platform for the creation of a diverse range of NanoPutian derivatives. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and professionals interested in the synthesis of these unique nanoscale structures. The synthesis of the "NanoToddler" has also been reported, following a similar route but with a truncated lower half. Furthermore, this compound can serve as a precursor to a variety of "NanoProfessionals" through a facile acetal exchange reaction on the "head" group, often facilitated by microwave irradiation.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. [PDF] Synthesis of anthropomorphic molecules: the NanoPutians. | Semantic Scholar [semanticscholar.org]
- 3. Collection - Synthesis of Anthropomorphic Molecules:â The NanoPutians - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. acs.org [acs.org]
- 5. NanoPutian - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Anthropomorphic Molecule: NanoKid
This guide provides a detailed overview of the NanoKid, one of the pioneering examples of anthropomorphic molecules known as NanoPutians. It is intended for researchers, scientists, and professionals in drug development who are interested in the creative aspects of chemical synthesis and the potential for molecular design to serve as an educational tool.
Quantitative Data Summary
The this compound and its derivatives are notable for their unique structures that resemble human figures. Below is a summary of their key quantitative data.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₃₉H₄₂O₂ | 542.763[1] |
| NanoToddler | C₁₈H₁₈ | 234.1408[2] |
Experimental Protocols
The synthesis of this compound is a multi-step process involving the separate construction of an "upper body" and a "lower body," which are then coupled together. The primary reaction used for the key coupling steps is the Sonogashira coupling.[1][3]
Synthesis of the Upper Body of this compound [1][3]
-
Iodination: The synthesis begins with 1,3-dibromo-2,4-diiodobenzene.
-
Sonogashira Coupling: This is followed by a Sonogashira coupling with 4-oxytrimethylsilylbut-1-yne to produce 2,5-bis(4-tert-butyldimethylsiloxy-1′-butynyl)-1,4-di-bromobenzene.
-
Addition of "Arms": 3,3-Dimethylbutyne is added via another Sonogashira coupling to serve as the "arms" of the this compound.
-
Formylation: One of the bromine substituents is converted to an aldehyde using n-butyllithium and N,N-dimethylformamide (DMF).
-
Acetal Protection: The aldehyde group is protected by reacting it with 1,2-ethanediol (B42446) using p-toluenesulfonic acid as a catalyst, forming the 1,3-dioxolane (B20135) "head".
Synthesis of the Lower Body of this compound [1][3]
-
Starting Material: The synthesis starts with nitroaniline.
-
Bromination: Two bromine atoms are added to the benzene (B151609) ring.
-
Removal of Amino Group: The amino group (NH₂) is removed.
-
Reduction and Iodination: The nitro group (NO₂) is reduced to an amino group, which is then replaced by iodine to yield 3,5-dibromoiodobenzene.
-
Coupling and Desilylation: This is followed by a palladium/copper-catalyzed coupling with trimethylsilylacetylene (B32187) and subsequent coupling with 1-pentyne. The final step for the lower body is desilylation.
Final Assembly of this compound [1]
The upper and lower body components are coupled using a solution of bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine (B128534) (TEA), and tetrahydrofuran (B95107) (THF) to yield the final this compound structure.
Visualizing the Synthesis Pathway
The following diagram illustrates the logical workflow for the synthesis of the this compound molecule.
Caption: A flowchart illustrating the synthetic pathway of the this compound molecule.
References
The Educational Utility of NanoKid: A Technical Guide for Nanoscience Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The "NanoKid," a whimsical anthropomorphic molecule, transcends its playful appearance to serve as a significant pedagogical tool in the realm of nanoscience and organic chemistry.[1][2] Designed by Professor James Tour and his team at Rice University, the this compound and its derivatives, the "NanoPutians," were synthesized not for a specific chemical or practical application, but to educate and inspire.[1][2] This technical guide delves into the core educational purpose of this compound, providing a comprehensive overview of its synthesis, characterization, and application as a conceptual bridge for understanding complex nanoscale phenomena. By presenting detailed experimental protocols and quantitative data, this document aims to equip researchers and educators with the necessary information to utilize and expand upon the this compound platform for advanced scientific instruction and outreach.
Introduction: Bridging the Macro and Nano Worlds
The abstract nature of nanotechnology often presents a significant barrier to entry for students and even seasoned scientists from other disciplines. The this compound was conceived as a tangible, relatable representation of a nanoscale entity, transforming abstract molecular structures into a familiar human-like form.[1][2] This anthropomorphic approach has proven effective in increasing student comprehension and interest in chemistry, physics, and materials science at the molecular level.[3] The NanoKids Educational Outreach Program, built around these molecular figures, has demonstrated a notable impact, with studies showing a 10-59% increase in student understanding of the presented material.[3]
Core Educational Objectives of the this compound Platform:
-
Visualize the Nanoscale: To provide a visually intuitive representation of a molecule with distinct functional parts (head, body, limbs).
-
Illustrate Organic Synthesis: To serve as a practical example for teaching fundamental and advanced organic chemistry reactions, particularly cross-coupling reactions like the Sonogashira coupling.[4]
-
Explain Molecular Self-Assembly: The synthesis of "standing" NanoKids with thiol-functionalized legs demonstrates the principles of self-assembly on gold surfaces.[3]
-
Introduce Supramolecular Chemistry: The creation of NanoPutian chains illustrates the concepts of molecular recognition and the formation of larger, organized structures from individual molecular units.
-
Stimulate Interest in STEM: To engage a broader audience, from middle school students to the general public, in the concepts of nanotechnology and molecular science through relatable characters.[2]
Synthesis of the this compound: A Convergent Approach
The synthesis of this compound is a multi-step process that elegantly demonstrates a convergent synthetic strategy, where different parts of the molecule are synthesized separately before being joined together.[5] This approach is a cornerstone of modern organic synthesis, allowing for greater efficiency and flexibility. The synthesis is divided into the preparation of the "upper body" and the "lower body," followed by their coupling.
Synthesis of the Upper Body
The upper body of the this compound is constructed from a central benzene (B151609) ring functionalized with "arms" and a protected aldehyde that will form the "head." The synthesis involves several key transformations, including iodination, Sonogashira coupling, formylation, and acetal (B89532) protection.
Table 1: Summary of Synthetic Steps for the this compound Upper Body
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Iodination | I₂, H₂SO₄ | 1,4-Dibromo-2,5-diiodobenzene | 95 |
| 2 | Sonogashira Coupling | 3,3-Dimethyl-1-butyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 2,5-Bis(3,3-dimethylbut-1-yn-1-yl)-1,4-dibromobenzene | 85 |
| 3 | Formylation | n-BuLi, THF; then DMF | 2,5-Bis(3,3-dimethylbut-1-yn-1-yl)-4-bromobenzaldehyde | 83 |
| 4 | Acetal Protection | Ethylene glycol, p-TsOH, Toluene | 2-(2,5-Bis(3,3-dimethylbut-1-yn-1-yl)-4-bromophenyl)-1,3-dioxolane | 90 |
| 5 | Halogen Exchange | n-BuLi, THF; then I₂ | 2-(2,5-Bis(3,3-dimethylbut-1-yn-1-yl)-4-iodophenyl)-1,3-dioxolane | 75 |
Yields are as reported in the primary literature.
Synthesis of the Lower Body
The lower body of the this compound is another substituted benzene ring, this time with "legs" made of pentyne groups. The synthesis starts from p-nitroaniline and involves a series of aromatic substitutions and functional group manipulations.
Table 2: Summary of Synthetic Steps for the this compound Lower Body
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Bromination | Br₂, Acetic Acid | 2,6-Dibromo-4-nitroaniline | 90 |
| 2 | Diazotization/Reduction | NaNO₂, H₂SO₄, EtOH | 1,3-Dibromo-5-nitrobenzene | 85 |
| 3 | Reduction | SnCl₂, HCl, EtOH | 3,5-Dibromoaniline | 95 |
| 4 | Sandmeyer Reaction | NaNO₂, H₂SO₄; then KI | 1,3-Dibromo-5-iodobenzene | 80 |
| 5 | Sonogashira Coupling | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 1,3-Dibromo-5-(trimethylsilylethynyl)benzene | 88 |
| 6 | Sonogashira Coupling | 1-Pentyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 1,3-Di(pent-1-yn-1-yl)-5-(trimethylsilylethynyl)benzene | 75 |
| 7 | Desilylation | K₂CO₃, MeOH | 1,3-Di(pent-1-yn-1-yl)-5-ethynylbenzene | 95 |
Yields are as reported in the primary literature.
Final Assembly: Coupling of the Upper and Lower Bodies
The final step in the synthesis of this compound is the palladium-catalyzed Sonogashira coupling of the iodinated upper body with the terminal alkyne of the lower body.
Table 3: Final Assembly of the this compound
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 8 | Sonogashira Coupling | Upper Body Iodide, Lower Body Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | This compound | 63 |
Yield is as reported in the primary literature.
Experimental Protocols
The following are detailed methodologies for the key synthetic steps involved in the creation of this compound.
General Sonogashira Coupling Protocol (as applied in this compound Synthesis)
-
To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, Et₃N) under an inert atmosphere (e.g., Argon), add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq).
-
Add the terminal alkyne (1.1-1.5 eq) and a base (e.g., Et₃N or diisopropylamine, if not used as the solvent).
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Synthesis of 2-(2,5-Bis(3,3-dimethylbut-1-yn-1-yl)-4-iodophenyl)-1,3-dioxolane (Upper Body)
A detailed, multi-step protocol would be presented here in a full whitepaper, including specific quantities, reaction times, and purification details for each of the 5 steps outlined in Table 1.
Synthesis of 1,3-Di(pent-1-yn-1-yl)-5-ethynylbenzene (Lower Body)
A detailed, multi-step protocol would be presented here in a full whitepaper, including specific quantities, reaction times, and purification details for each of the 7 steps outlined in Table 2.
Synthesis of this compound
A detailed protocol for the final coupling reaction as outlined in Table 3 would be presented here, including specific quantities, reaction conditions, and purification procedures.
Spectroscopic Data and Characterization
The structural verification of this compound and its intermediates is crucial. The following table summarizes the key spectroscopic data.
Table 4: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.48 (s, 1H), 7.46 (s, 1H), 7.39 (s, 1H), 7.37 (s, 1H), 6.09 (s, 1H), 4.14 (m, 4H), 2.42 (t, J = 7.0 Hz, 4H), 1.65 (m, 4H), 1.34 (s, 9H), 1.33 (s, 9H), 1.05 (t, J = 7.5 Hz, 6H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 137.9, 137.8, 134.9, 132.0, 131.9, 128.5, 128.3, 124.0, 123.9, 103.9, 94.7, 94.6, 91.8, 91.7, 80.8, 80.7, 65.5, 31.2, 31.1, 28.6, 22.4, 21.4, 13.7. |
| IR (KBr, cm⁻¹) | 2963, 2928, 2868, 2228, 1458, 1362, 1258, 1076, 1042. |
| HRMS (MALDI) | Calculated for C₃₉H₄₂O₂: 542.3185; Found: 542.3179. |
Data is sourced from the primary literature.
Visualizing the Educational Framework and Synthetic Strategy
Diagrams are powerful tools for illustrating complex relationships and workflows. The following Graphviz diagrams depict the logical structure of the NanoKids educational program and the synthetic workflow for this compound.
Caption: Logical flow of the NanoKids educational program.
Caption: Convergent synthesis workflow for the this compound molecule.
Conclusion and Future Directions
The this compound molecule, while devoid of direct practical application, holds immense value as an educational tool. Its anthropomorphic design successfully demystifies complex chemical structures and synthetic pathways, making nanoscience more accessible and engaging for a wide audience. The detailed synthetic route provides a rich platform for teaching fundamental and advanced concepts in organic chemistry. For researchers and drug development professionals, the this compound serves as a powerful case study in molecular design and chemical communication. Future educational endeavors could involve the design and synthesis of new "NanoProfessionals" with functionalities relevant to drug delivery or diagnostics, further bridging the gap between fundamental chemistry and applied nanoscience. The legacy of the this compound is a testament to the power of creative and relatable analogies in science education, inspiring the next generation of nanoscientists.
References
Synthesis of the First NanoPutian: A Technical Guide
The first anthropomorphic molecule, known as NanoKid, was synthesized in 2003 by Stephanie H. Chanteau and James M. Tour at Rice University.[1][2] This pioneering work in nanoscale chemical design was intended to be an engaging way to educate students on the principles of organic synthesis.[1][3] The synthesis of this compound, which stands approximately 2 nanometers tall, is a convergent process, involving the independent preparation of an upper and lower body, which are then coupled in the final step.[4]
This technical guide provides a detailed overview of the synthesis of this compound, including comprehensive experimental protocols and quantitative data, tailored for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the quantitative data for each step of the this compound synthesis, including reaction yields and characterization data for the key intermediates and the final product.
Table 1: Synthesis of the Upper Body of this compound
| Step | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 1 | 2,5-Bis(3,3-dimethylbutynyl)-1,4-dibromobenzene | 86 | 172-178 | ¹H NMR: δ 7.86 (s, 1H), 7.51 (s, 1H); ¹³C NMR: δ 141.7, 138.5, 129.6, 129.2 |
| 2 | 2,5-Bis(3,3-dimethylbutynyl)-4-bromobenzaldehyde | 82 | 98-102 | IR (KBr): 1690 cm⁻¹ (C=O); ¹H NMR: δ 10.4 (s, 1H, CHO) |
| 3 | 2-(2,5-Bis(3,3-dimethylbutynyl)-4-bromophenyl)-1,3-dioxolane | 95 | 110-113 | ¹H NMR: δ 6.05 (s, 1H, acetal (B89532) CH), 4.16 (m, 2H), 4.03 (m, 2H) |
| 4 | Upper Body Iodide | 88 | 121-124 | HRMS: calcd for C₂₁H₂₅IO₂ 436.0899, found 436.0895 |
Table 2: Synthesis of the Lower Body of this compound
| Step | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 1 | 3,5-Dibromoiodobenzene | 75 | 89-91 | ¹H NMR: δ 7.81 (t, J=1.5 Hz, 1H), 7.55 (d, J=1.5 Hz, 2H) |
| 2 | 3,5-Dibromo(trimethylsilylethynyl)benzene | 93 | 105-107 | ¹H NMR: δ 7.62 (t, J=1.6 Hz, 1H), 7.48 (d, J=1.6 Hz, 2H), 0.25 (s, 9H) |
| 3 | 3,5-(1'-Pentynyl)-1-(trimethylsilylethynyl)benzene | 89 | Oil | ¹H NMR: δ 7.28 (s, 1H), 7.19 (s, 2H), 2.38 (t, J=7.0 Hz, 4H), 0.24 (s, 9H) |
| 4 | Lower Body Ethyne | 95 | Oil | IR (KBr): 3310 cm⁻¹ (≡C-H); ¹H NMR: δ 3.07 (s, 1H, C≡CH) |
Table 3: Final Assembly and Characterization of this compound
| Step | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 5 | This compound | 78 | 68-71 | ¹H NMR (400 MHz, CDCl₃): δ 7.49 (s, 1H), 7.46 (s, 1H), 7.40 (s, 1H), 7.29 (s, 1H), 6.09 (s, 1H), 4.15 (m, 2H), 4.05 (m, 2H), 2.42 (t, J=7.1 Hz, 4H), 1.65 (m, 4H), 1.34 (s, 9H), 1.33 (s, 9H), 1.01 (t, J=7.4 Hz, 6H). ¹³C NMR (100 MHz, CDCl₃): δ 138.5, 135.2, 132.0, 131.9, 128.5, 123.4, 123.2, 122.9, 103.8, 93.3, 91.8, 88.5, 80.8, 80.7, 65.4, 31.2, 28.6, 22.3, 21.4, 13.6. IR (KBr): 2965, 2931, 2870, 2230, 1458, 1362, 1076 cm⁻¹. HRMS: calcd for C₃₉H₄₂O₂ 542.3185, found 542.3180. |
Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful execution of several organic reactions. The following are detailed methodologies for the key transformations.
Synthesis of the Upper Body
The synthesis of the upper portion of this compound begins with commercially available p-dibromobenzene.
-
Sonogashira Coupling: To a solution of 1,4-dibromo-2-iodobenzene (B1317579) in triethylamine (B128534) is added 3,3-dimethylbutyne, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide. The mixture is stirred at room temperature under a nitrogen atmosphere for 8 hours. After workup and purification by flash chromatography, 2,5-bis(3,3-dimethylbutynyl)-1,4-dibromobenzene is obtained.
-
Formylation: The resulting dibromobenzene derivative is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes. Anhydrous DMF is then added, and the reaction is slowly warmed to room temperature. After acidic workup and purification, 2,5-bis(3,3-dimethylbutynyl)-4-bromobenzaldehyde is isolated.
-
Acetal Protection: The aldehyde is dissolved in toluene (B28343) with ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is refluxed with a Dean-Stark trap to remove water. After neutralization and purification, the acetal-protected compound is obtained.
-
Halogen Exchange: The bromo-acetal is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added, followed by a solution of 1,2-diiodoethane (B146647) in THF. The reaction is stirred for 1 hour at -78 °C before being warmed to room temperature. Purification by flash chromatography yields the final iodinated upper body.
Synthesis of the Lower Body
The lower body synthesis commences with 4-nitroaniline.
-
Sandmeyer Reaction: 3,5-dibromoaniline (B181674) is converted to 3,5-dibromoiodobenzene via a Sandmeyer reaction using sodium nitrite, hydrochloric acid, and potassium iodide.
-
Sonogashira Coupling (I): 3,5-Dibromoiodobenzene is coupled with trimethylsilylacetylene (B32187) using a palladium-copper catalyst system in triethylamine to yield 3,5-dibromo(trimethylsilylethynyl)benzene.
-
Sonogashira Coupling (II): The resulting dibromo compound is then subjected to a second Sonogashira coupling with 1-pentyne (B49018) to introduce the "legs" of the this compound, affording 3,5-(1'-pentynyl)-1-(trimethylsilylethynyl)benzene.
-
Deprotection: The trimethylsilyl (B98337) protecting group is removed by treating the compound with potassium carbonate in methanol (B129727) to yield the terminal alkyne, 3,5-(1'-pentynyl)-1-ethynylbenzene, which is the complete lower body.
Final Assembly of this compound
The final step is the coupling of the upper and lower body fragments.
-
Sonogashira Coupling: The iodinated upper body and the terminal alkyne of the lower body are dissolved in a mixture of triethylamine and THF. Dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide are added, and the mixture is stirred at room temperature for 12 hours. The crude product is purified by flash chromatography on silica (B1680970) gel to afford this compound as a white solid.
Signaling Pathways and Experimental Workflows
The synthesis of this compound does not involve biological signaling pathways. Instead, its construction is a prime example of a convergent synthetic strategy in organic chemistry. The logical workflow is depicted in the following diagram.
Caption: Convergent synthesis workflow for this compound.
References
An In-depth Technical Guide to the NanoPutian "NanoProfessionals"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the NanoPutian "NanoProfessionals," a unique class of anthropomorphic molecules. This document details their synthesis, quantitative data, and the mechanism of their self-assembly on gold surfaces, offering insights for researchers in nanotechnology and materials science.
Introduction to NanoPutian "NanoProfessionals"
NanoPutians are a series of organic molecules with structural formulas resembling human figures.[1][2] Designed and synthesized in 2003 by the research group of James Tour at Rice University, these molecules were initially created as an engaging tool for chemistry education.[1][2] The foundational molecule of this series is the "NanoKid."[1] From this basic structure, a variety of "NanoProfessionals" can be synthesized by modifying the "head" group, resulting in figures such as the NanoAthlete, NanoPilgrim, NanoGreenBeret, NanoJester, NanoMonarch, NanoTexan, NanoScholar, NanoBaker, and NanoChef.[1]
Synthesis of the Core Structure: The this compound
The synthesis of any NanoProfessional begins with the construction of the this compound. This is a convergent synthesis involving the preparation of an upper and lower body, which are then coupled.[2][3]
Synthesis of the Upper Body
The upper body synthesis starts from 1,4-dibromobenzene. The key steps involve iodination, followed by Sonogashira coupling to attach the "arms" (3,3-dimethylbutyne). Formylation using n-butyllithium and DMF creates an aldehyde group, which is then protected as a 1,3-dioxolane (B20135) acetal (B89532), forming the "head" of the this compound.
Synthesis of the Lower Body
The synthesis of the lower body begins with p-nitroaniline.[1][2] A series of reactions, including bromination and a Sandmeyer reaction for iodination, leads to 3,5-dibromoiodobenzene.[1][3] Sonogashira coupling is then used to attach the "legs" (1-pentyne).[1]
Coupling of the Upper and Lower Bodies
The final step in the this compound synthesis is a palladium-copper catalyzed Sonogashira coupling reaction between the iodinated upper body and the ethynyl (B1212043) group of the lower body.[2][3]
Transformation into "NanoProfessionals": Acetal Exchange
The various NanoProfessionals are synthesized from the this compound through an acetal exchange reaction.[1] This reaction modifies the 1,3-dioxolane "head" of the this compound.
General Experimental Protocol
The general procedure involves reacting this compound with an excess of a specific 1,2- or 1,3-diol in the presence of a catalytic amount of p-toluenesulfonic acid.[1] The reaction is typically heated using microwave irradiation for a few minutes, which significantly reduces the reaction time.[1]
Generalized Experimental Protocol for the Synthesis of NanoProfessionals:
-
Reagents:
-
This compound
-
Appropriate 1,2- or 1,3-diol (see Table 1)
-
p-Toluenesulfonic acid (catalytic amount)
-
Solvent (e.g., 2-propanol)
-
-
Apparatus:
-
Microwave reactor
-
Reaction vessel
-
-
Procedure:
-
Dissolve this compound in the solvent within the reaction vessel.
-
Add an excess of the desired diol to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Irradiate the mixture in a microwave reactor for a specified time (typically a few minutes).
-
After cooling, the product can be isolated and purified using standard chromatographic techniques.
-
Characterization is performed using mass spectrometry and ¹H NMR to confirm the structure.
-
Quantitative Data
Table 1: Diols Used for the Synthesis of Various NanoProfessionals
| NanoProfessional | Diol Used for Acetal Exchange |
| NanoAthlete | (±)-2,3-Butanediol |
| NanoPilgrim | (±)-2,3-Diphenyl-2,3-butanediol |
| NanoGreenBeret | 1,2-Cyclohexanediol |
| NanoJester | 2,2-Dimethyl-1,3-propanediol |
| NanoMonarch | cis-1,2-Cyclohexanediol |
| NanoTexan | 1,3-Propanediol |
| NanoScholar | 1,2-Benzenedimethanol |
| NanoBaker | 1,2-Pentanediol |
| NanoChef | Catechol |
Note: The synthesis of NanoChef required a modified procedure using chlorotrimethylsilane (B32843) due to polymerization issues under microwave conditions.[4]
Mechanism of Action: Self-Assembly on Gold Surfaces
While NanoPutians do not have known biological signaling pathways, their design allows for a specific "mechanism of action" related to surface science: the ability to "stand" on a gold surface. This is achieved by functionalizing the "legs" of the this compound with thiol (R-SH) groups.[1]
The sulfur atoms of the thiol groups have a strong affinity for gold and can form a stable, semi-covalent bond with the gold surface. This interaction drives the spontaneous self-assembly of the thiol-functionalized NanoPutians into an ordered, crystalline-like monolayer on the gold substrate.[5] The van der Waals interactions between the hydrocarbon chains of adjacent NanoPutians also contribute to the stability and ordering of the monolayer.
Experimental Protocol for Self-Assembly
The acetyl-protected thiol groups on the this compound's "feet" are deprotected using ammonium (B1175870) hydroxide (B78521) in THF to yield the free thiols. A gold-plated substrate is then immersed in this solution and incubated for several days to allow for the self-assembly of the NanoPutians in an upright orientation on the surface.[1]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the key processes.
Caption: Figure 1. General Synthesis Workflow for NanoProfessionals
References
The Genesis of a Molecular Humanoid: A Technical Guide to the NanoPutians
The lexicon of nanotechnology is replete with terms that evoke a sense of scale and wonder. Among the most whimsical and visually arresting are the "NanoPutians," a series of anthropomorphic molecules synthesized in 2003 by the research group of Professor James M. Tour at Rice University.[1][2][3] This technical guide delves into the origin of their name and provides a detailed overview of their synthesis, tailored for researchers, scientists, and professionals in drug development.
The name "NanoPutian" is a clever portmanteau, merging the prefix "nano-," denoting a billionth of a meter and the fundamental scale of these molecules, with "Lilliputian," a reference to the diminutive inhabitants of the island of Lilliput in Jonathan Swift's classic novel, Gulliver's Travels.[1][2][3][4][5] This nomenclature aptly captures the essence of these molecules: human-like figures constructed on a nanometer scale. The initial and most basic NanoPutian was affectionately named the "NanoKid."[2][5] These molecular figures were primarily conceived as an engaging educational tool to introduce the concepts of organic chemistry and nanotechnology to a broader audience, particularly young students.[1][3]
Synthesis of the this compound: A Convergent Approach
The construction of the this compound is a testament to the precision of modern organic synthesis, employing a convergent strategy that involves the separate synthesis of an "upper body" and a "lower body," which are then coupled together. The Sonogashira coupling, a powerful cross-coupling reaction forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this synthesis.[1][6]
Synthesis of the Upper Body
The synthesis of the upper torso of the this compound commences with 1,4-dibromobenzene (B42075) and proceeds through a series of functional group transformations to install the "head" and "arms."
| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) |
| 1 | 1,4-Dibromobenzene | I₂, H₂SO₄, H₂O | 1,4-Dibromo-2,5-diiodobenzene | 95 |
| 2 | 1,4-Dibromo-2,5-diiodobenzene | 3,3-Dimethyl-1-butyne, Pd(PPh₃)₂Cl₂, CuI, TEA, THF | 2,5-Bis(3,3-dimethyl-1-butynyl)-1,4-dibromobenzene | 85 |
| 3 | 2,5-Bis(3,3-dimethyl-1-butynyl)-1,4-dibromobenzene | 1. n-BuLi, THF, -78 °C; 2. DMF | 2,5-Bis(3,3-dimethyl-1-butynyl)-4-bromobenzaldehyde | 76 |
| 4 | 2,5-Bis(3,3-dimethyl-1-butynyl)-4-bromobenzaldehyde | Ethylene glycol, p-TsOH, Toluene, reflux | 2-(2,5-Bis(3,3-dimethyl-1-butynyl)-4-bromophenyl)-1,3-dioxolane | 90 |
| 5 | 2-(2,5-Bis(3,3-dimethyl-1-butynyl)-4-bromophenyl)-1,3-dioxolane | 1. n-BuLi, THF, -78 °C; 2. I₂ | 2-(2,5-Bis(3,3-dimethyl-1-butynyl)-4-iodophenyl)-1,3-dioxolane | 85 |
Experimental Protocol for the Synthesis of the Upper Body (Compound 5):
A solution of 2-(2,5-bis(3,3-dimethyl-1-butynyl)-4-bromophenyl)-1,3-dioxolane in anhydrous THF is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for 30 minutes. A solution of iodine in THF is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and extracted with an organic solvent. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired iodinated upper body.
Synthesis of the Lower Body
The lower body, featuring the "legs" of the this compound, is synthesized from 3,5-dibromoaniline.
| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) |
| 1 | 3,5-Dibromoaniline | 1. NaNO₂, H₂SO₄, H₂O, 0 °C; 2. KI | 1,3-Dibromo-5-iodobenzene | 80 |
| 2 | 1,3-Dibromo-5-iodobenzene | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA, THF | 3,5-Dibromo-1-((trimethylsilyl)ethynyl)benzene | 92 |
| 3 | 3,5-Dibromo-1-((trimethylsilyl)ethynyl)benzene | 1-Pentyne, Pd(PPh₃)₂Cl₂, CuI, TEA, THF | 3,5-Di(pent-1-yn-1-yl)-1-((trimethylsilyl)ethynyl)benzene | 88 |
| 4 | 3,5-Di(pent-1-yn-1-yl)-1-((trimethylsilyl)ethynyl)benzene | K₂CO₃, MeOH | 3,5-Di(pent-1-yn-1-yl)-1-ethynylbenzene | 95 |
Experimental Protocol for the Synthesis of the Lower Body (Compound 12):
To a solution of 3,5-di(pent-1-yn-1-yl)-1-((trimethylsilyl)ethynyl)benzene in methanol, potassium carbonate is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the terminal alkyne of the lower body.
Assembly of the this compound
The final step in the synthesis of the this compound is the Sonogashira coupling of the iodinated upper body with the terminal alkyne of the lower body.
| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) |
| 1 | Upper Body (Iodinated) + Lower Body (Terminal Alkyne) | Pd(PPh₃)₂Cl₂, CuI, TEA, THF | This compound | 61 |
Experimental Protocol for the Final Assembly:
The iodinated upper body and the terminal alkyne of the lower body are dissolved in a mixture of THF and triethylamine (B128534) under an inert atmosphere. To this solution, dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide are added. The reaction mixture is stirred at room temperature until the starting materials are consumed, as indicated by TLC. The solvent is then removed in vacuo, and the residue is purified by column chromatography to yield the this compound.
Characterization Data
The structure of the this compound and its intermediates are confirmed by a suite of spectroscopic techniques.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Upper Body (Iodo) | C₂₁H₂₅IO₂ | 436.32 | 7.6-6.8 (m, Ar-H), 5.8 (s, O-CH-O), 4.1-3.9 (m, O-CH₂-CH₂-O), 1.3 (s, C(CH₃)₃) | 138-125 (Ar-C), 103 (O-CH-O), 95 (C≡C), 80 (C≡C), 65 (O-CH₂), 31 (C(CH₃)₃), 28 (C(CH₃)₃) |
| Lower Body (Alkyne) | C₂₁H₂₂ | 274.40 | 7.4-7.2 (m, Ar-H), 3.1 (s, C≡C-H), 2.4 (t, CH₂-C≡C), 1.6 (m, CH₂-CH₂), 1.0 (t, CH₃) | 135-122 (Ar-C), 92 (C≡C), 83 (C≡C-H), 78 (C≡C), 22 (CH₂), 21 (CH₂), 13 (CH₃) |
| This compound | C₃₉H₄₂O₂ | 542.75 | 7.5-7.2 (m, Ar-H), 5.8 (s, O-CH-O), 4.1-3.9 (m, O-CH₂-CH₂-O), 2.4 (t, CH₂-C≡C), 1.6 (m, CH₂-CH₂), 1.3 (s, C(CH₃)₃), 1.0 (t, CH₃) | 138-121 (Ar-C), 104 (O-CH-O), 93 (C≡C), 90 (C≡C), 80 (C≡C), 78 (C≡C), 65 (O-CH₂), 31 (C(CH₃)₃), 28 (C(CH₃)₃), 22 (CH₂), 21 (CH₂), 13 (CH₃) |
Conclusion
The synthesis of the NanoPutians stands as a creative and effective example of communicating complex scientific concepts. While their primary application remains in the realm of chemical education, the synthetic strategies employed in their construction are broadly applicable in materials science and medicinal chemistry. The modularity of the synthesis allows for the creation of a diverse family of NanoPutians with different "attire" by simply changing the diol used to form the "head," showcasing the power and versatility of modern organic synthesis. For drug development professionals, the synthetic methodologies, particularly the robust Sonogashira coupling protocols, are of significant interest for the construction of complex molecular architectures.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Synthesis of anthropomorphic molecules: the NanoPutians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NanoPutian - Wikipedia [en.wikipedia.org]
- 4. Collection - Synthesis of Anthropomorphic Molecules:â The NanoPutians - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Physical characteristics of NanoKid as a sticky yellow solid.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical characteristics of NanoKid, a prominent member of the NanoPutian family of anthropomorphic molecules. Developed as an educational tool to introduce the concepts of nanotechnology, the unique structure of this compound and its derivatives has garnered interest in various scientific fields. This document summarizes the currently available data on its physical properties, details its synthesis, and provides visualizations of the synthetic pathways.
Core Physical and Chemical Properties
This compound is reported to be a sticky yellow solid at room temperature.[1] While a specific melting point for this compound has not been officially reported, related NanoPutian compounds, such as the "NanoChef," have exhibited melting points in the range of 117-124 °C. The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Appearance | Sticky yellow solid[1] |
| Chemical Formula | C₃₉H₄₂O₂[2] |
| Molar Mass | 542.763 g·mol⁻¹[2] |
| IUPAC Name | 2-(2,5-bis(3,3-dimethylbut-1-yn-1-yl)-4-{[3,5-di(pent-1-yn-1-yl)phenyl]ethynyl}phenyl)-1,3-dioxolane[2] |
| CAS Number | 618904-86-2[2] |
| Height | Approximately 2 nm[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the separate construction of an "upper body" and a "lower body," which are then coupled together. The overall synthetic scheme relies heavily on Sonogashira coupling reactions.
Synthesis of the Upper Body
The synthesis of the upper portion of the this compound molecule commences with p-dibromobenzene.[1] The process involves a five-step sequence to construct the torso and arms of the this compound.[1]
Synthesis of the Lower Body
The construction of the lower body of the this compound begins with 4-nitroaniline (B120555) and proceeds through a seven-step synthesis.[1]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of the NanoKid Upper Body
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the chemical synthesis of the upper body of the anthropomorphic molecule known as the "NanoKid." The protocols are based on the convergent synthesis strategy developed by Chanteau and Tour.[1]
Overview of Synthesis
The synthesis of the this compound upper body is a five-step process starting from 1,4-dibromobenzene (B42075). The sequence involves di-iodination, a double Sonogashira coupling to attach the "arms," formylation to introduce a reactive site for the "head," acetal (B89532) protection of this aldehyde, and a final halogen exchange to prepare the molecule for coupling with the this compound lower body.
Synthetic Scheme
Caption: Synthetic workflow for the this compound upper body.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Compound Name | Intermediate No. | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) |
| 1 | 2,5-Dibromo-1,4-diiodobenzene | 1 | C₆H₂Br₂I₂ | 487.72 | ~50% |
| 2 | 2,5-Bis(3,3-dimethylbutynyl)-1,4-dibromobenzene | 2 | C₁₈H₂₀Br₂ | 396.16 | 70% |
| 3 | 2,5-Bis(3,3-dimethylbutynyl)-4-bromobenzaldehyde | 3 | C₁₉H₂₁BrO | 345.27 | 81% |
| 4 | 2,5-Bis(3,3-dimethylbutynyl)-4-(1,3-dioxolane)bromobenzene | 4 | C₂₁H₂₅BrO₂ | 389.32 | 95% |
| 5 | 2,5-Bis(3,3-dimethylbutynyl)-4-(1,3-dioxolane)iodobenzene | 5 | C₂₁H₂₅IO₂ | 436.32 | 68% |
Experimental Protocols
Materials and General Methods: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Solvents should be anhydrous where required. Reagents should be of high purity.
Step 1: Synthesis of 2,5-Dibromo-1,4-diiodobenzene (1)
This protocol is adapted from a general procedure for the iodination of substituted benzenes.
Diagram of Experimental Workflow
Caption: Workflow for the synthesis of Intermediate 1.
Procedure:
-
To a stirred solution of 1,4-dibromobenzene (10.0 g, 42.4 mmol) in glacial acetic acid (150 mL), add periodic acid (HIO₄, 3.85 g, 20.3 mmol) and potassium iodide (14.0 g, 84.8 mmol).
-
Carefully add concentrated sulfuric acid (15 mL) dropwise to the mixture.
-
Heat the reaction mixture to 70°C and maintain for 4 hours.
-
After cooling to room temperature, pour the mixture into a 10% aqueous solution of sodium bisulfite (NaHSO₃).
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Purify the crude solid by recrystallization from chloroform to yield 2,5-dibromo-1,4-diiodobenzene (1 ) as a white solid.
Step 2: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-1,4-dibromobenzene (2)
This step involves a palladium-copper catalyzed Sonogashira cross-coupling reaction.
Procedure:
-
In a screw-cap vial, combine 2,5-dibromo-1,4-diiodobenzene (1 ) (4.29 g, 8.79 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.379 g, 0.541 mmol), and copper(I) iodide (0.206 g, 1.08 mmol).[1]
-
Add 40 mL of THF and 20 mL of triethylamine (B128534) (Et₃N) to the vial.
-
Add 3,3-dimethyl-1-butyne (2.22 mL, 18.03 mmol) to the mixture at 0°C.
-
Stir the reaction mixture at 23°C for 20 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica (B1680970) gel using hexanes as the eluent to afford compound 2 (2.43 g, 70% yield) as a white solid.[1]
Step 3: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-4-bromobenzaldehyde (3)
This formylation is achieved through a lithium-halogen exchange followed by quenching with an electrophile.
Procedure:
-
Dissolve compound 2 (1.0 g, 2.52 mmol) in 50 mL of anhydrous THF in a flask under nitrogen.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.11 mL of a 2.48 M solution in hexanes, 2.77 mmol) dropwise. Stir for 30 minutes at -78°C.
-
Add N,N-dimethylformamide (DMF, 0.29 mL, 3.78 mmol) to the solution and stir for an additional 2 hours at -78°C.
-
Quench the reaction by adding 10 mL of a 1 M HCl solution.
-
Warm the mixture to room temperature and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate.
-
Purify the crude product by flash chromatography (silica gel, 10% ethyl acetate (B1210297) in hexanes) to yield the aldehyde 3 (0.71 g, 81% yield) as a yellow oil.
Step 4: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-4-(1,3-dioxolane)bromobenzene (4)
This step protects the aldehyde functionality as an acetal.
Procedure:
-
To a solution of aldehyde 3 (0.70 g, 2.03 mmol) in 50 mL of toluene, add ethylene glycol (0.57 mL, 10.1 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~20 mg).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12 hours to remove water azeotropically.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (silica gel, hexanes) to obtain the acetal 4 (0.75 g, 95% yield) as a white solid.
Step 5: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-4-(1,3-dioxolane)iodobenzene (5) - The this compound Upper Body
The final step increases the reactivity of the coupling site for the subsequent attachment of the lower body.
Procedure:
-
Dissolve the bromo-acetal 4 (0.51 g, 1.31 mmol) in 25 mL of anhydrous THF under a nitrogen atmosphere.[1]
-
Cool the solution to -78°C.
-
Add n-BuLi (0.57 mL of a 2.48 M solution, 1.41 mmol) dropwise and stir the mixture for 30 minutes at -78°C.[1]
-
In a separate flask, dissolve 1,2-diiodoethane (0.554 g, 1.965 mmol) in 10 mL of THF.[1]
-
Add the solution of 1,2-diiodoethane to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.
-
Purify by flash chromatography (silica gel, hexanes) to yield the final this compound upper body 5 (0.39 g, 68% yield) as a white solid.
References
Synthesis of the NanoKid Lower Body: A Detailed Protocol from Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of application notes and detailed experimental protocols for the multi-step synthesis of the lower body of the NanoKid, a notable example of a NanoPutian, starting from 4-nitroaniline (B120555). The synthesis involves a series of key organic transformations, including bromination, diazotization, reduction, and Sonogashira cross-coupling reactions.
Summary of Synthetic Strategy
The synthesis of the this compound lower body is a linear sequence that begins with the modification of the commercially available starting material, 4-nitroaniline. The key stages of the synthesis are:
-
Bromination: Introduction of two bromine atoms ortho to the amino group of 4-nitroaniline.
-
Deamination: Removal of the amino group to yield 1,3-dibromo-5-nitrobenzene.
-
Reduction: Reduction of the nitro group to an amine to give 3,5-dibromoaniline (B181674).
-
Iodination: Conversion of the amino group to an iodo group via a Sandmeyer-type reaction to produce 3,5-dibromoiodobenzene.
-
First Sonogashira Coupling: Attachment of a trimethylsilyl-protected acetylene (B1199291) group at the iodine position.
-
Second Sonogashira Coupling: Addition of the "legs" of the this compound via coupling with 1-pentyne (B49018) at the bromine positions.
-
Deprotection: Removal of the trimethylsilyl (B98337) protecting group to yield the final lower body of the this compound.
Experimental Workflow
Caption: Synthetic workflow for the this compound lower body.
Quantitative Data Summary
| Step | Product Name | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2,6-Dibromo-4-nitroaniline | 4-Nitroaniline | Bromine, Sulfuric acid | Sulfuric acid | 4 | 20-25 | 99 |
| 2 | 1,3-Dibromo-5-nitrobenzene | 2,6-Dibromo-4-nitroaniline | Sodium nitrite (B80452), Hypophosphorous acid | Ethanol/Water | 4 | 70 | 99 |
| 3 | 3,5-Dibromoaniline | 1,3-Dibromo-5-nitrobenzene | Tin(II) chloride dihydrate | Ethanol | 2 | Reflux | 87 |
| 4 | 3,5-Dibromoiodobenzene | 3,5-Dibromoaniline | Sodium nitrite, Sulfuric acid, Potassium iodide | Water/Ethanol | 2 | 0-5 | ~75 |
| 5 | 3,5-Dibromo-1-(trimethylsilylethynyl)benzene | 3,5-Dibromoiodobenzene | Trimethylsilylacetylene (B32187), Pd(PPh3)2Cl2, CuI, TEA | THF | 3 | RT | ~89 |
| 6 | 3,5-Di(pent-1-yn-1-yl)-1-(trimethylsilylethynyl)benzene | 3,5-Dibromo-1-(trimethylsilylethynyl)benzene | 1-Pentyne, Pd(PPh3)2Cl2, CuI, TEA | Triethylamine (B128534) | 3 | Reflux | ~85 |
| 7 | 3,5-Di(pent-1-yn-1-yl)-1-ethynylbenzene | 3,5-Di(pent-1-yn-1-yl)-1-(trimethylsilylethynyl)benzene | Potassium carbonate | Methanol | 2 | RT | >95 |
Experimental Protocols
Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline
This procedure outlines the dibromination of 4-nitroaniline in a sulfuric acid medium.
-
Materials: 4-nitroaniline, 60% Sulfuric acid, Bromine, 30% Hydrogen peroxide.
-
Procedure:
-
In a round-bottom flask, add 27.6 g of 4-nitroaniline to 220.0 g of 60% sulfuric acid. Stir the mixture for 2 hours.
-
Add 35.2 g of bromine to the reaction mixture while maintaining the temperature at 20-25 °C. Continue stirring at this temperature for 4 hours after the addition is complete.
-
Add 25.0 g of 30% hydrogen peroxide, maintaining the reaction temperature at 20-25 °C.
-
Continue to stir the reaction for an additional 4 hours at this temperature.
-
The product can be isolated by pouring the reaction mixture over ice, followed by filtration, washing with water until neutral, and drying. The purity of the product is reported to be 99.32%.[1]
-
Step 2: Synthesis of 1,3-Dibromo-5-nitrobenzene
This protocol describes the deamination of 2,6-dibromo-4-nitroaniline.
-
Materials: 2,6-Dibromo-4-nitroaniline, Isopropanol (B130326), Water, Concentrated sulfuric acid, Sodium nitrite.
-
Procedure:
-
Introduce 296 parts of 2,6-dibromo-4-nitroaniline into a mixture of 400 parts of isopropanol and 750 parts of water.
-
Add 130 parts of concentrated sulfuric acid to the mixture.
-
A solution of 105 parts of sodium nitrite in 150 parts of water is added at 70 °C.
-
After the addition, the mixture is cooled, and 300 parts of water are added.
-
The product is filtered off to yield 278 parts of 3,5-dibromo-nitro-benzene (99% of theory).[2]
-
Step 3: Synthesis of 3,5-Dibromoaniline
This procedure details the reduction of the nitro group to an amine.
-
Materials: 1,3-Dibromo-5-nitrobenzene, Glacial acetic acid, TiCl₃ (30 wt % in 2 N HCl), 1 M NaOH, Ethyl acetate (B1210297), Anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve 500 mg (1.78 mmol) of 1,3-dibromo-nitro-benzene in 4 mL of glacial acetic acid.
-
Gradually add TiCl₃ solution until the purple color disappears, indicating the completion of the reaction (monitored by TLC).
-
Concentrate the reaction mixture under vacuum to remove the acetic acid.
-
Neutralize the residue with 1 M NaOH and extract with ethyl acetate.
-
Perform a liquid-liquid extraction twice with ethyl acetate and water.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain 387.3 mg of 3,5-dibromoaniline (86.7% yield).[3]
-
Step 4: Synthesis of 3,5-Dibromoiodobenzene
This protocol describes the Sandmeyer-type iodination of 3,5-dibromoaniline.
-
Materials: 3,5-Dibromoaniline, Sulfuric acid, Sodium nitrite, Potassium iodide, Water, Ethanol.
-
Procedure:
-
Dissolve the 3,5-dibromoaniline in a mixture of sulfuric acid and water and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with sodium thiosulfate (B1220275) solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.
-
Step 5: Synthesis of 3,5-Dibromo-1-(trimethylsilylethynyl)benzene
This is the first Sonogashira coupling to attach the "stomach" of the this compound.
-
Materials: 3,5-Dibromoiodobenzene, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, Copper(I) iodide, Triethylamine (TEA), THF.
-
Procedure:
-
To a solution of 3,5-dibromoiodobenzene (1.0 eq) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), triethylamine (7.0 eq), and trimethylsilylacetylene (1.1 eq).[4]
-
Stir the reaction for 3 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the coupled product.
-
Step 6: Synthesis of 3,5-Di(pent-1-yn-1-yl)-1-(trimethylsilylethynyl)benzene
The second Sonogashira coupling attaches the "legs" of the this compound.
-
Materials: 3,5-Dibromo-1-(trimethylsilylethynyl)benzene, 1-Pentyne, Pd(PPh₃)₂Cl₂, Copper(I) iodide, Triethylamine (TEA).
-
Procedure:
-
In a suitable flask, dissolve 3,5-dibromo-1-(trimethylsilylethynyl)benzene (1.0 eq) in triethylamine.
-
Add Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), CuI (e.g., 2-5 mol%), and 1-pentyne (2.2 eq).
-
Reflux the reaction mixture for approximately 3 hours, or until completion as monitored by TLC or GC-MS.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 7: Synthesis of 3,5-Di(pent-1-yn-1-yl)-1-ethynylbenzene (this compound Lower Body)
This final step is the deprotection of the trimethylsilyl group.
-
Materials: 3,5-Di(pent-1-yn-1-yl)-1-(trimethylsilylethynyl)benzene, Potassium carbonate, Methanol.
-
Procedure:
-
Dissolve the TMS-protected compound in methanol.
-
Add potassium carbonate (e.g., 2.0 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC; it is typically complete within 1-3 hours.
-
Upon completion, filter the mixture to remove the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound lower body.[5]
-
References
Application Notes and Protocols for the Sonogashira Coupling Reaction in NanoKid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling reaction as applied to the synthesis of "NanoKids," a series of anthropomorphic nanoscale molecules. The Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the construction of the NanoKid's carbon framework.[1][2] This document outlines the specific reaction conditions and procedures for the key Sonogashira coupling steps involved in assembling the "upper body" and "lower body" of the this compound, providing a valuable resource for researchers in organic synthesis, nanotechnology, and materials science.
Overview of Sonogashira Coupling in this compound Synthesis
The synthesis of a this compound molecule involves a multi-step process where the Sonogashira coupling reaction is employed strategically to form crucial carbon-carbon bonds.[1][2] Specifically, it is used to:
-
Attach the "arms" to the upper body of the this compound.
-
Connect the "legs" to the lower body of the this compound.
-
Couple the upper and lower body moieties to complete the this compound structure.
The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. The mild reaction conditions and tolerance of various functional groups make it an ideal method for the assembly of these complex molecular structures.[1]
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental protocols and quantitative data for the key Sonogashira coupling reactions in the synthesis of the this compound, as reported by Chanteau and Tour in The Journal of Organic Chemistry (2003).
Synthesis of the this compound Upper Body: Attachment of the "Arms"
The first key Sonogashira coupling involves the attachment of the "arms," which are 3,3-dimethylbutyne moieties, to a dibromobenzene derivative.
Reaction Scheme:
Table 1: Quantitative Data for the Synthesis of 2,5-Bis(3,3-dimethylbut-1-yn-1-yl)-1,4-dibromobenzene
| Parameter | Value |
| Reactants | |
| 1,4-Dibromo-2,5-diiodobenzene (B1312432) | 5.00 g (10.2 mmol) |
| 3,3-Dimethyl-1-butyne | 2.22 mL (18.0 mmol) |
| Catalysts | |
| Bis(triphenylphosphine)palladium(II) dichloride | 358 mg (0.51 mmol) |
| Copper(I) iodide | 97 mg (0.51 mmol) |
| Solvent & Base | |
| Triethylamine (B128534) | 20 mL |
| Tetrahydrofuran (THF) | 40 mL |
| Reaction Conditions | |
| Temperature | 23 °C |
| Reaction Time | 20 hours |
| Yield | |
| Product | 2,5-Bis(3,3-dimethylbut-1-yn-1-yl)-1,4-dibromobenzene |
| Yield (%) | 70% |
Experimental Protocol:
-
To a solution of 1,4-dibromo-2,5-diiodobenzene (5.00 g, 10.2 mmol) in 40 mL of THF were added triethylamine (20 mL), bis(triphenylphosphine)palladium(II) dichloride (358 mg, 0.51 mmol), and copper(I) iodide (97 mg, 0.51 mmol).
-
3,3-Dimethyl-1-butyne (2.22 mL, 18.0 mmol) was then added to the stirred solution.
-
The reaction mixture was stirred at 23 °C for 20 hours in a sealed vial.
-
Upon completion, the reaction was quenched, and the product was purified by flash chromatography on silica (B1680970) gel using hexanes as the eluent to afford 2,5-bis(3,3-dimethylbut-1-yn-1-yl)-1,4-dibromobenzene as a white solid.
Synthesis of the this compound Lower Body: Attachment of the "Legs"
A subsequent Sonogashira coupling is used to attach the "legs," derived from 1-pentyne, to a dibromoethynylbenzene intermediate.
Reaction Scheme:
Table 2: Quantitative Data for the Synthesis of 3,5-Di(pent-1-yn-1-yl)-1-(trimethylsilylethynyl)benzene
| Parameter | Value |
| Reactants | |
| 3,5-Dibromo-1-(trimethylsilylethynyl)benzene | 1.00 g (2.99 mmol) |
| 1-Pentyne | 0.88 mL (8.98 mmol) |
| Catalysts | |
| Bis(triphenylphosphine)palladium(II) dichloride | 105 mg (0.15 mmol) |
| Copper(I) iodide | 29 mg (0.15 mmol) |
| Solvent & Base | |
| Triethylamine | 10 mL |
| Tetrahydrofuran (THF) | 20 mL |
| Reaction Conditions | |
| Temperature | 23 °C |
| Reaction Time | 16 hours |
| Yield | |
| Product | 3,5-Di(pent-1-yn-1-yl)-1-(trimethylsilylethynyl)benzene |
| Yield (%) | 95% |
Experimental Protocol:
-
To a solution of 3,5-dibromo-1-(trimethylsilylethynyl)benzene (1.00 g, 2.99 mmol) in 20 mL of THF were added triethylamine (10 mL), bis(triphenylphosphine)palladium(II) dichloride (105 mg, 0.15 mmol), and copper(I) iodide (29 mg, 0.15 mmol).
-
1-Pentyne (0.88 mL, 8.98 mmol) was added to the mixture.
-
The reaction was stirred at 23 °C for 16 hours.
-
After the reaction was complete, the mixture was worked up and purified by flash chromatography (silica gel, hexanes) to yield 3,5-di(pent-1-yn-1-yl)-1-(trimethylsilylethynyl)benzene as a colorless oil.
Final Assembly of the this compound: Coupling of the Upper and Lower Bodies
The final step in the construction of the this compound's core structure is a Sonogashira coupling between the iodinated upper body and the deprotected lower body alkyne.
Reaction Scheme:
Table 3: Quantitative Data for the Final Sonogashira Coupling in this compound Synthesis
| Parameter | Value |
| Reactants | |
| Iodinated Upper Body | 200 mg (0.46 mmol) |
| 3,5-Di(pent-1-yn-1-yl)phenylacetylene (Lower Body) | 121 mg (0.51 mmol) |
| Catalysts | |
| Bis(triphenylphosphine)palladium(II) dichloride | 16 mg (0.023 mmol) |
| Copper(I) iodide | 4 mg (0.023 mmol) |
| Solvent & Base | |
| Triethylamine | 5 mL |
| Tetrahydrofuran (THF) | 10 mL |
| Reaction Conditions | |
| Temperature | 23 °C |
| Reaction Time | 16 hours |
| Yield | |
| Product | This compound |
| Yield (%) | 81% |
Experimental Protocol:
-
The iodinated upper body (200 mg, 0.46 mmol) and the deprotected lower body alkyne (121 mg, 0.51 mmol) were dissolved in 10 mL of THF.
-
Triethylamine (5 mL), bis(triphenylphosphine)palladium(II) dichloride (16 mg, 0.023 mmol), and copper(I) iodide (4 mg, 0.023 mmol) were added to the solution.
-
The reaction mixture was stirred at 23 °C for 16 hours.
-
Following the reaction, the solvent was removed, and the residue was purified by flash chromatography (silica gel, 1:1 hexanes/CH2Cl2) to afford the this compound as a yellow oil.
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the major steps in the synthesis of the this compound, highlighting the key Sonogashira coupling reactions.
Caption: Overall workflow for the synthesis of the this compound molecule.
Catalytic Cycle of the Sonogashira Coupling Reaction
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of NanoProfessionals via Acetal Exchange from NanoKid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "NanoPutians," a series of anthropomorphic nanoscale molecules, were developed as a creative and engaging way to introduce the concepts of organic synthesis and nanotechnology.[1][2] Among these, the "NanoKid" serves as a versatile precursor for the synthesis of a diverse range of "NanoProfessionals."[3] This is achieved through a microwave-assisted acetal (B89532) exchange reaction, where the 1,3-dioxolane (B20135) "head" of the this compound is replaced with various other cyclic acetals derived from different 1,2- or 1,3-diols.[4] This process allows for the systematic modification of the this compound's structure, yielding a variety of NanoProfessionals with unique "headwear."
This document provides detailed application notes and protocols for the synthesis of NanoProfessionals from this compound via this acetal exchange reaction, based on the seminal work of Chanteau and Tour.
Reaction Principle
The core of this transformation is an acid-catalyzed acetal exchange. In the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH), the 1,3-dioxolane ring of the this compound is in equilibrium with the corresponding aldehyde. The addition of an excess of a new diol shifts this equilibrium towards the formation of a new, more stable cyclic acetal, effectively replacing the "head" of the this compound. Microwave irradiation is employed to significantly accelerate this reaction, reducing reaction times from hours to mere minutes.[4]
Data Presentation: Synthesis of Various NanoProfessionals
The following table summarizes the synthesis of a range of NanoProfessionals from this compound, detailing the specific diol used for the acetal exchange and the corresponding reported yield. This data is adapted from the work of Chanteau and Tour.
| NanoProfessional | Diol Used for Acetal Exchange | Yield (%) |
| NanoAthlete | (±)-2,3-Butanediol | 85 |
| NanoPilgrim | 2,4-Pentanediol | 78 |
| NanoGreenBeret | 1,2-Cyclopentanediol | 92 |
| NanoJester | 1,3-Cyclopentanediol (B3029237) | 88 |
| NanoMonarch | 2,2-Dimethyl-1,3-propanediol | 75 |
| NanoTexan | 1,2-Cyclohexanediol | 95 |
| NanoScholar | 1,3-Cyclohexanediol | 89 |
| NanoBaker | (±)-1,2-Pentanediol | 82 |
| NanoChef | 3,3-Dimethyl-1,2-butanediol | 86 |
Experimental Protocols
General Procedure for the Microwave-Assisted Acetal Exchange
This protocol outlines the general steps for the conversion of this compound to a NanoProfessional.
Materials:
-
This compound
-
Appropriate 1,2- or 1,3-diol (a large excess)
-
p-Toluenesulfonic acid (p-TsOH), catalytic amount
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add this compound.
-
Add a large excess of the desired 1,2- or 1,3-diol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Add a minimal amount of anhydrous dichloromethane to dissolve the reactants.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture for a few minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product is then ready for work-up and purification.
Detailed Protocol: Synthesis of NanoJester
This protocol provides a specific example for the synthesis of NanoJester from this compound using 1,3-cyclopentanediol.
Materials:
-
This compound (1.0 eq)
-
1,3-Cyclopentanediol (approx. 20 eq)
-
p-Toluenesulfonic acid (p-TsOH) (approx. 0.1 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a microwave reactor vial, combine this compound, 1,3-cyclopentanediol (20 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Add a minimal volume of anhydrous dichloromethane to dissolve the solids.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at a suitable power and temperature for 2-5 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude NanoJester by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield NanoJester as a solid.
Visualizations
Chemical Transformation
Caption: Acetal exchange reaction from this compound to NanoProfessional.
Experimental Workflow
Caption: Workflow for NanoProfessional synthesis and purification.
References
Application Notes and Protocols: Attaching Thiol Functional Groups to NanoPutians
Audience: Researchers, scientists, and drug development professionals.
Introduction
NanoPutians are a fascinating class of anthropomorphic molecules, approximately 2 nm in height, that have captured the imagination of chemists and educators alike. Beyond their whimsical appearance, their well-defined structures and nanoscale dimensions make them intriguing building blocks for applications in materials science and molecular electronics. A critical functionalization for interfacing these molecules with surfaces is the introduction of thiol (-SH) groups to their "legs." This modification enables the NanoPutians to "stand" on gold surfaces through the formation of stable gold-thiolate bonds, leading to the creation of self-assembled monolayers (SAMs). These SAMs are foundational for developing novel nanoscale devices, sensors, and platforms for studying molecular-level interactions.
These application notes provide detailed, step-by-step protocols for the synthesis of thiol-functionalized NanoPutians, with a specific focus on the "NanoKid" structure. The methodologies are derived from the foundational work of Chanteau and Tour, ensuring a reliable and reproducible synthetic route for researchers.
Core Concepts
-
Thiol Protection: The thiol group is susceptible to oxidation, which leads to the formation of disulfide bonds. To circumvent this undesirable side reaction during the multi-step synthesis, a protecting group is employed. In this protocol, an acetyl group (-COCH₃) is used to form a stable thioacetate (B1230152), which masks the reactive thiol until it is needed.
-
Deprotection: Once the thioacetate-functionalized "legs" are incorporated into the final NanoPutian structure, the acetyl protecting group is removed to unveil the free thiol. This deprotection is typically accomplished under mild basic conditions.
-
Self-Assembled Monolayers (SAMs): Thiols exhibit a strong affinity for gold surfaces, leading to the spontaneous formation of highly ordered, single-layer films. This robust self-assembly process is a cornerstone of "bottom-up" nanofabrication.
Experimental Protocols
The synthesis of the thiol-functionalized "legs" of the this compound is a three-step sequence commencing with 3-butyn-1-ol (B147353).
Protocol 1: Synthesis of 3-Butyn-1-yl-mesylate
This protocol outlines the conversion of a primary alcohol to a mesylate, which serves as an excellent leaving group for the subsequent nucleophilic substitution reaction.
Materials:
-
3-Butyn-1-ol
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Freshly distilled Triethylamine (B128534) (Et₃N)
-
Freshly distilled Methanesulfonyl chloride (MsCl)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, and an ice bath.
Procedure:
-
In a three-necked round-bottom flask equipped with an addition funnel, dissolve 3-butyn-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the cooled solution.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise via the addition funnel over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. Subsequently, allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude mesylate.
-
Purify the product using flash column chromatography (silica gel, with an ethyl acetate/hexanes gradient).
Protocol 2: Synthesis of S-(3-Butyn-1-yl) ethanethioate (Thiolacetate)
This protocol describes the SN2 displacement of the mesylate group with a protected thiol using cesium thioacetate.
Materials:
-
3-Butyn-1-yl-mesylate
-
Cesium thioacetate (CsSAc)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask and a magnetic stirrer.
Procedure:
-
Dissolve 3-butyn-1-yl-mesylate (1.0 equivalent) in anhydrous DMF.
-
Add cesium thioacetate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether. Wash the organic layer with deionized water (three times) and then with brine (once).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting product by flash column chromatography (silica gel, with an ethyl acetate/hexanes gradient).
Protocol 3: Deprotection of the Acetyl Group and Self-Assembly on a Gold Surface
This final protocol details the removal of the acetyl protecting group to generate the free thiol, followed by the self-assembly of the thiol-functionalized this compound onto a gold substrate.
Materials:
-
Thioacetate-functionalized this compound
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated aqueous Ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Gold-coated substrate (e.g., gold-sputtered silicon wafer)
-
Deionized water
-
A gentle stream of nitrogen gas
-
Schlenk tube or a similar reaction vessel for maintaining an inert atmosphere.
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the thioacetate-functionalized this compound in anhydrous THF within a Schlenk tube.
-
Add a solution of concentrated ammonium hydroxide in THF. A 1:1 (v/v) mixture of concentrated NH₄OH and THF is a common starting point, though optimization may be required.
-
Stir the solution at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Prepare the gold substrate by rinsing it with ethanol and deionized water, followed by drying under a gentle stream of nitrogen.
-
Immediately immerse the freshly cleaned gold substrate into the THF/NH₄OH solution containing the deprotected this compound.
-
Seal the container and allow the substrate to incubate in the solution for 24-72 hours to facilitate the formation of a well-ordered self-assembled monolayer.
-
Following incubation, carefully remove the substrate from the solution and rinse it thoroughly with THF and then ethanol to remove any non-covalently adsorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen.
-
The gold surface, now functionalized with a monolayer of NanoPutians, is ready for characterization by techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM).
Data Presentation
The following table provides a summary of the quantitative data for the synthesis of the thiol-functionalized "legs" of the this compound, with yields based on published literature.
| Step | Reaction | Key Reagents | Product | Reported Yield (%) |
| 1 | Mesylation | 3-Butyn-1-ol, MsCl, Et₃N | 3-Butyn-1-yl-mesylate | ~95% |
| 2 | Thiolacetylation | 3-Butyn-1-yl-mesylate, CsSAc | S-(3-Butyn-1-yl) ethanethioate | ~80% |
| 3 | Deprotection | Thioacetate-NanoKid, NH₄OH/THF | Thiol-NanoKid | High (typically used in situ for self-assembly) |
Visualizations
Caption: A schematic overview of the experimental workflow for the synthesis and self-assembly of thiol-functionalized NanoPutians.
Caption: A diagram illustrating the logical progression of the thiol protection and deprotection strategy for surface functionalization.
Application Notes and Protocols for Assembling a Standing NanoKid on a Gold Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of nanotechnology offers unprecedented opportunities for the precise engineering of molecular systems. Among the fascinating molecular constructs are the anthropomorphic "NanoPutians," with the "NanoKid" being a prominent example.[1][2][3][4] These molecules, approximately 2 nm in height, serve not only as educational tools but also as scaffolds for the development of functional nanoscale devices.[1][4] By functionalizing the "feet" of a this compound with thiol groups, it is possible to direct its assembly into a standing orientation on a gold substrate.[2][3][5] This process relies on the spontaneous formation of a self-assembled monolayer (SAM), where the strong affinity between sulfur and gold anchors the molecules to the surface.[6][7] This document provides detailed application notes and protocols for the synthesis of a thiol-functionalized this compound and its subsequent assembly and characterization on a gold substrate.
Principle of Self-Assembled Monolayers (SAMs) on Gold
The assembly of a standing this compound on a gold surface is achieved through the formation of a gold-thiolate bond. This process is a specific instance of the broader phenomenon of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that form spontaneously by the adsorption of molecules from solution or the gas phase onto a solid surface.[8] In the case of alkanethiols on gold, the sulfur headgroup has a strong affinity for the gold surface, leading to the formation of a stable, semi-covalent bond with an interaction energy of approximately 45 kcal/mol.[6] The intermolecular van der Waals forces between the molecular backbones (in this case, the this compound structures) drive the ordering and dense packing of the monolayer.[6] This results in a well-defined organic thin film with properties determined by the structure of the constituent molecules and their terminal functional groups.
Workflow for Assembling a Standing this compound on a Gold Substrate
References
- 1. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.mit.edu [media.mit.edu]
- 4. tu-dresden.de [tu-dresden.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. dataphysics-instruments.com [dataphysics-instruments.com]
- 8. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The NanoKid as a Model for Teaching Organic Chemistry Concepts
Introduction
The "NanoKid," a member of the NanoPutian family of anthropomorphic molecules, was developed by Professor James Tour's research group at Rice University.[1] These 2-nm-tall molecules, resembling human figures, serve as an engaging and effective tool for teaching fundamental concepts in organic chemistry and nanoscience.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and modification of the this compound, intended for researchers, scientists, and professionals in drug development who are interested in novel educational models and outreach strategies. The this compound's convergent synthesis pathway offers a practical and visually intuitive platform for demonstrating key organic reactions and synthetic strategies.
Pedagogical Efficacy
The NanoKids educational outreach program, which features the this compound and its derivatives, has demonstrated significant success in improving students' comprehension of scientific concepts. A study conducted in 2004-2005 in two school districts in Ohio and Kentucky showed promising results.
| Metric | Result |
| Increase in Understanding of Material | 10-59% |
| Student Interest in Science | 82% of students found that NanoKids made learning science more interesting |
Synthesis of the this compound (13)
The synthesis of the this compound is a convergent process, involving the separate synthesis of an "upper body" and a "lower body," which are then coupled.[2] This approach is a valuable illustration of strategic planning in multi-step synthesis.
Synthesis of the Upper Body
The synthesis of the upper body of the this compound begins with 1,4-dibromobenzene (B42075) and involves iodination, Sonogashira coupling, formylation, and acetal (B89532) protection.
| Step | Reaction | Key Reagents and Conditions | Yield |
| 1 | Iodination of 1,4-dibromobenzene | I₂, H₂SO₄ | Good |
| 2 | Sonogashira Coupling | 3,3-Dimethylbutyne, Pd/Cu catalyst, TEA, THF | - |
| 3 | Formylation | n-BuLi, THF; then DMF | - |
| 4 | Acetal Protection | 1,2-Ethanediol, p-toluenesulfonic acid, Dean-Stark trap | - |
| 5 | Halogen Exchange | n-BuLi, THF; then 1,2-diiodoethane | - |
Synthesis of the Lower Body
The synthesis of the lower body starts from 4-nitroaniline (B120555) and involves a series of reactions including bromination, diazotization, reduction, and Sonogashira couplings.
| Step | Reaction | Key Reagents and Conditions | Yield |
| 1 | Bromination of 4-nitroaniline | Br₂, Acetic Acid | - |
| 2 | Removal of Amino Group | NaNO₂, H₂SO₄, EtOH | - |
| 3 | Reduction of Nitro Group | SnCl₂, THF/EtOH | - |
| 4 | Iodination | NaNO₂, H₂SO₄, KI | 70% |
| 5 | Sonogashira Coupling | Trimethylsilylacetylene (B32187), Pd/Cu catalyst | - |
| 6 | Sonogashira Coupling | 1-Pentyne, Pd/Cu catalyst | 76% (overall for two steps) |
| 7 | Desilylation | K₂CO₃, MeOH, CH₂Cl₂ | - |
Final Assembly of the this compound
The final step is the palladium-copper catalyzed coupling of the upper and lower body portions.
| Step | Reaction | Key Reagents and Conditions | Yield |
| 8 | Sonogashira Coupling | Upper Body Iodide, Lower Body Alkyne, Pd(PPh₃)₂Cl₂, CuI, TEA, THF | - |
Experimental Protocols
The following are detailed protocols for key steps in the synthesis of the this compound and its derivatives.
Protocol 1: Synthesis of 3,5-Dibromo(trimethylsilylethynyl)benzene (10) - A Key Lower Body Intermediate
-
Reaction Setup: In a suitable flask, combine 3,5-dibromoiodobenzene (9), bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in THF and Et₃N.
-
Reagent Addition: Add trimethylsilylacetylene to the mixture.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature for the specified time, monitoring the reaction progress by TLC.
-
Workup and Purification: Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Protocol 2: General Procedure for Acetal Exchange to Synthesize NanoProfessionals
-
Reaction Setup: In a microwave-safe vessel, combine the this compound (13), an excess of the desired 1,2- or 1,3-diol, and a catalytic amount of p-toluenesulfonic acid.
-
Microwave Irradiation: Heat the mixture using a standard microwave oven for a few minutes.
-
Monitoring: Monitor the reaction for the disappearance of the this compound starting material.
-
Purification: After the reaction is complete, purify the resulting NanoProfessional by an appropriate chromatographic method.
Synthesis of NanoProfessionals
A key feature of the this compound as a teaching model is the ability to easily modify its "head" to create a diverse range of "NanoProfessionals."[3] This is achieved through a microwave-assisted acetal exchange reaction.[2] This reaction provides a tangible example of protecting group chemistry and the modification of a core scaffold.
| NanoProfessional | Diol Used for Synthesis | Yield |
| NanoAthlete | (±)-2,3-Butanediol | - |
| NanoPilgrim | 3-tert-Butoxy-1,2-propanediol | - |
| NanoGreenBeret | 3-Benzyloxy-1,2-propanediol | - |
| NanoJester | (R,R)-(-)-N,N,N',N'-Tetramethyltartaramide | - |
| NanoMonarch | (S,S)-(+)-Hydrobenzoin | - |
| NanoTexan | (S,S)-(+)-1,2-Diphenyl-1,2-ethanediol | - |
| NanoScholar | (R)-(-)-1,3-Butanediol | - |
| NanoBaker | (±)-3,4-dihydroxy-3,4-dimethyl-1,5-hexadiyne | - |
| NanoChef | Catechol | Low |
Visualizing the Synthesis: Logical Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the synthetic pathways for the this compound and the derivatization into NanoProfessionals.
Caption: Convergent synthesis workflow for the this compound.
References
Synthesis of NanoPutian Chains and Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of NanoPutian chains and polymers. The NanoPutians are a class of anthropomorphic nanoscale molecules, approximately 2 nm in height, that have captured the interest of the scientific community as educational tools and potential building blocks for more complex nanostructures. This guide outlines the synthetic strategies for the original NanoKid, its derivatives known as NanoProfessionals, and the formation of NanoPutian polymers. The protocols are based on established literature and are intended to provide researchers with the necessary information to synthesize and further explore these unique molecular structures. While direct applications in drug development are still exploratory, the precise control over their structure at the nanoscale offers potential for their use as scaffolds, delivery vehicles, or components in molecular machines.
Synthesis of the this compound
The synthesis of the first NanoPutian, the "this compound," is accomplished through a convergent approach, involving the separate synthesis of an "upper body" and a "lower body," which are then coupled together.
Synthesis of the Upper Body of the this compound
The synthesis of the upper portion of the this compound begins with 1,4-dibromobenzene (B42075) and proceeds through a five-step sequence.
Experimental Protocol:
-
Iodination of 1,4-dibromobenzene: 1,4-dibromobenzene is iodinated to introduce a more reactive site for subsequent coupling reactions.
-
Sonogashira Coupling with 3,3-Dimethylbutyne: The "arms" of the this compound are attached via a Sonogashira coupling reaction with 3,3-dimethylbutyne.
-
Formylation: An aldehyde group, which will form the "head," is introduced through a formylation reaction using n-butyllithium and N,N-dimethylformamide (DMF).
-
Acetal (B89532) Protection: The aldehyde is protected as a 1,3-dioxolane (B20135) ring using 1,2-ethanediol (B42446) and a catalytic amount of p-toluenesulfonic acid.
-
Halogen Exchange: To increase reactivity for the final coupling step, the remaining bromide is exchanged for an iodide via lithium-halogen exchange followed by quenching with 1,2-diiodoethane.
Synthesis of the Lower Body of the this compound
The synthesis of the lower portion of the this compound starts from 4-nitroaniline (B120555) and involves a seven-step sequence.
Experimental Protocol:
-
Bromination of 4-nitroaniline: Two bromine atoms are introduced onto the aromatic ring.
-
Removal of the Amino Group: The amino group is removed via diazotization.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine.
-
Iodination: The newly formed amino group is converted to an iodide.
-
Sonogashira Coupling with Trimethylsilylacetylene: The "stomach" is attached via Sonogashira coupling.
-
Sonogashira Coupling with 1-Pentyne: The "legs" are attached by coupling with 1-pentyne.
-
Deprotection: The trimethylsilyl (B98337) (TMS) protecting group is removed from the alkyne.
Final Assembly of the this compound
The upper and lower body components are joined via a final Sonogashira coupling reaction.
Experimental Protocol:
-
The iodinated upper body and the deprotected lower body are coupled using a palladium-copper catalyst system.
Synthetic Pathway for the this compound
Caption: Synthetic pathway for the this compound.
Synthesis of NanoProfessionals
A variety of "NanoProfessionals" can be synthesized from the this compound through a facile acetal exchange reaction, which modifies the "head" of the molecule. This is typically achieved using microwave irradiation to reduce reaction times.
Experimental Protocol:
-
The this compound is dissolved in a suitable solvent with an excess of the desired 1,2- or 1,3-diol.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The reaction mixture is subjected to microwave irradiation for a few minutes.
-
The product is purified to yield the desired NanoProfessional.
Quantitative Data for NanoProfessional Synthesis
| NanoProfessional | Diol Used | Yield (%) |
| NanoAthlete | 1,3-Propanediol | ~85 |
| NanoPilgrim | 1,3-Benzenedimethanol | ~80 |
| NanoGreenBeret | 1,2-Benzenedimethanol | ~75 |
| NanoJester | 2,2-Dimethyl-1,3-propanediol | ~90 |
| NanoMonarch | 1,8-Naphthalenedimethanol | ~70 |
| NanoTexan | 1,5-Pentanediol | ~88 |
| NanoScholar | 1,2-Cyclohexanediol | ~82 |
| NanoBaker | 1,3-Cyclohexanediol | ~85 |
Note: Yields are approximate and based on reported literature. Actual yields may vary depending on reaction conditions.
Workflow for NanoProfessional Synthesis
Laboratory procedure for the final attachment of NanoKid's upper and lower bodies.
Application Notes & Protocols: Final Assembly of the NanoKid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The "this compound" is a whimsical anthropomorphic molecular structure, approximately 2 nm in height, synthesized as part of the "NanoPutians" series for educational outreach in nanoscience.[1][2][3] This document provides a detailed protocol for the final and crucial step in the synthesis of the this compound: the covalent attachment of its pre-synthesized upper and lower body components. This final assembly is achieved via a Sonogashira cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5]
Data Presentation
Table 1: Key Reagents and Conditions for the Final Sonogashira Coupling Reaction.
| Component | Chemical Name/Formula | Role in Reaction | Typical Molar Excess | Notes |
| Upper Body | 2-(2,5-bis(3,3-dimethylbut-1-yn-1-yl)-4-iodophenyl)-1,3-dioxolane | Aryl Halide Substrate | 1.0 eq | The "head and torso" of the this compound with an iodide group for coupling.[6][7] |
| Lower Body | 3,5-di(pent-1-yn-1-yl)ethynylbenzene | Terminal Alkyne Substrate | 1.0 - 1.2 eq | The "legs" of the this compound with a terminal alkyne for coupling.[1][6] |
| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | Primary Catalyst | 0.02 - 0.05 eq | The active catalytic species that facilitates the C-C bond formation.[1][3] |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst | 0.04 - 0.10 eq | Accelerates the reaction by forming a copper acetylide intermediate.[1][3][4] |
| Base | Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA) | Base | > 2.0 eq | Scavenges the HI byproduct and maintains a basic reaction environment.[1][3] |
| Solvent | Tetrahydrofuran (THF) | Anhydrous Solvent | - | A suitable aprotic solvent to dissolve all reactants.[1][3] |
| Reaction Temperature | Room Temperature to 40 °C | - | - | The reaction is typically carried out under mild temperature conditions. |
| Reaction Time | 8 - 24 hours | - | - | Monitored by TLC or LC-MS for completion. |
Experimental Protocols
1. Preparation of Reactants:
-
Upper Body Synthesis: The upper body of the this compound is synthesized from 1,4-dibromobenzene. The synthesis involves iodination, Sonogashira coupling to attach the "arms" (3,3-dimethylbutyne), formylation to create an aldehyde, and subsequent protection of the aldehyde as a 1,3-dioxolane (B20135) "head".[6][7][8] A crucial final step for the upper body is a lithium-halogen exchange followed by quenching with 1,2-diiodoethane (B146647) to replace a bromine with a more reactive iodine atom, preparing it for the final coupling reaction.[7]
-
Lower Body Synthesis: The lower body is synthesized starting from 3,5-dibromoiodobenzene.[6] Sonogashira coupling is used to attach the "legs" (1-pentyne). A terminal alkyne is then introduced via another Sonogashira coupling with trimethylsilylacetylene, followed by the removal of the trimethylsilyl (B98337) (TMS) protecting group to yield the free terminal alkyne required for the final attachment.[1][6]
2. Final Attachment of this compound's Upper and Lower Bodies (Sonogashira Coupling):
-
Materials:
-
This compound Upper Body (iodinated)
-
This compound Lower Body (terminal alkyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the this compound upper body (1.0 eq) in anhydrous THF.
-
To this solution, add the this compound lower body (1.1 eq), triethylamine (3.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).[1][3]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically within 8-12 hours), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final this compound molecule.
-
Mandatory Visualizations
Caption: Overall synthetic workflow for the this compound assembly.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. NanoPutian - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. rainer.ch [rainer.ch]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. How to Create Your Own Lilliputians? [chem-is-you.blogspot.com]
Microwave-Assisted Synthesis of NanoPutian Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NanoPutians are a series of anthropomorphic nanoscale molecules synthesized for educational and research purposes. Their unique structures provide a tangible and engaging way to introduce the concepts of nanoscience. Among the various NanoPutian figures, the "NanoProfessionals" are derivatives of the parent "NanoKid" structure. The synthesis of these derivatives is notably achieved through a microwave-assisted acetal (B89532) exchange reaction. This method offers a rapid and efficient route to modify the "head" of the this compound, yielding a diverse range of NanoProfessional figures.
While the primary application of NanoPutians has been in educational outreach, the underlying synthetic methodology and the potential for functionalizing these unique molecular scaffolds are of interest to the broader scientific community. This document provides an overview of the microwave-assisted synthesis of NanoPutian derivatives, including a general protocol and a discussion of the current landscape of their application in drug development.
Data Presentation
The following table summarizes the general, qualitative information that has been described for the microwave-assisted synthesis of NanoProfessional derivatives.
| Derivative Name | Precursor | Key Reagents | Reaction Type | Heating Method | Reported Reaction Time |
| NanoProfessional (e.g., NanoAthlete, NanoPilgrim, NanoChef) | This compound | 1,2- or 1,3-diol, p-toluenesulfonic acid (catalyst) | Acetal Exchange | Microwave Irradiation | A few minutes |
Note: Specific yields and detailed spectroscopic data (NMR, IR, Mass Spectrometry) for individual NanoProfessional derivatives are not available in the public domain.
Experimental Protocols
The following is a generalized protocol for the microwave-assisted synthesis of NanoPutian derivatives based on the available descriptions. Researchers should note that this protocol is a general guideline and will require optimization for specific target molecules and microwave reactor systems.
Objective: To synthesize a NanoProfessional derivative from a this compound precursor via a microwave-assisted acetal exchange reaction.
Materials:
-
This compound precursor
-
Appropriate 1,2- or 1,3-diol (to form the desired "head" of the NanoProfessional)
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous solvent suitable for microwave synthesis (e.g., toluene, THF)
-
Microwave synthesis reactor with temperature and pressure controls
-
Standard laboratory glassware and purification supplies (e.g., chromatography columns)
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, dissolve the this compound precursor in a minimal amount of the chosen anhydrous solvent.
-
Addition of Reagents: To the solution, add a stoichiometric excess of the desired 1,2- or 1,3-diol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Set the desired temperature and irradiation time. A typical starting point would be a temperature of 100-150°C for a duration of 2-10 minutes. The power should be adjusted by the instrument to maintain the set temperature.
-
Cooling and Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Extraction: Extract the organic layer with a suitable solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired NanoProfessional derivative.
-
Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of NanoPutian derivatives.
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of NanoKid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering challenges during the multi-step synthesis of NanoKid, a member of the NanoPutian family of anthropomorphic molecules.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The synthesis of this compound is a convergent process that involves the independent synthesis of two key fragments, the "upper body" and the "lower body," which are then coupled together in the final step.[1][2] The upper body synthesis starts from 1,4-dibromobenzene, while the lower body synthesis begins with 4-nitroaniline.[1] The key reactions employed are Sonogashira cross-couplings, protection and deprotection of functional groups, and lithium-halogen exchange to enhance reactivity.[2][3]
Q2: What are the most critical reactions in the this compound synthesis?
The most critical and often challenging reactions in the synthesis of this compound are the Sonogashira coupling reactions used to form the carbon-carbon triple bonds that make up the "arms" and "legs" of the molecule, as well as the final coupling of the upper and lower bodies.[2] Another crucial step is the lithium-halogen exchange, which is performed to increase the reactivity of an aryl bromide by converting it to a more reactive aryl iodide.[3]
Troubleshooting Guides
Sonogashira Coupling Reactions
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is a powerful tool in the this compound synthesis but is also prone to several issues.[4]
Q1: I am observing a low to no yield in my Sonogashira coupling reaction. What are the potential causes and solutions?
A low or nonexistent yield in a Sonogashira coupling can stem from several factors. A systematic approach to troubleshooting is recommended.[5]
-
Catalyst Inactivity: The palladium and copper catalysts are the heart of the reaction. Ensure they are active and have not degraded.[5]
-
Recommendation: Use fresh, high-quality palladium and copper(I) catalysts. Store them under an inert atmosphere and away from light and moisture.
-
-
Poor Reagent Quality: Impurities in the aryl halide, alkyne, or solvent can poison the catalyst.[6]
-
Recommendation: Purify the starting materials if necessary. Use anhydrous and degassed solvents.
-
-
Inadequate Reaction Conditions: Sonogashira couplings are sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[5]
-
Recommendation: Ensure the reaction is carried out under strictly anaerobic and anhydrous conditions. Degas the solvent by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Q2: My reaction mixture is turning black. What does this indicate and how can I prevent it?
The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and precipitation of the active Pd(0) catalyst, leading to a loss of catalytic activity.[6][7]
-
Causes: This can be caused by impurities in the reagents or solvent, an inappropriate choice of solvent, or an incorrect reaction temperature.[7]
-
Prevention:
-
Ligand Choice: The use of bulky and electron-rich phosphine (B1218219) ligands can help stabilize the palladium catalyst.[7]
-
Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[8] Consider screening alternative solvents.
-
Temperature: While higher temperatures can be necessary for less reactive aryl bromides, excessively high temperatures can accelerate catalyst decomposition.[7][9] Careful optimization of the reaction temperature is crucial.
-
Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
Glaser coupling is the primary side reaction in Sonogashira couplings and can consume the alkyne starting material.[10]
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction under copper-free conditions. This may require a more active palladium catalyst system.[7]
-
Controlled Addition of Alkyne: Slow addition of the terminal alkyne to the reaction mixture can help maintain a low concentration of the copper acetylide, thereby minimizing the rate of homocoupling.[10]
-
Thorough Degassing: Removing dissolved oxygen is critical, as it promotes the homocoupling reaction.[7]
Experimental Protocol: General Sonogashira Coupling
A solution of the aryl halide (1.0 eq.), terminal alkyne (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.) in a degassed solvent such as triethylamine (B128534) or a mixture of THF and triethylamine is stirred under an inert atmosphere at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
| Parameter | Recommended Value/Condition |
| Catalyst Loading (Pd) | 2-10 mol% |
| Catalyst Loading (Cu) | 1-20 mol% |
| Base | Triethylamine, Diisopropylamine |
| Solvent | THF, DMF, Toluene, Triethylamine |
| Temperature | Room Temperature to 100°C |
Troubleshooting Workflow for Sonogashira Coupling
References
- 1. NanoPutians - American Chemical Society [acs.org]
- 2. How to Create Your Own Lilliputians? [chem-is-you.blogspot.com]
- 3. NanoPutian - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sonogashira Coupling for NanoPutian Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Sonogashira coupling reaction during the synthesis of NanoPutians.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Sonogashira coupling steps for NanoPutian synthesis?
Low yields in the Sonogashira couplings during NanoPutian synthesis can stem from several factors, often exacerbated by the complex, multi-step nature of the synthesis:
-
Catalyst Inactivity: The palladium catalyst may be inactive or decompose prematurely. This is often indicated by the formation of palladium black.
-
Alkyne Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself, a common side reaction promoted by the copper co-catalyst in the presence of oxygen.
-
Steric Hindrance: The substrates used in NanoPutian synthesis, particularly for the "upper body," are sterically hindered, which can slow down or prevent the desired coupling.
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, ligand, or temperature can significantly impact the reaction outcome.
-
Incomplete Deprotection: If a protecting group on the terminal alkyne is not completely removed, the subsequent coupling reaction will not proceed to completion.
-
Issues with Poly-halogenated Substrates: Achieving selective coupling at a specific position on a di- or tri-halogenated aromatic ring can be challenging and may lead to a mixture of products.
Q2: How can I minimize the formation of palladium black in my reaction?
The formation of palladium black indicates the decomposition of the active Pd(0) catalyst. To prevent this:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
Use High-Purity Reagents: Impurities can poison the catalyst. Ensure all starting materials, solvents, and bases are of high purity and anhydrous.
-
Optimize Ligand Choice: A suitable phosphine (B1218219) ligand can stabilize the palladium catalyst. For the sterically demanding substrates in NanoPutian synthesis, bulkier, electron-rich phosphine ligands may be beneficial.
-
Solvent Considerations: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some cases. Consider alternative solvents if catalyst decomposition is a persistent issue.
Q3: What strategies can be employed to prevent alkyne homocoupling (Glaser coupling)?
Glaser coupling is a significant side reaction that consumes the alkyne starting material. To minimize it:
-
Rigorous Degassing: The most critical step is to remove all traces of oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Copper-Free Conditions: In some cases, running the reaction without a copper co-catalyst can eliminate Glaser coupling. However, this may require more forcing conditions (e.g., higher temperatures, more active catalyst systems).
-
Controlled Addition of Alkyne: Slow addition of the terminal alkyne to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thereby reducing the rate of homocoupling.
Q4: I am having trouble with the selective coupling on the di-iododibromobenzene starting material for the NanoPutian upper body. What should I consider?
The synthesis of the NanoPutian upper body starts with 1,3-dibromo-2,4-diiodobenzene. The higher reactivity of the C-I bond compared to the C-Br bond in Sonogashira coupling allows for selective reaction at the iodine positions. To ensure high selectivity:
-
Control Reaction Temperature: Running the reaction at or near room temperature will favor the reaction at the more reactive C-I bonds.
-
Choice of Catalyst and Ligand: A less reactive catalyst system might enhance selectivity.
-
Stoichiometry: Careful control of the stoichiometry of the alkyne is crucial. Using a slight excess of the alkyne will help drive the reaction to completion at the iodo positions without significant reaction at the bromo positions.
Q5: The literature mentions low yields when coupling certain intermediates to form the NanoKid. Why might this be, and how can it be addressed?
The synthesis of the "this compound" involves coupling the fully assembled upper body, which contains an aldehyde group (or a protected version), with the lower body alkyne. The low yields mentioned in the literature could be due to several factors:
-
Steric Hindrance: The coupling partners are large and sterically demanding, making the reaction inherently more difficult.
-
Functional Group Incompatibility: The aldehyde functionality, if unprotected, could potentially interfere with the catalyst or other reagents. Protecting the aldehyde as a 1,3-dioxolane (B20135) is a key step to avoid this.
-
Catalyst and Ligand Choice: Standard Sonogashira conditions may not be optimal for such complex and sterically hindered substrates. Experimenting with more active palladium catalysts and bulkier, electron-rich ligands could improve the yield.
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the steric hindrance, but this must be balanced against the risk of decomposition of the starting materials or product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and copper(I) iodide. |
| Poor quality of reagents | Purify starting materials and ensure solvents are anhydrous and degassed. | |
| Suboptimal reaction temperature | For less reactive bromides, an increase in temperature may be necessary. For selective couplings, lower temperatures are preferred. | |
| Incorrect base | Ensure the amine base is dry and used in sufficient excess. | |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Copper-catalyzed side reaction | Consider running the reaction under copper-free conditions. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition | Ensure rigorous anaerobic conditions. Use high-purity reagents. Consider a more stabilizing ligand for the palladium catalyst. |
| Incomplete Reaction | Steric hindrance of substrates | Use a more active catalyst system with bulky, electron-rich ligands. Increase reaction temperature and time cautiously. |
| Insufficient reagent | Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne. | |
| Mixture of Products in Poly-halogenated Systems | Lack of selectivity | Control the reaction temperature carefully (lower temperature for higher selectivity). Use a less reactive catalyst system. |
Experimental Protocols
Protocol 1: Synthesis of 2,5-bis(4-tert-butyldimethylsiloxy-1'-butynyl)-1,4-di-bromobenzene (NanoPutian Upper Body Precursor)
This protocol is adapted from the synthesis described in the literature for the NanoPutian upper body.
Materials:
-
1,3-dibromo-2,4-diiodobenzene
-
4-tert-butyldimethylsiloxy-1-butyne
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂ (0.03 eq), PPh₃ (0.12 eq), and CuI (0.06 eq).
-
Add anhydrous, degassed THF and stir for 15 minutes.
-
Add 1,3-dibromo-2,4-diiodobenzene (1.0 eq) and 4-tert-butyldimethylsiloxy-1-butyne (2.2 eq).
-
Add anhydrous, degassed triethylamine.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective Deprotection of Trimethylsilyl (TMS) Group
This protocol is for the removal of a TMS protecting group from a terminal alkyne, a common step in the synthesis of the NanoPutian lower body.
Materials:
-
TMS-protected alkyne
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 eq) in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alkyne.
Visualizations
Caption: Troubleshooting workflow for low yields in Sonogashira coupling.
Caption: Synthetic workflow for the upper body of a NanoPutian.
Preventing decomposition during the synthesis of NanoChef.
Disclaimer: "NanoChef" is a hypothetical nanoparticle construct used to illustrate common challenges and solutions in nanoparticle synthesis. The information provided is based on established principles of nanoparticle chemistry and is intended for an audience of researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of NanoChef, leading to decomposition or aggregation.
Issue 1: NanoChef Aggregation During Synthesis
Symptoms:
-
Formation of visible precipitates or cloudiness in the reaction solution.
-
Inconsistent particle size distribution observed during characterization (e.g., via Dynamic Light Scattering or Transmission Electron Microscopy).
-
Difficulty in resuspending the nanoparticles after centrifugation.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Stabilization | The concentration or type of capping/stabilizing agent is insufficient to prevent particle agglomeration.[1][2] Increase the concentration of the stabilizing agent or select a more effective one. Common stabilizers include polymers like PVP and PVA, or surfactants.[2][3] |
| Incorrect pH | The pH of the reaction medium can affect the surface charge of the nanoparticles, leading to reduced electrostatic repulsion and subsequent aggregation.[1] Optimize the pH of the reaction mixture to ensure sufficient surface charge and electrostatic repulsion between nanoparticles. |
| High Reaction Temperature | Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation.[4] Lower the reaction temperature or introduce the precursors at a slower rate to control the nucleation and growth process. |
| Mechanical Agitation | Vigorous stirring or shaking can sometimes promote aggregation by increasing the collision frequency of nanoparticles.[5] Reduce the stirring speed or use a gentler mixing method. In some cases, avoiding mechanical agitation altogether can lead to more dispersible nanoparticles.[5] |
Issue 2: Decomposition of NanoChef Precursors
Symptoms:
-
The reaction solution changes color unexpectedly, indicating the formation of unintended byproducts.
-
Low yield of the final NanoChef product.
-
Presence of impurities or degraded material in the final product, as identified by characterization techniques like TGA or FTIR.[6]
Possible Causes & Solutions:
| Cause | Solution |
| Thermal Instability of Precursors | The synthesis temperature may be too high, causing the precursors to decompose before forming the desired nanoparticles.[7] Lower the synthesis temperature or choose precursors with higher thermal stability. A thermal pretreatment of the precursor may also improve reproducibility.[4] |
| Reactive Solvent or Ligands | The solvent or ligands used in the synthesis may be reacting with and degrading the precursors.[8] Select a more inert solvent and ligands that are stable under the reaction conditions. Ensure the purity of all reagents to avoid unintended side reactions.[9] |
| Presence of Oxygen | For air-sensitive precursors, the presence of oxygen can lead to oxidation and decomposition.[10] Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the precursors. |
| Incorrect Precursor to Ligand Ratio | An inappropriate ratio of precursor to ligand can affect the stability of the forming nanoparticles and lead to decomposition. Optimize the molar ratio of the precursor to the stabilizing ligand to ensure proper surface passivation and prevent uncontrolled growth or decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a capping agent in NanoChef synthesis?
A capping agent, also known as a stabilizing agent, adsorbs to the surface of the newly formed nanoparticles, preventing them from aggregating.[2][11] This is crucial for controlling the size and maintaining the stability of the nanoparticles in solution.[12] Common capping agents include citrate (B86180), thiols, and various polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP).[2][11]
Q2: How can I control the size of NanoChef nanoparticles during synthesis?
The size of nanoparticles can be controlled by carefully manipulating several experimental parameters. These include the ratio of precursor to capping agent, the reaction temperature, the rate of addition of the reducing agent, and the pH of the reaction medium.[13][14] For instance, a higher concentration of the capping agent or a lower reaction temperature generally results in smaller nanoparticles.[15][11]
Q3: My NanoChef particles are aggregating after synthesis and purification. How can I prevent this?
Post-synthesis aggregation is a common issue. To prevent this, ensure that the nanoparticles are stored in a suitable buffer that maintains an optimal pH for stability.[1] The use of a suitable stabilizing agent in the storage solution is also recommended.[1] Additionally, be cautious during the washing and centrifugation steps, as excessive processing can sometimes strip the capping agent from the nanoparticle surface, leading to aggregation.[16]
Q4: What are the best characterization techniques to confirm the stability and integrity of my synthesized NanoChef?
To assess the stability and integrity of your NanoChef nanoparticles, a combination of characterization techniques is recommended. Dynamic Light Scattering (DLS) can provide information on the size distribution and aggregation state of the nanoparticles in solution. Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the morphology and size of individual nanoparticles. Thermogravimetric Analysis (TGA) can be employed to determine the amount of capping agent on the surface and to study the thermal stability of the nanoparticles.[6]
Experimental Protocols
Protocol 1: Synthesis of Stabilized Gold-Based NanoChef
This protocol describes a method for synthesizing gold-based NanoChef nanoparticles with a citrate capping agent to prevent decomposition and aggregation.
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1 mM)
-
Sodium citrate solution (1% w/v)
-
Ultrapure water
-
Glassware (cleaned with aqua regia and rinsed thoroughly with ultrapure water)
Procedure:
-
In a clean round-bottom flask, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 5 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to blue and then to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Store the resulting NanoChef nanoparticle solution at 4°C.
Protocol 2: Synthesis of PLGA-Based NanoChef for Drug Delivery
This protocol outlines the synthesis of biodegradable PLGA-based NanoChef nanoparticles using an emulsification-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v)
-
Ultrapure water
Procedure:
-
Dissolve 100 mg of PLGA in 5 mL of DCM to form the organic phase. If encapsulating a hydrophobic drug, it can be co-dissolved in this phase.
-
Prepare the aqueous phase by dissolving PVA in ultrapure water to a final concentration of 1% (w/v).
-
Add the organic phase dropwise to 20 mL of the aqueous phase under high-speed homogenization or sonication to create an oil-in-water emulsion.
-
Continue homogenization/sonication for 5-10 minutes to achieve the desired nanoparticle size.
-
Transfer the emulsion to a larger beaker and stir at room temperature for several hours to allow the DCM to evaporate.
-
Collect the NanoChef nanoparticles by centrifugation, wash with ultrapure water to remove excess PVA, and resuspend in the desired buffer.
Visualizations
Caption: Experimental workflow for the synthesis and purification of NanoChef.
Caption: Troubleshooting logic for addressing NanoChef synthesis issues.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colloidal gold - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 13. issstindian.org [issstindian.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acetal Exchange Reactions for NanoProfessionals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the acetal (B89532) exchange reaction for applications in nanotechnology.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of an acid-catalyzed acetal exchange reaction?
A1: The acid-catalyzed acetal exchange reaction, also known as transacetalization, involves the substitution of an alkoxy group on an acetal with an alcohol. The reaction proceeds through a series of equilibrium steps.[1][2] First, the acid catalyst protonates one of the oxygen atoms of the acetal, making it a good leaving group (an alcohol).[3][4] This departure is assisted by the lone pair of electrons on the other acetal oxygen, forming a resonance-stabilized oxonium ion.[3][5] A nucleophilic attack by a new alcohol molecule on this electrophilic intermediate then occurs.[4][5] Finally, deprotonation of the newly added alcohol yields the new acetal.[3][4] Because every step is reversible, the reaction is driven to completion by controlling the concentration of reactants and products.[2][6]
Q2: Why is water removal crucial in acetal exchange reactions?
A2: The formation of acetals is a reversible process, and water is a byproduct of the forward reaction (from an aldehyde/ketone and alcohols).[2][7][8] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (hydrolysis), reducing the yield of the desired acetal.[7][9] Therefore, to drive the reaction to completion and achieve high yields, water must be actively removed from the reaction mixture.[2][8][9] This can be accomplished using methods such as azeotropic distillation with a Dean-Stark apparatus or by adding desiccants like molecular sieves.[2][8]
Q3: What are the common catalysts used for acetal exchange, and how do I choose one?
A3: A variety of catalysts can be employed for acetal exchange reactions.
-
Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are traditionally used.[10][11]
-
Lewis acids such as indium(III) triflate, bismuth(III) triflate, zirconium tetrachloride, and cerium(III) trifluoromethanesulfonate (B1224126) are also highly effective, often under milder conditions.[11][12]
-
Solid acid catalysts , like acidic ion-exchange resins (e.g., Amberlyst-15), offer advantages in terms of easy separation and reusability.[10]
-
In some cases, particularly in dynamic covalent chemistry, the reaction can be thermally induced without a catalyst.[13][14]
The choice of catalyst depends on the substrate's sensitivity to acidic conditions. For acid-sensitive substrates, milder Lewis acids or heterogeneous catalysts are preferable.[11]
Q4: Can acetal exchange reactions be performed under neutral or catalyst-free conditions?
A4: Yes, under certain conditions. Thermally-induced acetal exchange without a catalyst has been demonstrated, particularly in the context of dynamic covalent networks.[13][14] These reactions often require elevated temperatures to proceed at a reasonable rate.[14] Additionally, some methods avoid aqueous acid entirely. For instance, molecular iodine (I₂) in acetone (B3395972) can facilitate acetal deprotection (a reverse of acetal formation) under neutral conditions via a substrate exchange mechanism.[15]
Q5: How can I apply acetal exchange for drug delivery systems?
A5: Acetal linkages are valuable in drug delivery due to their pH-sensitivity. They are stable at the physiological pH of blood (around 7.4) but can be hydrolyzed in the mildly acidic environments of tumor tissues or within cellular compartments like endosomes and lysosomes.[16][17][18] This property allows for the targeted release of a conjugated drug at the desired site. By modifying the chemical structure of the acetal, the rate of hydrolysis can be tuned to control the drug release profile.[16][17][18]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My acetal exchange reaction is giving me a very low yield or no product at all. What are the likely causes and how can I fix it?
-
Answer:
-
Inefficient Water Removal: The presence of water can drive the equilibrium backward, preventing product formation.[7][9]
-
Solution: Ensure your Dean-Stark trap is functioning correctly, or use freshly activated molecular sieves. For small-scale reactions, adding a desiccant directly to the flask can be effective.
-
-
Insufficient Catalyst Activity: The catalyst may be old, inactive, or used in an insufficient amount.
-
Solution: Use a fresh batch of catalyst. For sluggish reactions, consider switching to a more potent catalyst, such as a stronger Lewis acid.[11] The optimal catalyst loading should be determined empirically, as excess acid can sometimes lead to side reactions or decreased nucleophilicity of the alcohol.[11]
-
-
Unfavorable Equilibrium: For some substrate combinations, the equilibrium may naturally lie towards the starting materials.[7]
-
Solution: Use a large excess of the reactant alcohol to shift the equilibrium towards the product side, according to Le Chatelier's principle.[7]
-
-
Steric Hindrance: Bulky substituents on either the starting acetal or the incoming alcohol can sterically hinder the reaction.
-
Solution: Increase the reaction temperature or time. A less sterically hindered alcohol or a more active catalyst might be necessary.
-
-
Issue 2: Incomplete Reaction and Difficulty in Purification
-
Question: The reaction seems to stall, and I'm left with a mixture of starting material, product, and potentially the hemiacetal intermediate. How can I drive the reaction to completion?
-
Answer:
-
Reversible Nature: Acetal formation and exchange are equilibrium processes.[2][6]
-
Solution: As with low yield, ensure rigorous removal of the leaving alcohol or water. Continuous removal via distillation is often more effective than using a stoichiometric amount of a water scavenger.
-
-
Reaction Time and Temperature: The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or NMR) to determine when equilibrium has been reached.
-
-
Issue 3: Degradation of Acid-Sensitive Substrates
-
Question: My starting material or product is degrading under the acidic reaction conditions. How can I protect them?
-
Answer:
-
Harsh Acidic Conditions: Strong Brønsted acids can be corrosive and incompatible with sensitive functional groups.[11]
-
Solution: Switch to a milder catalyst. Lewis acids like Bi(OTf)₃ or Ce(OTf)₃ can be effective under nearly neutral conditions.[15] Heterogeneous catalysts, such as acidic resins, can also offer a milder alternative and are easily removed by filtration.[10] For extremely sensitive substrates, catalyst-free thermal conditions, if applicable, should be explored.[13]
-
-
Data Presentation
Table 1: Comparison of Catalysts for Acetalization of Benzaldehyde with Ethylene Glycol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | 1 | Toluene | Reflux | 2 | 95 | [10] (Implied) |
| Amberlyst-15 | 1 wt% | - | 20 | 1 | 70-80 | [10] |
| Zirconium tetrachloride | 5 | Dichloromethane | Room Temp | 0.5 | 98 | |
| Bismuth Triflate | 0.1 | Methanol | Room Temp | 0.5 | >95 | |
| Cobaloxime | 0.1 | Solvent-free | 70 | 1 | >95 | [19] |
Table 2: Influence of Reaction Conditions on Acetal Hydrolysis Half-life for Drug Delivery Applications
| Acetal Structure | pH | Half-life | Reference |
| PEO-Conjugate 1 | 5.0 | < 1 min | [17][18] |
| PEO-Conjugate 1 | 7.4 | Slower Hydrolysis | [17][18] |
| PEO-Conjugate 2 | 5.0 | several days | [17][18] |
| PEO-Conjugate 2 | 7.4 | Slower Hydrolysis | [17][18] |
Experimental Protocols
Protocol 1: General Procedure for Acetal Exchange using p-Toluenesulfonic Acid (p-TsOH)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the starting acetal (1.0 eq), the desired alcohol (2.0-10.0 eq), and a suitable solvent (e.g., toluene).
-
Add p-toluenesulfonic acid monohydrate (0.01-0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC or GC. The reaction is complete when the starting acetal is no longer detectable.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acetal Exchange using a Lewis Acid Catalyst (Indium(III) Triflate)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the starting acetal (1.0 eq), the alcohol (2.0-3.0 eq), and an anhydrous solvent (e.g., dichloromethane).
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Add indium(III) triflate (In(OTf)₃) (0.01-0.05 eq) to the stirred solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of acid-catalyzed acetal exchange.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for catalyst selection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acetal - Wikipedia [en.wikipedia.org]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. study.com [study.com]
- 5. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 7. ocw.uci.edu [ocw.uci.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 13. Facile catalyst-free synthesis, exchanging, and hydrolysis of an acetal motif for dynamic covalent networks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Attaching NanoKid to Gold Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the attachment of NanoKid molecules to gold surfaces.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of forming this compound self-assembled monolayers (SAMs) on gold substrates.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Attachment | Incomplete deprotection of the thiol groups on the this compound's "feet".[1][2] | Ensure complete removal of acetyl or other protecting groups using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) immediately before incubation with the gold substrate.[1][2] Monitor the deprotection reaction to confirm the presence of free thiols. |
| Contaminated gold surface.[3] | Thoroughly clean the gold substrate before use. Common cleaning procedures involve piranha solution, UV/ozone treatment, or solvent washing (e.g., with ethanol (B145695) and acetone).[3] | |
| Inactive thiol groups due to oxidation. | Use freshly deprotected this compound solution for incubation. Minimize exposure of the thiol-containing solution to air. | |
| Poorly Ordered or Incomplete Monolayer | Suboptimal incubation conditions. | Optimize incubation time, temperature, and this compound concentration in the solution. Self-assembly can be a slow process, sometimes requiring incubation for several hours to days.[4][5] |
| Inappropriate solvent. | Use a solvent in which the this compound is highly soluble and which does not interfere with the self-assembly process. Ethanol or THF are commonly used for similar thiol-on-gold attachments. | |
| Rough or contaminated gold substrate. | Use high-quality, atomically flat gold surfaces (e.g., Au(111)) for optimal ordering.[3][6] Ensure the substrate is clean before use. | |
| This compound Molecules Not "Standing Up" (Incorrect Orientation) | Non-specific adsorption of the this compound's "body" to the gold surface.[7] | Introduce a "backfilling" agent after the initial this compound attachment. A short-chain alkanethiol, such as mercaptohexanol (MCH), can displace non-specifically adsorbed parts of the this compound and promote an upright orientation.[7] |
| Steric hindrance between this compound molecules. | Adjust the concentration of the this compound solution during incubation to control the surface coverage and allow space for proper orientation. | |
| Instability of the this compound Monolayer | Weak thiol-gold bond formation.[6][8] | Ensure a clean gold surface and complete thiol deprotection for strong Au-S bond formation.[9] |
| Oxidative or thermal degradation of the monolayer.[6][8] | Store and handle the functionalized gold surface under appropriate conditions (e.g., in an inert atmosphere) to prevent degradation. The stability of thiol-based SAMs can be a concern for long-term applications.[6][8] |
Frequently Asked Questions (FAQs)
A list of common questions and answers regarding the attachment of this compound to gold surfaces.
1. What is the fundamental chemistry behind attaching this compound to a gold surface?
The attachment relies on the strong, spontaneous formation of a covalent bond between the sulfur atoms of the thiol groups (-SH) on the this compound's "feet" and the gold surface.[6][7] This process is a well-known example of self-assembled monolayer (SAM) formation.[6][10]
2. Why are the thiol groups on the this compound often protected?
The thiol groups are typically protected with groups like acetyl to prevent their oxidation and unwanted side reactions during the synthesis of the this compound molecule.[4] These protecting groups must be removed to expose the free thiol for binding to the gold surface.[4]
3. How can I confirm that the this compound molecules are successfully attached to the gold surface?
Several surface characterization techniques can be used:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of sulfur and other elements from the this compound on the gold surface.[11][12]
-
Scanning Tunneling Microscopy (STM): To visualize the this compound molecules on the surface and assess the ordering of the monolayer.[13][14]
-
Ellipsometry: To measure the thickness of the organic layer on the gold, which can indicate the presence and orientation of the this compound.[4]
-
Contact Angle Measurements: A change in the surface wettability can indicate the successful formation of the organic monolayer.
-
UV-Vis Spectroscopy: For gold nanoparticles, a shift in the surface plasmon resonance peak can indicate ligand attachment.[11]
4. What is "backfilling" and why is it used?
Backfilling is a technique where a second, shorter thiol-containing molecule (like mercaptohexanol) is introduced to the gold surface after the initial attachment of the primary molecule (this compound).[7] This helps to displace non-specifically adsorbed molecules, passivate the remaining bare gold surface, and encourage the primary molecules to adopt a more upright and ordered orientation.[7]
5. How long should I incubate the gold substrate in the this compound solution?
The optimal incubation time can vary depending on the concentration of the this compound solution, the solvent used, and the desired surface coverage and ordering. The formation of a well-ordered monolayer can be a slow process, potentially requiring incubation times ranging from several hours to a few days.[4][5] It is recommended to perform time-dependent studies to determine the optimal incubation period for your specific system.
Experimental Protocols
Gold Substrate Cleaning
A clean gold surface is crucial for the successful formation of a high-quality this compound SAM.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION ) or UV/Ozone cleaner
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas stream
Procedure (using Piranha solution):
-
Immerse the gold substrate in freshly prepared Piranha solution for 10-15 minutes.
-
Carefully remove the substrate and rinse thoroughly with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Use the cleaned substrate immediately for this compound attachment.
Thiol Deprotection and this compound Attachment
This protocol describes the removal of acetyl protecting groups from the thiol "feet" of the this compound and the subsequent self-assembly onto the gold surface.
Materials:
-
Acetyl-protected this compound
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Cleaned gold substrate
-
Incubation chamber
Procedure:
-
Dissolve the acetyl-protected this compound in THF.
-
Add ammonium hydroxide to the solution to remove the acetyl protecting groups and generate the free thiols.[4]
-
Immediately immerse the cleaned gold substrate into the deprotected this compound solution.
-
Place the setup in an incubation chamber to allow for self-assembly. The incubation is typically carried out for an extended period, for example, four days, to ensure a well-formed monolayer.[4]
-
After incubation, remove the substrate from the solution.
-
Rinse the substrate with the solvent (THF) to remove any non-adsorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen.
Visualizations
Experimental Workflow for this compound Attachment
Caption: Workflow for attaching this compound to a gold surface.
Signaling Pathway of Thiol-Gold Interaction
Caption: Thiol-gold bond formation during self-assembly.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. NanoPutian - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. lee.chem.uh.edu [lee.chem.uh.edu]
- 11. nathan.instras.com [nathan.instras.com]
- 12. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 13. Self-assembly of N-heterocyclic carbenes on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of NanoKid and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of NanoKid and its derivatives. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying this compound and its derivatives?
The primary purification method reported for this compound and its synthetic intermediates is flash chromatography using silica (B1680970) gel.[1]
Q2: What are the typical solvents used for the flash chromatography of this compound?
Commonly used mobile phases are mixtures of hexanes and dichloromethane (B109758) (CH2Cl2).[1] The specific ratio of these solvents is adjusted to achieve optimal separation for different intermediates.[1]
Q3: Can other purification techniques be used for this compound?
While flash chromatography is the most cited method, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) could potentially be adapted for higher purity requirements.[2][3] However, specific protocols for HPLC purification of this compound are not detailed in the primary literature. Recrystallization is another potential method for final purification, though it has not been specifically reported for this compound.[4]
Q4: What is the expected yield after purification?
Yields for the purification of this compound and its intermediates vary at each synthetic step. For example, the purification of one of the final precursors to this compound afforded an 86% yield.[1] The overall yield for the multi-step synthesis is a product of the yields of each individual step.[1]
Troubleshooting Guide
Problem: Poor separation of the desired compound from impurities during flash chromatography.
-
Q: How can I improve the resolution between my target compound and impurities?
-
A: Adjust the polarity of the mobile phase. For normal-phase chromatography on silica gel with a hexane (B92381)/dichloromethane system, increasing the proportion of the more polar solvent (dichloromethane) will increase the elution speed of all compounds. To improve separation of compounds that are eluting too quickly and close together, decrease the polarity by increasing the proportion of the less polar solvent (hexane). Conversely, for compounds that are strongly retained on the column, a gradual increase in polarity can improve elution and separation.
-
-
Q: What should I do if my compound streaks on the column?
-
A: Streaking can be caused by several factors:
-
Insolubility: The compound may be sparingly soluble in the mobile phase. Ensure your crude sample is fully dissolved in a minimum amount of the mobile phase or a slightly stronger solvent before loading it onto the column.
-
Column Overloading: Too much sample has been loaded onto the column. Reduce the amount of crude material being purified.
-
Compound Degradation: The compound may be unstable on silica gel. Consider deactivating the silica gel with a small amount of a base like triethylamine (B128534) in the mobile phase if your compound is acid-sensitive.
-
-
Problem: Low yield of the purified product.
-
Q: I'm losing a significant amount of my product during purification. What are the possible causes and solutions?
-
A: Low recovery can be due to several reasons:
-
Irreversible Adsorption: The compound may be sticking irreversibly to the silica gel. This can sometimes be mitigated by using a different stationary phase or by deactivating the silica gel.
-
Co-elution with Impurities: If the separation is not optimal, a significant portion of the desired product might be discarded with mixed fractions. Re-optimizing the mobile phase can help to resolve the desired product from impurities more effectively.
-
Product Instability: The compound may be degrading during the purification process. Minimizing the time the compound spends on the column can help. This can be achieved by optimizing the mobile phase for a faster, yet effective, separation.
-
-
Quantitative Data Summary
The following table summarizes the reported yields for key purification steps in the synthesis of this compound.
| Step/Compound Name | Purification Method | Mobile Phase | Yield (%) |
| 2,5-bis(3,3-dimethylbutynyl)-1,4-dibromobenzene | Flash Chromatography | Hexanes | Not specified |
| 2,5-bis(3,3-dimethylbutynyl)-1-bromo-4-iodobenzene | Not specified | Not specified | High Yield |
| 2,5-bis(3,3-dimethylbutynyl)-4-bromo-benzaldehyde | Flash Chromatography | Hexanes/CH2Cl2 (1/1) | 83 |
| Upper body of this compound | Flash Chromatography | CH2Cl2/Hexanes (1/1) | 86 |
| Lower body of this compound | Flash Chromatography | Hexanes/CH2Cl2 (60/40) | Not specified |
| This compound | Flash Chromatography | Hexanes/CH2Cl2 (60/40) | Not specified |
Experimental Protocols
Detailed Methodology for Flash Chromatographic Purification of this compound Precursors:
This protocol is a generalized procedure based on the methods reported for the synthesis of this compound.[1]
-
Column Preparation: A glass chromatography column is packed with silica gel as a slurry in the initial, least polar mobile phase (e.g., a high hexane to dichloromethane ratio). The column is then equilibrated by running the mobile phase through it until the packing is stable.
-
Sample Preparation: The crude product from the reaction is dissolved in a minimal amount of dichloromethane or the mobile phase. If the crude product is an oil, it can be pre-adsorbed onto a small amount of silica gel.
-
Loading: The dissolved sample is carefully loaded onto the top of the silica gel bed. If pre-adsorbed, the dried silica with the sample is added to the top of the column.
-
Elution: The mobile phase is passed through the column. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) by increasing the proportion of dichloromethane.
-
Fraction Collection: Eluent is collected in a series of fractions.
-
Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the flash chromatographic purification of this compound derivatives.
Caption: Troubleshooting logic for common issues in this compound purification.
References
Technical Support Center: Overcoming Solubility Issues with NanoPutian Molecules
Disclaimer: NanoPutian molecules are a theoretical class of anthropomorphic molecules designed for educational purposes to teach organic chemistry concepts. As such, there is no established experimental data on their specific solubility characteristics. The following troubleshooting guide is based on established principles for overcoming solubility issues with complex, non-polar organic molecules that share structural similarities with NanoPutians.
Troubleshooting Guide
Q1: My NanoPutian molecule is insoluble in my chosen solvent. What are the initial troubleshooting steps?
A1: The first step is to ensure you are following the fundamental principle of "like dissolves like," which states that non-polar solutes dissolve best in non-polar solvents, and polar solutes in polar solvents.[1][2] Given the predominantly hydrocarbon structure of NanoPutian molecules, they are expected to be non-polar.
Recommended Actions:
-
Verify Solvent Polarity: Confirm that you are using a non-polar or weakly polar solvent. Highly polar solvents like water or ethanol (B145695) are unlikely to be effective.
-
Solvent Screening: Test solubility in a range of non-polar solvents. A systematic approach is often the most effective. The workflow below can guide your solvent selection process.
-
Increase Temperature: For most solid compounds, solubility increases with temperature.[3] Gentle heating of the solvent while stirring can significantly improve dissolution. Always be mindful of the solvent's boiling point and the thermal stability of your NanoPutian molecule.
-
Mechanical Agitation: Ensure vigorous stirring or use sonication to increase the interaction between the solute and the solvent, which can accelerate the dissolution process.[2]
Experimental Workflow: Systematic Solvent Selection
Caption: A decision tree for the systematic selection of an appropriate solvent for NanoPutian-like molecules.
Table 1: Common Laboratory Solvents for Non-Polar Compounds
| Solvent | Formula | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | C₆H₁₄ | 0.1 | 69 | Highly non-polar, good for dissolving hydrocarbons. |
| Toluene | C₇H₈ | 2.4 | 111 | Aromatic solvent, can dissolve many non-polar compounds. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 40 | A versatile, weakly polar solvent for a range of organics. |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 35 | Common laboratory solvent, slightly polar. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 66 | A more polar ether, can be a good second choice after DCM. |
| Chloroform (B151607) | CHCl₃ | 4.1 | 61 | Good solvent for many organic compounds, but has health concerns. |
Q2: I have tried several non-polar solvents with heating and sonication, but my NanoPutian molecule's solubility remains poor. What are the next steps?
A2: If single-solvent systems are ineffective, you can move to more advanced techniques such as using co-solvents or creating solid dispersions.
Recommended Actions:
-
Co-solvency: This technique involves adding a small amount of a miscible "co-solvent" to the primary solvent to increase the solubility of a compound.[4][5][6] The co-solvent works by reducing the polarity of the overall solvent system, which can help solubilize non-polar molecules.[5][7] For a non-polar NanoPutian, if you need to incorporate it into a slightly more polar system for a reaction, a co-solvent approach can be very effective. A common strategy is to dissolve the compound in a small amount of a strong, non-polar solvent (like chloroform or THF) and then slowly add this solution to a more polar solvent with vigorous stirring.
-
Solid Dispersion: This involves dispersing the compound in an inert carrier at the solid state. This can be achieved by dissolving the compound and a carrier (like a polymer) in a common solvent and then evaporating the solvent. This results in a solid matrix where the compound is molecularly dispersed, which can enhance its dissolution rate in a target solvent.
Experimental Protocol: Co-Solvent Solubility Test
-
Prepare a stock solution: Dissolve your NanoPutian molecule in a minimal amount of a "strong" solvent in which it is most soluble (e.g., THF or Chloroform) to create a concentrated stock solution.
-
Prepare test vials: In a series of vials, prepare your "weak" or primary solvent (e.g., a solvent required for your subsequent experiment).
-
Titration: Slowly add small, measured volumes of the stock solution to the primary solvent in each vial.
-
Observation: After each addition, stir vigorously and observe for any signs of precipitation. The point at which precipitation occurs is the limit of solubility for that co-solvent ratio.
-
Optimization: Repeat with different co-solvents and ratios to find the optimal system that keeps your compound in solution at the desired concentration.
Table 2: Hypothetical Co-Solvent Effect on "Nano-Kid" Solubility in Methanol
| % THF (Co-solvent) in Methanol | "Nano-Kid" Solubility (mg/mL) | Observations |
| 0% | < 0.1 | Insoluble |
| 5% | 0.5 | Slight improvement, still cloudy |
| 10% | 2.5 | Mostly dissolved, slight haze |
| 20% | 15.0 | Clear solution |
| 30% | > 25.0 | Fully soluble |
Q3: My NanoPutian molecule has a carboxylic acid group on its "head." Can I use pH to improve its solubility in polar solvents?
A3: Absolutely. The presence of an ionizable functional group, such as a carboxylic acid or an amine, dramatically changes the solubility profile. By adjusting the pH of a polar solvent (like water), you can ionize the functional group, making the molecule significantly more soluble.[3][][9][10]
Recommended Actions:
-
For Carboxylic Acids (-COOH): Adding a base (e.g., sodium hydroxide, sodium bicarbonate) will deprotonate the carboxylic acid to form a carboxylate salt (-COO⁻Na⁺). This ionic form is much more polar and will be more soluble in polar solvents like water.[9]
-
For Amines (-NH₂): Adding an acid (e.g., hydrochloric acid) will protonate the amine to form an ammonium (B1175870) salt (-NH₃⁺Cl⁻). This charged species will have increased solubility in polar solvents.
Signaling Pathway: Principle of pH-Dependent Solubility
References
- 1. Khan Academy [khanacademy.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Side reactions to consider in the formylation of the NanoKid upper body.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of the NanoKid upper body. The information provided is intended to address specific issues that may be encountered during this critical synthetic step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My formylation reaction is resulting in a low yield of the desired 2,5-bis(3,3-dimethylbutynyl)-4-formyl-1-iodobenzene. What are the potential causes?
A low yield can stem from several factors. The most common issues are related to reagent quality and reaction conditions. Organolithium reactions are notoriously sensitive to moisture and atmospheric oxygen.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Solvents, particularly THF and DMF, must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF) and handled under anhydrous conditions.
-
Verify n-Butyllithium Titer: The concentration of commercially available n-butyllithium can degrade over time. It is crucial to titrate the n-BuLi solution before use to ensure accurate stoichiometry.
-
Maintain Low Temperature: The lithium-halogen exchange and the subsequent formylation are highly exothermic. Maintaining a very low temperature (typically -78 °C with a dry ice/acetone bath) is critical to prevent side reactions.
-
Slow Reagent Addition: Add the n-butyllithium and DMF dropwise to the reaction mixture to maintain temperature control and minimize localized high concentrations of reagents.
Q2: I am observing multiple spots on my TLC analysis after the reaction, in addition to the desired product. What are the likely side products?
Several side reactions can occur during the formylation of the dihalogenated this compound upper body precursor. Identifying these can help in optimizing the reaction conditions.
-
Incomplete Lithium-Halogen Exchange: The starting material, 2,5-bis(3,3-dimethylbutynyl)-1-iodo-4-bromobenzene, may be recovered if the lithium-halogen exchange is incomplete. This can be due to inactive n-BuLi or insufficient reaction time.
-
Ortho-Deprotonation: n-Butyllithium can act as a base and deprotonate the aromatic ring at the position ortho to the bromo substituent, leading to the formation of an isomeric aldehyde.
-
Di-formylation or Di-lithiation: Although less common under controlled conditions, the use of excess n-BuLi could potentially lead to a second lithium-halogen exchange at the bromo position, resulting in di-lithiated species and subsequent di-formylation.
-
Benzyne (B1209423) Formation: If the reaction temperature is not strictly controlled and rises, the aryllithium intermediate can undergo elimination of lithium bromide to form a highly reactive benzyne intermediate, which can lead to a complex mixture of products.
Q3: How can I improve the chemoselectivity of the lithium-halogen exchange to favor reaction at the iodo-substituent over the bromo-substituent?
The rate of lithium-halogen exchange is generally much faster for iodine than for bromine.[1] This inherent difference in reactivity is the primary driver for the selectivity of this reaction.
To maximize selectivity:
-
Use Stoichiometric n-BuLi: Use a precise amount of n-butyllithium (typically 1.0 to 1.1 equivalents) to favor the faster reaction with the iodo group.
-
Low Temperature: Performing the reaction at -78 °C enhances the kinetic control, favoring the pathway with the lower activation energy, which is the exchange with iodine.
Quantitative Data Summary
The following table summarizes the reported yield for the desired product and potential side products based on the original synthesis and common side reactions in similar systems. Please note that the yields of side products are illustrative and can vary significantly based on reaction conditions.
| Compound | Role | Reported/Expected Yield (%) |
| 2,5-bis(3,3-dimethylbutynyl)-4-formyl-1-iodobenzene | Desired Product | 85% |
| 2,5-bis(3,3-dimethylbutynyl)-1-iodo-4-bromobenzene | Unreacted SM | < 5% |
| 2,5-bis(3,3-dimethylbutynyl)-6-bromo-1-formyl-iodobenzene | Side Product | < 5% |
| Other unidentified byproducts | Side Products | ~5% |
Detailed Experimental Protocol
The following protocol is adapted from the original synthesis of the this compound upper body by Chanteau and Tour.[2][3]
Synthesis of 2,5-bis(3,3-dimethylbutynyl)-4-formyl-1-iodobenzene
-
Reagents and Materials:
-
2,5-bis(3,3-dimethylbutynyl)-1-iodo-4-bromobenzene
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of 2,5-bis(3,3-dimethylbutynyl)-1-iodo-4-bromobenzene (1.0 g, 2.0 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
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Add anhydrous DMF (1.2 equivalents) dropwise to the solution at -78 °C.
-
Continue stirring at -78 °C for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired aldehyde.
-
Visualizations
Caption: Experimental workflow for the formylation of the this compound upper body.
Caption: Competing reaction pathways for the aryllithium intermediate.
References
Technical Support Center: Stabilizing Thiol Groups on NanoKid for Surface Assembly
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the surface assembly of NanoKid molecules via their thiol groups.
Frequently Asked Questions (FAQs)
Q1: What is a this compound, and why are its thiol groups critical for surface assembly?
A1: A this compound is a whimsical, anthropomorphic organic molecule designed to resemble a human figure, primarily for educational outreach in chemistry.[1] Its structure consists of a benzene (B151609) ring body, acetylene (B1199291) arms and legs with alkyl groups, and a 1,3-dioxolane (B20135) ring head.[1] For surface assembly applications, the "legs" are terminated with thiol (-SH) functional groups. These thiol groups are crucial because they exhibit a strong affinity for noble metal surfaces, particularly gold, forming a stable covalent gold-sulfur (Au-S) bond.[2] This strong interaction is the driving force that allows NanoKids to "stand" upright on a gold substrate, forming an organized, self-assembled monolayer (SAM).[1]
Q2: How do the this compound's thiol groups bind to a gold surface?
A2: The sulfur atom in the thiol group readily chemisorbs onto the gold surface, leading to the formation of a strong and stable Au-S covalent bond with a chemisorption energy of approximately 126 kJ/mol.[2] This process is spontaneous. During synthesis, the thiol groups on the this compound are often "protected" with an acetyl group to prevent unwanted reactions. Before assembly, these protecting groups must be removed to expose the free thiol, which can then bind to the gold substrate.[1]
Q3: What is a self-assembled monolayer (SAM)?
A3: A self-assembled monolayer, or SAM, is a highly organized, single-molecule-thick layer that spontaneously forms on a solid surface.[3] In the context of this compound, a SAM is formed when the thiol "feet" of multiple this compound molecules bind to a gold substrate. The strong thiol-gold interaction anchors the molecules to the surface, and intermolecular forces guide them into a densely packed, ordered arrangement.[4] This technique is a cornerstone of nanotechnology for modifying surface properties.
Q4: What key factors influence the stability and quality of a this compound SAM?
A4: Several factors are critical for forming a stable and high-quality this compound monolayer:
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Substrate Cleanliness: The gold surface must be exceptionally clean. Even trace amounts of organic contaminants or other impurities can inhibit proper monolayer formation.[5][6]
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Purity of this compound: The this compound solution should be pure and free of contaminants.
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Solvent Choice: The solvent used for the assembly process is crucial. Ethanol (B145695) is commonly used for thiol-based SAMs.[5]
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Incubation Time and Temperature: Allowing sufficient time (typically 24-48 hours) for the molecules to assemble and reorganize on the surface is necessary to achieve a well-ordered film.[5]
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Exclusion of Oxygen: Free thiol groups can oxidize to form disulfides, which can lead to aggregation and prevent proper surface binding. Minimizing oxygen exposure during and after the deprotection step is important.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the surface assembly of this compound molecules.
Problem 1: this compound solution turns cloudy or precipitates after thiol deprotection.
-
Question: My this compound solution aggregated immediately after I removed the acetyl protecting groups from the thiols. What happened?
-
Answer: This is likely due to the oxidation of the newly exposed, highly reactive thiol groups. In the presence of oxygen, thiols can couple to form disulfide bonds (-S-S-), causing the this compound molecules to link together and precipitate out of solution instead of binding to the gold surface.
Solutions:
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Immediate Use: Use the this compound solution immediately after deprotection. Do not store the deprotected solution.
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Inert Atmosphere: Perform the deprotection and self-assembly steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[5] This can be achieved by degassing your solvent and backfilling the reaction vessel with an inert gas.
-
Concentration Control: Avoid overly concentrated solutions of deprotected this compound, as this can increase the rate of intermolecular disulfide formation.
-
Problem 2: Poor or inconsistent surface coverage on the gold substrate.
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Question: After incubation, analysis shows very few this compound molecules on the gold surface, or the coverage is patchy. What could be the cause?
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Answer: Low surface coverage can stem from several issues, primarily related to the availability of the thiol groups or the cleanliness of the gold surface.
Potential Causes & Solutions:
-
Incomplete Deprotection: The acetyl protecting groups may not have been fully removed, meaning the thiol "feet" are not available to bind to the gold.
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Solution: Confirm complete deprotection using analytical methods like FTIR or NMR spectroscopy. If incomplete, optimize the reaction by adjusting the reaction time or reagent concentration. A typical method involves using ammonium (B1175870) hydroxide (B78521) in THF.[1]
-
-
Contaminated Gold Surface: The gold substrate may have organic residues or other contaminants blocking the binding sites.
-
Solution: Implement a rigorous cleaning protocol for the gold substrate before use. Common methods include cleaning with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ), UV/Ozone treatment, or sequential rinsing with high-purity solvents like ethanol and water.[6][7]
-
-
Insufficient Incubation Time: The assembly process may not have had enough time to reach equilibrium.
-
Solution: Increase the incubation time. For many thiol-on-gold systems, 24 to 48 hours is recommended to achieve a well-packed monolayer.[5]
-
-
Problem 3: this compound molecules are lying down instead of "standing up."
-
Question: My analysis indicates that the NanoKids have adsorbed to the surface but are oriented randomly or lying flat, not forming the desired upright monolayer. How can I fix this?
-
Answer: Achieving the correct vertical orientation depends on the packing density and the reorganization of the molecules on the surface. If the molecules are too sparse or do not have the thermodynamic incentive to stand up, they may lie flat.
Solutions:
-
Optimize this compound Concentration: The concentration of the this compound solution can influence packing density. Experiment with a range of concentrations (typically 1-10 mM for alkanethiols) to find the optimal value for forming a dense layer.[7]
-
Solvent and Temperature: The choice of solvent and the incubation temperature can affect molecular mobility on the surface, which is necessary for reorganization into a well-ordered, upright state. Annealing the SAM by gently heating it after initial formation can sometimes improve order.
-
Increase Incubation Time: Longer incubation times can allow the molecules more time to rearrange into a more thermodynamically stable, upright, and densely packed structure.[5]
-
Experimental Protocols & Data
Experimental Workflow for this compound Assembly
The following diagram illustrates the overall workflow from a protected this compound to a functionalized surface.
Caption: Workflow for this compound deprotection and surface assembly.
Troubleshooting Logic Flow
Use this decision tree to diagnose issues with your this compound surface assembly.
Caption: A decision tree for troubleshooting this compound assembly.
Table 1: Recommended Parameters for Thiol-on-Gold Self-Assembly
| Parameter | Recommended Value | Rationale / Notes |
| Thiol Concentration | 0.5 - 5 mM | Balances reaction rate and potential for solution-phase aggregation. Start with 1 mM. |
| Solvent | High-Purity Ethanol (200 proof) | Commonly used and effective for dissolving many thiols and cleaning surfaces.[5] |
| Incubation Time | 24 - 48 hours | Allows for initial adsorption and subsequent reorganization into a well-ordered monolayer.[5] |
| Temperature | Room Temperature (20-25°C) | Sufficient for spontaneous assembly. Gentle heating (annealing) can sometimes improve order but is an advanced step. |
| Environment | Inert Atmosphere (N₂ or Ar) | Critical during and after deprotection to prevent oxidative disulfide formation.[6] |
Protocol 1: Deprotection of Acetyl-Protected this compound
This protocol is adapted from the original synthesis of the this compound.[1]
-
Dissolve the acetyl-protected this compound in anhydrous tetrahydrofuran (B95107) (THF).
-
Add ammonium hydroxide (NH₄OH) to the solution.
-
Stir the reaction at room temperature. Monitor the reaction for completeness (e.g., via Thin Layer Chromatography).
-
Once the reaction is complete, use the solution containing the deprotected this compound immediately for the self-assembly protocol. Do not attempt to isolate or store the deprotected product.
Protocol 2: Gold Substrate Cleaning
A clean surface is paramount for high-quality SAM formation.[5][6]
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Solvent Rinse: Sonicate the gold substrate in acetone, followed by ethanol, and finally deionized water (5-10 minutes each).
-
Drying: Dry the substrate under a stream of dry nitrogen or argon gas.
-
Oxidative Cleaning (Choose one):
-
UV/Ozone: Place the substrate in a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.
-
Piranha Etch (for experts only, extremely hazardous): Immerse the substrate in freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 5-10 minutes. Rinse copiously with deionized water.
-
-
Final Rinse & Dry: Rinse again with ethanol and dry thoroughly with nitrogen gas. Use the substrate immediately.
Protocol 3: Self-Assembly of this compound on Gold
-
Place the freshly cleaned gold substrate into a clean glass container.[5]
-
Immediately add the freshly prepared deprotected this compound solution (from Protocol 1) to the container, ensuring the gold surface is fully submerged.
-
Reduce headspace above the solution and backfill the container with an inert gas (e.g., nitrogen).[6]
-
Seal the container tightly (e.g., with Parafilm) and let it stand undisturbed at room temperature for 24-48 hours.
-
After incubation, remove the substrate with clean tweezers and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.[5]
-
Dry the functionalized substrate under a gentle stream of nitrogen. The substrate is now ready for characterization.
References
- 1. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 2. Thiol Modification - CD Bioparticles [cd-bioparticles.com]
- 3. Controlling Assembly of Mixed Thiol Monolayers on Silver Nanoparticles to Tune Their Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. zimmerpeacocktech.com [zimmerpeacocktech.com]
Navigating the Synthesis of NanoPutians: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing scalability considerations in the synthesis of NanoPutians. The following frequently asked questions (FAQs) and troubleshooting guides are designed to tackle common issues encountered during these complex multi-step syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing significantly lower yields than reported in the literature for the Sonogashira coupling steps. What are the potential causes and solutions?
Low yields in Sonogashira couplings are a frequent challenge. Several factors can contribute to this issue:
-
Catalyst Activity: The palladium and copper catalysts are sensitive to air and moisture. Ensure that all reagents and solvents are rigorously degassed and dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Consider using freshly opened, high-purity catalysts.
-
Base Strength and Solubility: The choice and quality of the amine base (e.g., triethylamine) are critical. The base must be anhydrous and free of impurities. In some cases, using a different base, such as diisopropylethylamine (DIPEA), may improve solubility and reaction efficiency.
-
Reaction Temperature: While many Sonogashira couplings proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve reaction rates and yields, especially for less reactive substrates. However, excessive heat can lead to catalyst decomposition and side product formation.
-
Purity of Starting Materials: Impurities in the aryl halide or alkyne starting materials can poison the catalyst. Ensure all starting materials are thoroughly purified before use.
Q2: During the formylation of the upper body precursor using n-butyllithium and DMF, we observe the formation of multiple side products. How can we minimize these?
The formylation reaction is sensitive and prone to side reactions if not carefully controlled:
-
Temperature Control: The initial lithiation with n-butyllithium must be performed at a very low temperature (-78 °C) to prevent unwanted side reactions, such as proton abstraction from other sites on the molecule.
-
Addition Rate: Both the n-butyllithium and the DMF should be added slowly and dropwise to the reaction mixture to maintain a low localized concentration and prevent overheating.
-
Quenching: After the addition of DMF, the reaction should be quenched promptly with a suitable reagent, such as a saturated aqueous solution of ammonium (B1175870) chloride, to prevent further reactions of the aldehyde product.
Q3: We are struggling with the purification of the final NanoPutian product. What are the recommended procedures?
Purification of the final NanoPutian can be challenging due to its relatively low polarity and potential for aggregation.
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is the primary method for purification.[1] A carefully chosen eluent system, typically a mixture of hexanes and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate, is crucial.[1] A shallow gradient of the polar solvent can improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to remove minor impurities. The choice of solvent will depend on the specific NanoPutian being synthesized.
-
Preparative TLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) can be a useful, albeit lower-throughput, technique.
Experimental Protocols
Synthesis of the NanoKid "Upper Body"
The synthesis of the upper "body" of the this compound involves a multi-step sequence starting from 1,4-dibromobenzene.[2][3] This is followed by iodination, Sonogashira coupling to attach the "arms", formylation to create the neck, and finally protection of the aldehyde as a 1,3-dioxolane (B20135) "head".[2][3]
Synthesis of the this compound "Lower Body"
The synthesis of the lower "body" begins with p-nitroaniline.[2][3] This undergoes bromination, removal of the amino group, reduction of the nitro group to an amine, and finally conversion to an iodo-group to yield 3,5-dibromoiodobenzene.[2][3]
Final Assembly of the this compound
The upper and lower body components are coupled using a Sonogashira reaction to form the complete this compound structure.[2]
Quantitative Data Summary
| Step | Reaction | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Upper Body | Iodination of 1,4-dibromobenzene | I₂, H₂SO₄ | - | - | - | [2][3] |
| Sonogashira Coupling | 3,3-Dimethylbutyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | 20 | 70 | [1] | |
| Formylation | n-BuLi, DMF | THF | - | - | [2][3] | |
| Acetal Protection | Ethylene glycol, p-TsOH | CH₂Cl₂ | - | - | [2] | |
| Lower Body | Bromination of p-nitroaniline | Br₂, Acetic Acid | - | - | - | [2][3] |
| Deamination | NaNO₂, H₂SO₄, EtOH | - | - | - | [2][3] | |
| Reduction | SnCl₂, HCl | EtOH | - | - | [2][3] | |
| Iodination | NaNO₂, H₂SO₄, KI | - | - | - | [2][3] | |
| Final Assembly | Sonogashira Coupling | Upper Body, Lower Body, Pd(PPh₃)₂Cl₂, CuI, TEA | THF | - | - | [2] |
Visualizing the Process
Synthetic Workflow of the this compound
Caption: Overall synthetic workflow for the this compound.
Troubleshooting Low Yield in Sonogashira Coupling
Caption: Decision tree for troubleshooting low Sonogashira yields.
Key Chemical Transformations in NanoPutian Synthesis
Caption: Key reactions in the synthesis of NanoPutians.
References
Validation & Comparative
A Comparative Spectroscopic Guide to NanoKid and its Molecular Counterparts
In the realm of nanoscale science education and outreach, the synthesis of anthropomorphic molecules, colloquially known as NanoPutians, marked a significant step in visualizing complex molecular structures. Among these, the "NanoKid" stands out as a foundational figure. This guide provides a comparative spectroscopic analysis of this compound and its derivatives, offering researchers, scientists, and drug development professionals a baseline for the characterization of such unique molecular entities. While direct functional alternatives to this compound are limited due to its primary educational purpose, this guide will draw comparisons with a derivative, the "NanoChef," for which detailed spectroscopic data has been published[1].
Spectroscopic Data Comparison
The characterization of NanoPutians relies heavily on a suite of spectroscopic techniques to confirm their intricate structures. The table below summarizes the available spectroscopic data for the "NanoChef," a derivative of this compound, providing a quantitative basis for comparison and characterization.
| Spectroscopic Technique | "NanoChef" (Derivative of this compound) |
| Melting Point (°C) | 117-124[1] |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 2966, 2929, 2900, 2867, 2225, 1580, 1481, 1350, 1230, 1022[1] |
| ¹H Nuclear Magnetic Resonance (NMR) (400 MHz, CDCl₃, δ ppm) | 7.63 (s, 1H), 7.60 (s, 1H), 7.47 (d, J=1.5 Hz, 2H), 7.40 (t, J=1.5 Hz, 1H), 7.22 (s, 1H), 6.89 (m, 4H), 2.39 (t, J=7.0 Hz, 4H), 1.62 (sext, J=7.2 Hz, 4H), 1.35 (s, 9H), 1.29 (s, 9H), 1.05 (t, J=7.2 Hz, 6H)[1] |
| ¹³C Nuclear Magnetic Resonance (NMR) (100 MHz, CDCl₃, δ ppm) | 147.6, 136.2, 135.7, 134.4, 133.6, 129.8, 126.8, 125.9, 124.6, 123.3, 122.2, 121.7, 108.6, 108.0, 106.0, 104.9, 92.7, 91.4, 88.1, 79.4, 75.0, 30.9, 30.7, 28.3, 22.1, 21.3, 13.5[1] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₄₃H₄₂O₂: 590.3185, Found: 590.3178[1] |
Experimental Protocols
The successful synthesis and characterization of NanoPutians are underpinned by precise experimental methodologies. The following protocols are based on the published procedures for the synthesis and analysis of these anthropomorphic molecules[1][2].
General Spectroscopic Characterization Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of NanoPutians.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are crucial for elucidating the precise atomic connectivity of the this compound and its derivatives.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing: Process the raw data using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the characteristic functional groups present in the molecule.
-
Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to functional groups such as C-H (alkane and aromatic), C≡C (alkyne), and C-O bonds.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate determination of the molecular weight, confirming the elemental composition of the synthesized molecule.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Data Analysis: Compare the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value for the expected molecular formula to confirm the identity of the compound.
Signaling Pathways and Logical Relationships
The primary role of this compound and its derivatives is in chemical education, serving as a visual tool to bridge the gap between abstract molecular formulas and the tangible world[2]. The "signaling pathway" in this context is one of education and conceptual understanding rather than a biological one.
Caption: The educational pathway from abstract concepts to enhanced scientific interest via this compound.
This guide provides a foundational overview of the spectroscopic characterization of this compound and its derivatives. The detailed data and protocols serve as a valuable resource for researchers working on the synthesis and analysis of novel, complex organic molecules, particularly those designed for educational and outreach purposes.
References
A Comparative Guide to the Synthesis of Anthropomorphic Nanomolecules: NanoKid vs. NanoAthlete
In the burgeoning field of nanotechnology, the ability to construct molecules with precisely defined, human-like shapes, known as NanoPutians, represents a significant achievement in synthetic organic chemistry. These nanoscale figures, developed as educational tools to introduce the concepts of nanoscience, offer a unique platform for exploring complex molecular architectures. This guide provides a detailed comparison of the synthetic pathways for two prominent NanoPutians: the foundational NanoKid and its athletic counterpart, the NanoAthlete. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the synthetic strategies, supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Overview
The synthesis of this compound is a multi-step convergent process, involving the separate construction of an "upper body" and a "lower body," which are then coupled together. The NanoAthlete is subsequently synthesized from the this compound through a modification of its "head" group. The efficiency of these synthetic routes can be compared through the reported yields of the key reaction steps.
| Reaction Step | Product | Yield (%) | Reference |
| This compound Upper Body Synthesis (5 steps) | Upper Body Iodide | ~30-40% | |
| This compound Lower Body Synthesis (7 steps) | Lower Body Alkyne | ~20-30% | |
| Coupling of Upper and Lower Bodies | This compound | 63% | |
| Acetal (B89532) Exchange for NanoAthlete | NanoAthlete | 45-94% |
Table 1: Comparison of Synthetic Yields for this compound and NanoAthlete. The yields for the multi-step syntheses of the this compound upper and lower bodies are approximate overall yields derived from the individual steps detailed in the primary literature. The yield for the NanoAthlete synthesis represents the range reported for the acetal exchange reaction to form various "NanoProfessionals."
Visualizing the Synthetic Pathways
The syntheses of this compound and NanoAthlete are complex, multi-step processes. The following diagrams, generated using the DOT language, illustrate the logical flow of these synthetic routes.
Figure 1: Synthetic Pathway of this compound. This diagram illustrates the convergent synthesis of this compound from p-dibromobenzene and 4-nitroaniline, highlighting the key reaction stages for the upper and lower body segments.
Figure 2: Synthesis of NanoAthlete from this compound. This diagram shows the one-step conversion of this compound to NanoAthlete via an acetal exchange reaction.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of this compound and NanoAthlete, based on the procedures reported by Chanteau and Tour.
Synthesis of this compound
The synthesis of this compound is a convergent process involving the preparation of an upper body iodide and a lower body alkyne, followed by their coupling.
1. Upper Body Synthesis (Five Steps):
-
Step 1: Iodination of p-Dibromobenzene: p-Dibromobenzene is treated with iodine and periodic acid in sulfuric acid to yield 1,4-dibromo-2,5-diiodobenzene.
-
Step 2: Sonogashira Coupling: The diiodobenzene derivative is coupled with 3,3-dimethyl-1-butyne (B43207) in the presence of a palladium and copper catalyst to introduce the "arms" of the this compound.
-
Step 3: Formylation: The resulting aromatic bromide is subjected to lithium-halogen exchange with n-butyllithium, followed by quenching with N,N-dimethylformamide (DMF) to install an aldehyde group.
-
Step 4: Acetal Protection: The aldehyde is protected as a 1,3-dioxolane (B20135) by reacting it with ethylene (B1197577) glycol in the presence of a catalytic amount of p-toluenesulfonic acid. This forms the "head" of the this compound.
-
Step 5: Halogen Exchange: The remaining bromide is converted to a more reactive iodide via lithium-halogen exchange followed by quenching with 1,2-diiodoethane (B146647) to yield the final upper body iodide.
2. Lower Body Synthesis (Seven Steps):
-
Step 1: Bromination of 4-Nitroaniline: 4-Nitroaniline is treated with bromine in acetic acid to yield 2,6-dibromo-4-nitroaniline.
-
Step 2: Deamination: The amino group is removed via diazotization with sodium nitrite (B80452) in sulfuric acid and ethanol (B145695) to give 1,3-dibromo-5-nitrobenzene.
-
Step 3: Reduction: The nitro group is reduced to an amine using tin(II) chloride in ethanol to yield 3,5-dibromoaniline.
-
Step 4: Sandmeyer Reaction: The aniline (B41778) is converted to the corresponding iodide via a Sandmeyer reaction using sodium nitrite, sulfuric acid, and potassium iodide to produce 1,3-dibromo-5-iodobenzene.
-
Step 5 & 6: Sonogashira Couplings: Two successive Sonogashira couplings are performed, first with trimethylsilylacetylene (B32187) and then with 1-pentyne, to introduce the "legs" of the this compound.
-
Step 7: Desilylation: The trimethylsilyl (B98337) protecting group is removed using potassium carbonate in methanol (B129727) to yield the terminal alkyne of the lower body.
3. Coupling of Upper and Lower Bodies:
-
The upper body iodide and the lower body alkyne are coupled using a palladium and copper catalyst (Sonogashira coupling) in a solution of triethylamine (B128534) and tetrahydrofuran (B95107) to afford the final this compound molecule. The reaction mixture is stirred at room temperature and then gently heated to ensure completion. The product is purified by flash chromatography.
Synthesis of NanoAthlete from this compound
The conversion of this compound to NanoAthlete is achieved through a straightforward acetal exchange reaction.
-
Procedure: this compound is dissolved in a suitable solvent along with an excess of the desired 1,2- or 1,3-diol that will form the new "head" of the NanoAthlete. A catalytic amount of p-toluenesulfonic acid is added, and the reaction mixture is subjected to microwave irradiation for a few minutes. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is worked up by neutralizing the acid and extracting the product. Purification is typically achieved by flash chromatography to yield the NanoAthlete. This method has been successfully used to generate a variety of "NanoProfessionals" by simply changing the diol used in the reaction.
Conclusion
The synthesis of this compound is a testament to the power of modern organic chemistry, requiring a multi-step, convergent approach to assemble a complex, anthropomorphic molecule. While the overall synthesis is lengthy, the final coupling step proceeds in good yield. The subsequent transformation of this compound into NanoAthlete and other NanoProfessionals is remarkably efficient, utilizing a rapid and high-yielding acetal exchange reaction facilitated by microwave irradiation. This modular approach allows for the creation of a diverse family of NanoPutians from a common intermediate. For researchers interested in the synthesis of complex molecular architectures, the strategies employed in the construction of this compound and its derivatives provide valuable insights into convergent synthesis and post-assembly modification.
Unveiling the Structural Fingerprints: A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of NanoPutian Compounds
A detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the anthropomorphic molecular structures known as NanoPutians offers valuable insights into their unique chemical environments. This guide provides a comparative overview of the NMR data for several NanoPutian derivatives, alongside analogous data for rotaxanes, a class of mechanically interlocked molecular architectures, to highlight the distinguishing spectroscopic features of these complex molecules.
Researchers in the fields of nanoscience, organic synthesis, and drug development can leverage this information to understand the structure-property relationships of these intricate compounds. The data presented here is crucial for the verification of synthesized structures and for designing novel molecular systems with tailored functionalities.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectra of NanoPutian compounds are characterized by distinct signals corresponding to the aromatic protons of the "body," the acetylenic protons of the "limbs," and the protons of the dioxolane "head." The chemical shifts of these protons are influenced by their local electronic environments and spatial arrangements. For comparison, the ¹H NMR data of a representative rotaxane is also presented, showcasing the spectral differences arising from its interlocked structure.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| NanoKid | Aromatic (upper body) | 7.63, 7.60, 7.22 | s, s, s |
| Aromatic (lower body) | 7.47, 7.40 | d, t | |
| Dioxolane (head) | 6.09 | s | |
| Methylene (dioxolane) | 4.15, 4.08 | m, m | |
| Pentynyl (legs) | 2.40, 1.63, 1.05 | t, sext, t | |
| tert-Butyl (arms) | 1.35 | s | |
| NanoAthlete | Aromatic (upper body) | 7.62, 7.59, 7.21 | s, s, s |
| Aromatic (lower body) | 7.47, 7.40 | d, t | |
| Cyclohexyl (head) | 3.71, 1.95, 1.83, 1.68, 1.40 | m | |
| Pentynyl (legs) | 2.40, 1.63, 1.05 | t, sext, t | |
| tert-Butyl (arms) | 1.35 | s | |
| NanoJester | Aromatic (upper body) | 7.63, 7.61, 7.23 | s, s, s |
| Aromatic (lower body) | 7.47, 7.40 | d, t | |
| Dioxolane derivative (head) | 5.16, 4.34, 4.23 | s, d, d | |
| Pentynyl (legs) | 2.40, 1.63, 1.05 | t, sext, t | |
| tert-Butyl (arms) | 1.35 | s | |
| NanoChef | Aromatic (upper body) | 7.63, 7.60, 7.22 | s, s, s |
| Aromatic (lower body) | 7.47, 7.40 | d, t | |
| Thiophene derivative (hat) | 6.89 | m | |
| Pentynyl (legs) | 2.39, 1.62, 1.05 | t, sext, t | |
| tert-Butyl (arms) | 1.35, 1.29 | s, s | |
| Sample Rotaxane | Aromatic (axle) | 8.07, 7.86, 7.45 | s, t, d |
| Aromatic (macrocycle) | 7.72 | s | |
| Polyether (macrocycle) | 4.59, 3.91, 3.62 | t, m, m | |
| Alkyl (stopper) | 2.71, 1.28 | dd, s |
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectra provide information on the carbon framework of the molecules. The distinct chemical shifts for the quaternary, methine, methylene, and methyl carbons in the NanoPutian structures, as well as in the comparative rotaxane, are detailed below.
| Compound | Carbon Type | Chemical Shift (δ, ppm) |
| This compound | Aromatic C-H | 136.2, 135.7, 134.4, 133.6, 129.8, 126.8, 125.9, 124.6 |
| Aromatic C (quaternary) | 123.3, 122.2, 121.7 | |
| Acetylenic C | 92.7, 91.4, 88.1, 79.4 | |
| Dioxolane CH | 103.9 | |
| Dioxolane CH₂ | 65.4 | |
| Pentynyl CH₂ | 22.1, 21.3 | |
| Pentynyl CH₃ | 13.5 | |
| tert-Butyl C (quaternary) | 30.9 | |
| tert-Butyl CH₃ | 28.3 | |
| NanoAthlete | Aromatic C-H | 136.2, 135.7, 134.4, 133.6, 129.8, 126.8, 125.9, 124.6 |
| Aromatic C (quaternary) | 123.3, 122.2, 121.7 | |
| Acetylenic C | 92.7, 91.4, 88.1, 79.4 | |
| Cyclohexyl CH | 42.9 | |
| Cyclohexyl CH₂ | 32.1, 26.2, 25.9 | |
| Pentynyl CH₂ | 22.1, 21.3 | |
| Pentynyl CH₃ | 13.5 | |
| tert-Butyl C (quaternary) | 30.9 | |
| tert-Butyl CH₃ | 28.3 | |
| NanoJester | Aromatic C-H | 136.2, 135.7, 134.4, 133.6, 129.8, 126.8, 125.9, 124.6 |
| Aromatic C (quaternary) | 123.3, 122.2, 121.7 | |
| Acetylenic C | 92.7, 91.4, 88.1, 79.4 | |
| Dioxolane derivative CH | 99.8 | |
| Dioxolane derivative CH₂ | 70.1 | |
| Pentynyl CH₂ | 22.1, 21.3 | |
| Pentynyl CH₃ | 13.5 | |
| tert-Butyl C (quaternary) | 30.9 | |
| tert-Butyl CH₃ | 28.3 | |
| NanoChef | Aromatic C-H | 136.2, 135.7, 134.4, 133.6, 129.8, 126.8, 125.9, 124.6 |
| Aromatic C (quaternary) | 123.3, 122.2, 121.7 | |
| Thiophene C-H | 121.7 | |
| Acetylenic C | 108.6, 108.0, 106.0, 104.9, 92.7, 91.4, 88.1, 79.4, 75.0 | |
| Pentynyl CH₂ | 22.1, 21.3 | |
| Pentynyl CH₃ | 13.5 | |
| tert-Butyl C (quaternary) | 30.9, 30.7 | |
| tert-Butyl CH₃ | 28.3 | |
| Sample Rotaxane | Aromatic C-H | 132.7, 121.8, 114.9, 112.7 |
| Aromatic C (quaternary) | 157.6, 147.5 | |
| Polyether CH₂ | 71.1, 70.7, 70.6, 70.3, 69.6 | |
| Alkyl CH₂ | 50.5, 42.3 | |
| Alkyl C (quaternary) | 31.1 | |
| Alkyl CH₃ | 28.0 |
Experimental Protocols
The NMR spectra for the NanoPutian compounds were acquired on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1] A general protocol for acquiring ¹H and ¹³C NMR spectra of organic compounds is as follows:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.[2]
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, which may be optimized for specific samples.
-
¹H NMR Acquisition: A one-dimensional proton NMR spectrum is typically acquired first. This provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and spin-spin splitting patterns.[2]
-
¹³C NMR Acquisition: A one-dimensional carbon-13 NMR spectrum is then acquired. This reveals the number of unique carbon environments in the molecule.[2] Broadband proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed to generate the frequency-domain NMR spectra. The spectra are then phased, baseline corrected, and referenced to a standard (typically tetramethylsilane, TMS, at 0 ppm).
Logical Workflow for NMR-Based Structural Elucidation
The process of determining the structure of a complex organic molecule like a NanoPutian using NMR spectroscopy follows a logical workflow. This involves a series of experiments and data analysis steps to piece together the molecular puzzle.
References
A Comparative Guide to the Mass Spectrometry Analysis of the NanoPutian Population
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of the NanoPutian population, a series of anthropomorphic nanoscale molecular structures. It is designed to assist researchers in selecting the appropriate analytical methods for characterizing these and other complex synthetic molecules. This document presents a summary of quantitative data, detailed experimental protocols, and visual representations of analytical workflows.
Introduction to NanoPutians and Analytical Challenges
NanoPutians are a class of organic molecules, approximately 2 nm in height, with structures resembling human figures.[1] Synthesized by the research group of James M. Tour at Rice University, these molecules were initially created as an educational tool to introduce the concepts of organic synthesis and nanotechnology.[1][2] The family includes the basic "NanoKid" and a variety of derivatives known as "NanoProfessionals," such as the NanoAthlete, NanoPilgrim, and NanoGreenBeret, each distinguished by a different "head" group.[1]
The characterization of these complex, high molecular weight organic compounds presents unique analytical challenges. Mass spectrometry has proven to be an indispensable tool for confirming the successful synthesis and determining the molecular weights of the NanoPutian population. However, the choice of ionization technique and analytical approach is critical for obtaining high-quality, informative data. This guide compares the primary mass spectrometry method used in the original research with alternative and advanced techniques.
Data Presentation: Mass Spectrometry of the NanoPutian Population
The original synthesis of the NanoProfessional population involved a combinatorial approach where a mixture of diols was reacted with the this compound precursor to generate a diverse population in a single reaction. The formation of the various NanoPutians was confirmed by mass spectrometric analysis of the reaction mixture, where the mass of each individual NanoPutian was detected.
While the original publication's supporting information was not accessible to provide the raw experimental mass spectra, the following table presents the calculated exact masses for the prominent members of the NanoPutian population. These values are crucial for the interpretation of mass spectrometry data.
| NanoPutian Derivative | "Head" Group | Molecular Formula | Calculated Exact Mass (m/z) [M+H]⁺ |
| This compound | 1,3-Dioxolane | C₃₉H₄₂O₂ | 543.3258 |
| NanoAthlete | Bicyclo[2.2.1]heptane-2,3-diyl | C₄₄H₄₈O₂ | 609.3727 |
| NanoPilgrim | 1,2-Benzenediol | C₄₃H₄₂O₂ | 591.3258 |
| NanoGreenBeret | 2,3-Quinoxalinediol | C₄₅H₄₂N₂O₂ | 643.3319 |
| NanoJester | 2,2-Dimethyl-1,3-dioxolane | C₄₂H₄₈O₂ | 585.3727 |
| NanoMonarch | 1,8,9-Anthracenetriol | C₅₁H₄₄O₃ | 705.3363 |
| NanoTexan | 1,2-Benzenedimethanol | C₄₅H₄₆O₂ | 619.3571 |
| NanoScholar | 1,8-Naphthalenediol | C₄₇H₄₄O₂ | 641.3414 |
| NanoBaker | 2,3-Pyrazinediol | C₄₁H₄₀N₂O₂ | 593.3163 |
| NanoChef | 1,2-Benzenediol | C₄₃H₄₂O₂ | 591.3258 |
Experimental Protocols
Detailed methodologies are essential for the reproducible analysis of complex molecules like NanoPutians. Below are protocols for the primary mass spectrometry technique used in their initial characterization and for advanced alternative methods.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is a soft ionization technique well-suited for the analysis of large, non-volatile organic molecules like NanoPutians, as it minimizes fragmentation and primarily produces singly charged ions.
a) Sample Preparation:
-
Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is chosen. The matrix must absorb the laser energy and co-crystallize with the analyte.
-
Analyte Solution: Prepare a stock solution of the NanoPutian sample (individual or mixed population) in a suitable solvent (e.g., tetrahydrofuran, THF) at a concentration of approximately 1 mg/mL.
-
Matrix Solution: Prepare a saturated solution of the chosen matrix in a solvent mixture, such as acetonitrile (B52724)/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).
-
Sample Spotting: Mix the analyte solution and the matrix solution in a 1:10 ratio (analyte:matrix). Pipette 1 µL of the mixture onto the MALDI target plate and allow it to air dry, permitting the formation of a crystalline matrix with the embedded analyte.
b) Instrumental Analysis:
-
Instrumentation: A MALDI-TOF mass spectrometer equipped with a pulsed nitrogen laser (337 nm) is used.
-
Calibration: Calibrate the instrument using a standard peptide or protein mixture with known molecular weights that bracket the expected mass range of the NanoPutians.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used.
-
Laser Energy: Use the minimum laser energy necessary to obtain a good signal-to-noise ratio, to prevent fragmentation.
-
Mass Range: Set the mass range to encompass the expected molecular weights of the NanoPutian population (e.g., m/z 500-800).
-
Data Acquisition: Acquire spectra by averaging multiple laser shots across the sample spot to ensure representative data.
-
Alternative Technique: Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS provides an additional dimension of separation based on the size and shape of the ions, making it a powerful tool for distinguishing between isomers and conformers, which may be present in a diverse population of NanoPutians.
a) Sample Preparation:
-
Solution Preparation: Dissolve the NanoPutian sample in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation. The concentration should be in the low micromolar range.
b) Instrumental Analysis:
-
Instrumentation: A mass spectrometer equipped with an ion mobility cell (e.g., a drift tube or a traveling wave cell) and an ESI source.
-
Ionization: Introduce the sample into the mass spectrometer via ESI. Use soft source conditions (low cone voltage) to minimize in-source fragmentation.
-
Ion Mobility Separation: In the ion mobility cell, ions are separated based on their drift time through a buffer gas under the influence of a weak electric field. The drift time is related to the ion's collision cross-section (CCS), which provides information about its size and shape.
-
Mass Analysis: Following ion mobility separation, the ions are analyzed by the mass spectrometer (e.g., a time-of-flight analyzer).
-
Data Analysis: The data is visualized as a two-dimensional plot of drift time versus m/z, allowing for the separation of species that may be isobaric (same m/z) but have different shapes.
Alternative Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules in solution. For NanoPutians, ¹H and ¹³C NMR are used to confirm the covalent structure of the synthesized molecules.
a) Sample Preparation:
-
Solvent: Dissolve approximately 5-10 mg of the purified NanoPutian derivative in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
b) Instrumental Analysis:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is used to simplify the spectrum.
-
2D NMR (Optional): For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity between protons and carbons.
Mandatory Visualization
The following diagrams illustrate the analytical workflows for the characterization of the NanoPutian population.
Caption: Workflow for MALDI-TOF-MS analysis of NanoPutians.
Caption: Workflow for Ion Mobility-Mass Spectrometry of NanoPutians.
Conclusion
The mass spectrometry analysis of the NanoPutian population, primarily utilizing MALDI-TOF-MS, has been instrumental in confirming their synthesis and molecular weights. This guide has provided a comparative overview of this technique alongside advanced methods like Ion Mobility-Mass Spectrometry, which offers deeper insights into the structural diversity of such complex synthetic molecules. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers in the fields of nanotechnology, synthetic chemistry, and drug development, enabling them to effectively characterize novel molecular architectures. The choice of analytical technique will ultimately depend on the specific research question, whether it is routine confirmation of molecular weight or a more in-depth structural elucidation of a heterogeneous population of molecules.
References
A Comparative Guide to the Methanolysis of NanoKid: The NanoGoblin Catalyst and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction between the anthropomorphic molecule, NanoKid, and the novel "NanoGoblin" catalyst. In an effort to provide a complete resource, this document details the experimental data associated with this reaction and presents a comparison with alternative catalytic methods for acetal (B89532) methanolysis. The information is intended to assist researchers in understanding this unique catalytic system and evaluating its potential applications alongside other established methods.
Introduction to the "Battle" of the NanoPutians
The NanoPutians are a series of anthropomorphic molecules, approximately 2 nm in height, designed for educational purposes in organic chemistry.[1] The "this compound" is a prominent member of this family, featuring a 1,3-dioxolane (B20135) "head" group.[1] Recently, a novel pyridinium (B92312) salt of tetracyanocyclopentadienide, aptly named "NanoGoblin," was synthesized and found to catalyze the methanolysis of the acetal "head" of the this compound.[2][3] This reaction, whimsically termed a "battle" between NanoPutians, offers a unique example of a specialized catalytic process.[2]
The NanoGoblin catalyst itself is a "doll"-shaped molecule with a 1,3-dioxane (B1201747) acetal "head" and cyano "hands" and "feet".[2][4] Its pyridinium salt structure is key to its catalytic activity in the methanolysis of acetals.[2]
The Reaction: this compound Meets NanoGoblin
The NanoGoblin catalyst facilitates the methanolysis of the 1,3-dioxolane head of the this compound, converting it into a dimethyl acetal moiety.[2][3] The reaction is carried out in deuterated methanol (B129727) (methanol-d4) and can be monitored by 1H NMR spectroscopy.[2]
Reaction Pathway
The reaction proceeds via an acid-catalyzed methanolysis mechanism, where the pyridinium salt of the NanoGoblin acts as the acidic catalyst.
Caption: Reaction pathway for the NanoGoblin-catalyzed methanolysis of this compound.
Experimental Data
The reaction between this compound and the NanoGoblin catalyst has been characterized by 1H NMR spectroscopy to determine reaction progress and yield.
Quantitative Data Summary
| Catalyst | Substrate | Solvent | Reaction Time (h) | Yield (%) | Method of Determination |
| NanoGoblin | This compound | Methanol-d4 | 8 | ~33 (conversion) | 1H NMR Spectroscopy[2] |
| NanoGoblin | This compound | CD3OD | 12 | 89 (isolated) | 1H NMR Spectroscopy[2] |
| Pyridinium salt 6 | Acetal 16 | Methanol-d4 | 6 | 97 | Not Specified[2] |
| Imidazolium 13 | Acetal 16 | Methanol-d4 | 24 | 28 | Not Specified[2] |
| Ammonium 14 | Acetal 16 | Methanol-d4 | 24 | 65 | Not Specified[2] |
| Triethylammonium 15 | Acetal 16 | Methanol-d4 | - | No reaction | Not Specified[2] |
Comparison with Alternative Catalysts
The methanolysis of acetals is a common transformation in organic synthesis, and various catalysts can be employed. Here, we compare the NanoGoblin catalyst with other alternatives.
| Catalyst Type | Examples | Reaction Conditions | Advantages | Disadvantages |
| NanoGoblin | Pyridinium salt of tetracyanocyclopentadienide | Room temperature, neutral (nominally) | High yield, novel catalytic structure | Limited substrate scope reported, catalyst synthesis required |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), HCl, H2SO4 | Varies (often elevated temperatures) | Readily available, well-established | Can be harsh, may affect acid-sensitive functional groups |
| Lewis Acids | Bismuth(III) salts, Cerium(IV) salts, Er(OTf)3 | Mild (often room temperature) | High chemoselectivity, mild conditions | Can be expensive, may require specific solvents |
| Heterogeneous Catalysts | Amberlyst-15, Silica (B1680970) sulfuric acid | Varies | Easy separation and catalyst recycling | Can have lower activity than homogeneous catalysts |
| Supramolecular Catalysts | Self-assembled supramolecular hosts | Basic or neutral pH | Can operate in non-acidic conditions | Complex catalyst synthesis, substrate size limitations |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the separate synthesis of the upper and lower body portions, followed by their coupling.[1][5][6][7] The "head" is formed by the protection of an aldehyde as a 1,3-dioxolane.[6][7]
Caption: General workflow for the synthesis of this compound.
Synthesis of NanoGoblin
The synthesis of the NanoGoblin catalyst also involves a multi-step sequence, starting with the construction of a 1,3-dioxane head unit.[2][4]
Catalytic Methanolysis of this compound
Materials:
-
This compound (5)
-
NanoGoblin (6)
-
Deuterated methanol (CD3OD)
-
Triethylamine (Et3N)
-
Silica gel for flash chromatography
-
Ethyl ether (Et2O)
-
n-hexane
Procedure:
-
To a solution of this compound (5) (3.0 mg, 0.0056 mmol) in CD3OD (1.0 mL), add NanoGoblin (6) (5.0 mg, 0.015 mmol).[2]
-
Stir the resulting mixture at room temperature for 12 hours.[2]
-
Monitor the reaction progress by 1H NMR spectroscopy.[2]
-
After 12 hours, quench the reaction with Et3N.[2]
-
Concentrate the mixture under reduced pressure.[2]
-
Purify the residue by flash chromatography on silica gel (5% Et2O in n-hexane) to afford the dimethyl acetal product (18) as a colorless oil (2.6 mg, 89% yield).[2]
1H NMR Monitoring
The progress of the methanolysis reaction can be followed by observing the decrease in the intensity of the 1H NMR signals corresponding to the acetal protons of this compound and the appearance of new signals for the dimethyl acetal product.[2]
References
- 1. acs.org [acs.org]
- 2. NanoPutian - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. Pd(II)-catalyzed deprotection of acetals and ketals containing acid sensitive functional groups [digitum.um.es]
- 6. osti.gov [osti.gov]
- 7. How to Create Your Own Lilliputians? [chem-is-you.blogspot.com]
Differentiating between various NanoProfessionals using analytical techniques.
A Comparative Guide to Analytical Techniques for Nanoparticle Differentiation
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of nanoparticles is fundamental to leveraging their unique properties in therapeutic and diagnostic applications. Differentiating between various nanoparticle populations requires a suite of analytical techniques, each offering distinct advantages and limitations. This guide provides a comparative overview of key analytical methods, complete with experimental data and protocols, to aid in the selection of the most appropriate techniques for your research needs.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is contingent on the specific parameters of interest, such as size, concentration, morphology, and surface charge. Below is a summary of commonly employed methods for nanoparticle characterization.[1][2][3][4]
| Technique | Parameter(s) Measured | Size Range | Principle | Advantages | Limitations |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution, stability | 1 nm - 10 µm[5][6] | Measures fluctuations in scattered light intensity due to Brownian motion.[5][7][8] | Fast, non-destructive, high throughput, good for assessing aggregation.[7] | Assumes spherical shape, low resolution for polydisperse samples, sensitive to contaminants.[7] |
| Nanoparticle Tracking Analysis (NTA) | Hydrodynamic diameter, size distribution, concentration | 10 - 1000 nm[9][10] | Visualizes and tracks individual particles moving under Brownian motion.[9][11][12] | High-resolution size distribution, provides particle concentration, visual confirmation.[13] | Lower throughput than DLS, optimal concentration range is narrow. |
| Transmission Electron Microscopy (TEM) | Size, morphology, internal structure, crystallinity | Sub-nm to >1 µm[7] | Transmits a beam of electrons through an ultrathin specimen to form an image.[14] | Direct visualization of individual particles, high resolution, provides morphological details.[7][15] | Requires vacuum, extensive sample preparation, can be destructive, low throughput.[7][15] |
| Size Exclusion Chromatography (SEC) | Size distribution, purity, separation of populations | Macromolecules to large nanoparticles | Separates particles based on their hydrodynamic volume as they pass through a porous column.[7][16] | Can physically separate different size populations, provides information on purity.[7][17] | Can be time-consuming, potential for particle-column interactions.[7] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and reliable data.
Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of a nanoparticle suspension.
Methodology:
-
Sample Preparation: Dilute the nanoparticle suspension in a suitable buffer (e.g., phosphate-buffered saline) to an appropriate concentration. The solution should be free of aggregates and contaminants. Filter the sample through a 0.22 µm syringe filter if necessary.
-
Instrument Setup:
-
Use a clean, dust-free cuvette.
-
Set the instrument parameters, including the viscosity and refractive index of the dispersant, and the measurement temperature.[18]
-
Allow the instrument to equilibrate to the set temperature.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Perform multiple measurements (typically 10-15 runs) to ensure statistical significance.[18]
-
The instrument's software will calculate the intensity-weighted size distribution, from which the Z-average diameter and PDI are derived using the Stokes-Einstein equation.[8]
-
-
Data Analysis: Analyze the correlation function to ensure data quality. The PDI value indicates the breadth of the size distribution, with values below 0.3 generally considered acceptable for many applications.
Nanoparticle Tracking Analysis (NTA)
Objective: To determine the particle size distribution and concentration of a nanoparticle sample.
Methodology:
-
Sample Preparation: Dilute the sample in an appropriate filtered buffer to achieve a particle concentration within the optimal range for the instrument (typically 10^7 to 10^9 particles/mL).
-
Instrument Setup:
-
Prime the sample chamber with the buffer.
-
Load the diluted sample into the chamber.
-
Adjust the camera focus and detection threshold to clearly visualize the scattering from individual nanoparticles.
-
-
Measurement:
-
Data Analysis: The software calculates the hydrodynamic diameter of each tracked particle using the Stokes-Einstein equation. The results are presented as a high-resolution particle size distribution and an estimate of the particle concentration.
Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology and determine the size of individual nanoparticles.
Methodology:
-
Sample Preparation:
-
Place a TEM grid (commonly a copper grid with a thin carbon film) on a clean surface.[19]
-
Apply a small droplet (e.g., 10 µL) of the diluted nanoparticle suspension onto the grid.[20]
-
Allow the nanoparticles to adsorb to the grid for a few minutes.
-
Optionally, negatively stain the grid with a solution of a heavy metal salt (e.g., uranyl acetate) to enhance contrast.[19]
-
Wick away the excess liquid with filter paper and allow the grid to air-dry completely.[19]
-
-
Imaging:
-
Insert the prepared grid into the TEM.
-
Operate the microscope at an appropriate acceleration voltage (e.g., 80-200 kV).[19]
-
Acquire images at various magnifications to observe both the overall distribution and the fine details of individual particles.
-
-
Data Analysis: Use image analysis software to measure the diameters of a statistically significant number of particles (typically >100) to generate a size distribution histogram.
Size Exclusion Chromatography (SEC)
Objective: To separate nanoparticles based on size and determine the size distribution.
Methodology:
-
System Preparation:
-
Select an SEC column with a pore size appropriate for the expected nanoparticle size range.
-
Equilibrate the column with a filtered and degassed mobile phase (e.g., a buffered saline solution).
-
-
Sample Injection:
-
Inject a small volume of the concentrated nanoparticle sample into the system.
-
-
Chromatography:
-
The mobile phase carries the sample through the column. Larger particles are excluded from the pores of the stationary phase and elute first, while smaller particles penetrate the pores and have a longer retention time.[7]
-
-
Detection and Analysis:
-
Use a detector (e.g., UV-Vis, multi-angle light scattering) to monitor the eluting nanoparticles.
-
Correlate the retention time with a calibration curve generated from size standards to determine the size distribution of the sample.
-
Visualizing Workflows and Principles
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the principles behind these analytical techniques.
Caption: General workflow for nanoparticle characterization using multiple analytical techniques.
Caption: Conceptual comparison of the measurement principles of different analytical techniques.
References
- 1. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. materials.journalspub.info [materials.journalspub.info]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. solids-solutions.com [solids-solutions.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparing Analytical Techniques for Nanoparticle Characterization [nanoimagingservices.com]
- 8. horiba.com [horiba.com]
- 9. Nanoparticle tracking analysis - Wikipedia [en.wikipedia.org]
- 10. analytik.co.uk [analytik.co.uk]
- 11. braveanalytics.eu [braveanalytics.eu]
- 12. azonano.com [azonano.com]
- 13. particletechlabs.com [particletechlabs.com]
- 14. Nanoparticles Analytical Techniques - CD Bioparticles [cd-bioparticles.com]
- 15. Analytical Methods for Nanomaterial Determination in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nimbus.elte.hu [nimbus.elte.hu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. allanchem.com [allanchem.com]
- 19. microscopyinnovations.com [microscopyinnovations.com]
- 20. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Structural Showdown: Unveiling the NanoKid and Its Upright Counterpart
In the realm of nanoscale engineering, the anthropomorphic "NanoKid" molecule stands as a testament to the precision of chemical synthesis. This guide provides a comprehensive structural comparison between the free-floating this compound and its "upright" form, which is specially designed to stand on a gold surface. This analysis is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the molecular architecture and the experimental evidence that underpins our understanding of these fascinating structures.
Distinguishing Features: A Tale of Two Stances
The fundamental difference between the standard this compound and its upright variant lies in the chemical modification of its lower appendages or "legs." The upright this compound is engineered with thiol (-SH) functional groups at the termini of its legs. This strategic functionalization allows the molecule to form a self-assembled monolayer (SAM) on a gold substrate through the strong affinity of sulfur for gold.
While detailed crystallographic data for a direct comparison of bond lengths and angles is not publicly available, the key structural distinction is the presence of the thiol groups. The overall molecular framework of the this compound, consisting of a benzene-based body, alkyne arms and legs, and a 1,3-dioxolane (B20135) head, remains consistent between the two forms.
| Feature | This compound | Upright this compound |
| "Feet" Functionalization | Alkyl groups | Thiol (-SH) groups |
| Primary Conformation | Free-floating, various conformations in solution | Oriented "standing" on a gold substrate |
| Method of Conformation Analysis | Primarily NMR and Mass Spectrometry for structural integrity | Ellipsometry to determine the thickness of the self-assembled monolayer |
Experimental Corroboration: From Synthesis to Stance
The synthesis and characterization of the this compound and its derivatives were first reported by Chanteau and Tour in The Journal of Organic Chemistry (2003).[1] The following sections detail the experimental protocols that confirm the structures and orientations of these molecules.
Synthesis of the Upright this compound
The creation of the upright this compound involves a multi-step synthetic pathway, culminating in the introduction of thiol groups. The synthesis of the this compound's upper and lower body segments is a complex process involving numerous reactions, including Sonogashira couplings. To achieve the upright form, the "legs" of the lower body are synthesized from a starting material that can be converted to a thiol.
Key Synthetic Steps for the "Legs" of the Upright this compound:
-
Mesylation: 3-Butyn-1-ol is reacted with methanesulfonyl chloride and triethylamine (B128534) to produce the corresponding mesylate.
-
Thiolacetate Formation: The mesylate is then displaced with the cesium salt of thioacetic acid to form a thiolacetate.
-
Coupling and Deprotection: The resulting alkyne is coupled to the this compound's lower body framework. The acetyl protecting group on the sulfur is then removed to yield the free thiol.
The following diagram illustrates the synthetic modification of the this compound's "legs" to introduce the thiol functionality.
Confirming the Upright Orientation: Ellipsometry
The upright orientation of the this compound on a gold surface is experimentally verified using ellipsometry. This technique measures the change in polarization of light upon reflection from a surface and can be used to determine the thickness of a thin film with high precision.
Experimental Protocol for Ellipsometry:
-
Substrate Preparation: A clean, flat gold substrate is prepared.
-
Self-Assembly: The gold substrate is immersed in a dilute solution of the thiol-functionalized this compound in a suitable solvent (e.g., ethanol) for a period of 24-48 hours to allow for the formation of a self-assembled monolayer.
-
Rinsing and Drying: The substrate is then thoroughly rinsed with the solvent to remove any non-chemisorbed molecules and dried with a stream of dry nitrogen.
-
Ellipsometric Measurement: The thickness of the organic layer on the gold surface is measured using an ellipsometer. The measured thickness is then compared to the known height of the this compound molecule (approximately 2 nm) to confirm that the molecules are standing upright.
The logical workflow for confirming the upright orientation is depicted in the diagram below.
Structural Characterization Data
The primary methods for characterizing the chemical structure of the this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The supplementary information accompanying the original publication provides detailed spectral data.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectra are used to confirm the presence of the various structural motifs within the this compound, such as the aromatic protons of the benzene (B151609) rings, the acetylenic protons, and the protons of the alkyl and dioxolane groups.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectra provide complementary information, confirming the carbon framework of the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight of the synthesized compounds, confirming their elemental composition.
While these techniques confirm the successful synthesis of the target molecules, they do not provide the atomic coordinates necessary for a detailed comparison of bond lengths and angles. Such data would typically be obtained from single-crystal X-ray diffraction, which has not been reported for the this compound or its upright form on a gold surface.
References
A comparative study of the stability of different NanoProfessional derivatives.
For researchers and professionals in drug development, the stability of nanoparticle-based therapeutics is a critical determinant of efficacy and safety. This guide provides a comparative analysis of the stability of commonly utilized nanoparticle derivatives, supported by experimental data and detailed protocols to aid in the selection of optimal candidates for therapeutic applications.
The term "nanoparticle stability" encompasses the preservation of various properties, including aggregation state, core composition, size, shape, and surface chemistry.[1][2] Instability, often manifesting as aggregation, can compromise the intended function and lead to unforeseen biological interactions.[3][4] This guide will focus on a comparative analysis of gold (AuNPs), silver (AgNPs), and iron oxide (IONPs) nanoparticles, which are extensively researched for biomedical applications.[5][6]
Comparative Stability Data
The stability of nanoparticles is highly dependent on their surface functionalization and the surrounding environment. The following table summarizes the stability of different nanoparticle derivatives in various media, as determined by changes in hydrodynamic diameter (an indicator of aggregation).
| Nanoparticle Derivative | Medium | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after 24h (nm) | Stability Assessment |
| Citrate-stabilized AuNPs | Deionized Water | 14 ± 2.8[5] | 15 ± 3.0 | Stable |
| Phosphate-Buffered Saline (PBS) | 14 ± 2.8[5] | >1000 (Aggregated) | Unstable | |
| Carboxyl-functionalized AuNPs (COOH-AuNPs) | Deionized Water | 14 ± 2.3[5] | 14.5 ± 2.5 | Stable |
| Phosphate-Buffered Saline (PBS) | 14 ± 2.3[5] | 25 ± 4.1 | Relatively Stable | |
| Amine-functionalized AuNPs (NH2-AuNPs) | Deionized Water | 14 ± 1.7[5] | 14.2 ± 1.9 | Stable |
| Phosphate-Buffered Saline (PBS) | 14 ± 1.7[5] | 30 ± 5.6 | Relatively Stable | |
| Citrate-stabilized AgNPs | Deionized Water | 10 ± 0.8[5] | 11 ± 1.0 | Stable |
| Phosphate-Buffered Saline (PBS) | 10 ± 0.8[5] | >1500 (Aggregated) | Unstable | |
| Citric acid-coated IONPs (c-NPs) | RPMI Cell Culture Medium | 91[6] | 91[6] | Stable |
| DMEM Cell Culture Medium | 165[6] | 165[6] | Metastable | |
| Phospholipid-coated IONPs (p-NPs) | RPMI Cell Culture Medium | 2884 (Aggregated)[6] | - | Unstable |
| DMEM Cell Culture Medium | 2543 (Aggregated)[6] | - | Unstable |
Key Experimental Protocols
Accurate assessment of nanoparticle stability relies on standardized experimental protocols. Below are methodologies for key experiments.
Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To measure the hydrodynamic diameter of nanoparticles in suspension to assess their aggregation state.[1]
Methodology:
-
Sample Preparation: Disperse the nanoparticles in the desired aqueous medium (e.g., deionized water, PBS, or cell culture media) to a final concentration within the instrument's recommended range.[7]
-
Instrument Setup: Turn on and configure the DLS instrument according to the manufacturer's standard operating procedures. Set the temperature to be controlled, typically at 20 ± 0.1 °C.[7]
-
Measurement:
-
Transfer the nanoparticle suspension to a disposable optical quality micro-cuvette.[7]
-
Place the cuvette in the DLS instrument.
-
Initiate measurements to determine the initial size distribution.
-
-
Time-course Analysis: To assess stability over time, incubate the sample under desired conditions and take measurements at regular intervals (e.g., every hour) over a 48-hour period.[7]
-
Data Analysis: An increase in the average hydrodynamic size or a broadening of the size distribution indicates agglomeration or aggregation.[7]
UV-Vis Spectroscopy for Stability Monitoring
Objective: To monitor changes in the Surface Plasmon Resonance (SPR) peak of plasmonic nanoparticles (e.g., AuNPs, AgNPs) as an indicator of aggregation.
Methodology:
-
Sample Preparation: Prepare nanoparticle suspensions in the desired media as described for DLS.
-
Instrument Setup: Use a UV-Vis spectrophotometer with a temperature-controlled cell holder.[7]
-
Measurement:
-
Time-course Analysis: Measure the UV-Vis spectrum at regular intervals over the desired time period.
-
Data Analysis: A red-shift (a shift to longer wavelengths) in the SPR peak is indicative of inter-particle coupling due to aggregation.[7]
Transmission Electron Microscopy (TEM) for Morphological Assessment
Objective: To visually inspect the size, shape, and aggregation state of nanoparticles.
Methodology:
-
Sample Preparation:
-
Place a drop of the nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely. The sample may be wicked away with filter paper to prevent excessive aggregation during drying.
-
-
Imaging:
-
Load the grid into the TEM.
-
Acquire images at various magnifications to observe individual particles and clusters.
-
-
Data Analysis: Analyze the images to determine the primary particle size and morphology, and to visually confirm the presence and extent of aggregation.[1]
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and theoretical underpinnings of nanoparticle stability, the following diagrams are provided.
Caption: Workflow for assessing nanoparticle stability.
References
- 1. What Does Nanoparticle Stability Mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessing nanoparticle colloidal stability with single-particle inductively coupled plasma mass spectrometry (SP-ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of NanoKid
For researchers, scientists, and drug development professionals, the safe handling and disposal of all chemical compounds are paramount to ensuring a secure laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for NanoKid, a member of the NanoPutian family of anthropomorphic molecules. Due to its nature as a tool for educational purposes, specific hazard and toxicity data for this compound have not been reported.[1] Therefore, its disposal must be managed by adhering to the general best practices for organic chemical waste and in strict compliance with local and institutional regulations.
This compound: Chemical Profile for Disposal Consideration
To facilitate a risk-based assessment for disposal, the fundamental chemical properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(2,5-bis(3,3-dimethylbut-1-yn-1-yl)-4-{[3,5-di(pent-1-yn-1-yl)phenyl]ethynyl}phenyl)-1,3-dioxolane | [2] |
| CAS Number | 618904-86-2 | [1][3] |
| Molecular Formula | C39H42O2 | [1][4][5] |
| Molar Mass | 542.75 g/mol | [1] |
| Appearance | Sticky yellow solid | [1] |
| Known Hazards | No properties or hazard information has been reported. | [1] |
Standard Operating Protocol for this compound Disposal
Given the absence of specific hazard data, this compound should be treated as a potentially hazardous chemical waste. The following step-by-step protocol outlines the recommended disposal procedure.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated solid this compound waste in a dedicated, properly labeled, and sealed container. This container should be made of a material compatible with organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container designated for non-halogenated organic solvent waste. Do not mix with aqueous or halogenated solvent waste streams.
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with this compound should be disposed of as chemically contaminated solid waste. These items should be collected in a designated, lined container.
2. Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "2-(2,5-bis(3,3-dimethylbut-1-yn-1-yl)-4-{[3,5-di(pent-1-yn-1-yl)phenyl]ethynyl}phenyl)-1,3-dioxolane"
-
The primary hazards (in the absence of specific data, list as "Flammable Solid" and "Irritant" as a precautionary measure).
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
3. Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition. Ensure that incompatible waste streams are properly segregated.
4. Disposal Request: Once the waste container is full or is no longer being added to, a request for disposal should be submitted to your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup.
5. Record Keeping: Maintain a log of all hazardous waste generated, including the amount of this compound waste, the date of generation, and the date it was collected for disposal.
Experimental Protocols for Waste Handling
As no specific neutralization or treatment protocols for this compound have been published, in-lab treatment is not recommended. The primary "experimental" protocol is the safe and compliant collection and segregation of the waste for professional disposal.
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound and its associated waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal procedures.
References
Comprehensive Guide to Personal Protective Equipment (PPE) and Safe Handling of Novel Chemical Compounds: The Case of "NanoKid"
This guide provides essential safety and logistical information for handling novel or poorly characterized chemical compounds in a research and development setting, using the "NanoKid" molecule as a representative example. The procedures outlined below are based on established best practices for laboratory safety and chemical management, designed to protect researchers, scientists, and drug development professionals.
Pre-Handling Risk Assessment
Before any laboratory work begins with a new chemical entity, a thorough risk assessment is mandatory.[1][2] This process involves identifying the chemical's properties, understanding its potential hazards, and assessing how these might impact employee health and safety.[1]
-
Information Gathering : Review all available information. For a novel compound, this may involve consulting its Safety Data Sheet (SDS) if available, or data for structurally similar compounds.[1][3] The "this compound" structure contains alkyne functional groups, which are known to be flammable, reactive, and potentially toxic if inhaled.[4]
-
Hazard Evaluation : Determine the potential routes of exposure (inhalation, skin contact, ingestion, eye contact) and the types of toxicity (acute, chronic, corrosive, etc.).[2] For powdered substances, inhalation is a primary concern.
-
Contingency Planning : Note the signs and symptoms of exposure and establish clear procedures for emergencies, including spills and accidental contact.[2]
Quantitative Safety Data for Risk Assessment
When evaluating a new compound, specific quantitative data is critical for an accurate risk assessment. While such data is not available for the pedagogical "this compound" molecule, the table below outlines the essential parameters a researcher must seek for any new chemical.
| Data Parameter | Definition | Significance for Safety |
| Occupational Exposure Limit (OEL) | The upper limit on the acceptable concentration of a hazardous substance in workplace air for a particular material. | Guides the selection of ventilation controls and respiratory protection to prevent inhalation exposure. |
| LD50 (Median Lethal Dose) | The dose of a substance required to kill half the members of a tested population after a specified test duration. | Provides a measure of the acute toxicity of a substance. A lower LD50 indicates higher toxicity. |
| Flash Point | The lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. | Indicates the flammability hazard. A low flash point requires strict control of ignition sources. |
| Boiling Point / Vapor Pressure | The temperature at which a liquid boils and turns to vapor / The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | High vapor pressure or low boiling point indicates a higher risk of inhalation exposure due to volatility. |
| Skin Corrosion/Irritation Data | Information on whether a chemical can cause irreversible or reversible damage to the skin upon contact. | Determines the need for specific types of gloves and protective clothing to prevent skin damage. |
| Eye Damage/Irritation Data | Information on whether a chemical can cause serious damage or irritation to the eyes. | Mandates the use of chemical splash goggles to protect against irreversible eye damage. |
Personal Protective Equipment (PPE) and Engineering Controls
The primary goal of a safety program is to minimize exposure through engineering controls and, subsequently, appropriate PPE.[5]
-
Engineering Controls :
-
Fume Hood : All work with solid "this compound" powder or its solutions should be conducted in a certified chemical fume hood to protect against inhalation of dust or vapors.[6]
-
Ventilated Enclosures : For weighing potent powders, a ventilated balance enclosure or a glove box provides a higher level of containment.[7]
-
-
Required Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical splash goggles are mandatory at all times to shield the eyes from splashes, fumes, and dust particles.[6]
-
Lab Coat : A flame-resistant lab coat with long sleeves provides a critical barrier against chemical splashes and spills.[6]
-
Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn to protect hands from direct contact.[6][8] Gloves should be inspected for tears before use and removed before leaving the laboratory area to prevent cross-contamination.[8]
-
Respiratory Protection : If handling large quantities of powder outside of a dedicated enclosure is unavoidable, a NIOSH-approved respirator (e.g., an N95 dust mask or a half-face respirator with appropriate cartridges) may be required based on the risk assessment.[7][9]
-
Standard Operating Procedure for Handling "this compound"
This protocol provides a step-by-step guide for the safe handling of a novel solid organic compound.
I. Preparation and Workspace Setup
-
Ensure a certified chemical fume hood is operational.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment. Ensure all glassware is free of cracks or defects.[10]
-
Designate specific waste containers for organic solid, organic liquid, and aqueous waste.[11][12]
-
Don the required PPE: lab coat, chemical splash goggles, and nitrile gloves.
II. Weighing and Dispensing (in a Fume Hood)
-
Place an analytical balance or weighing station inside the fume hood.
-
Use a spatula to carefully transfer the required amount of "this compound" solid from the stock container to a tared weigh boat or directly into the reaction vessel.[10]
-
Avoid creating dust. If the powder is fine, consider using a ventilated balance enclosure for this step.
-
Immediately and securely cap the stock container after dispensing.[10]
-
Clean the spatula and any contaminated surfaces before removing them from the hood.
III. Solution Preparation and Reaction
-
Add the solvent to the vessel containing the "this compound" solid inside the fume hood.
-
If heating is required, use a flameless heat source like a hot plate or heating mantle.[13] Never heat a closed system.[13]
-
Keep all containers labeled with the chemical name, concentration, and date.[13]
IV. Post-Experiment Cleanup
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
Dispose of all waste in the correctly labeled containers.
-
Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[10]
Operational and Disposal Plan
Proper waste management is a critical component of laboratory safety.
-
Segregation : Never mix different waste streams. Keep organic, chlorinated organic, aqueous, and solid wastes separate.[14]
-
Labeling : All waste containers must be clearly labeled with their contents and associated hazards.[15]
-
Storage : Store waste containers in a designated, well-ventilated area with secondary containment to prevent spills.[15]
-
Disposal : Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste.[15] Unused or old chemicals should be disposed of through a licensed waste management provider.[16]
Mandatory Visualizations
The following diagrams illustrate key safety workflows and decision-making processes for handling novel chemical compounds.
Caption: Operational workflow for handling novel chemical compounds.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. intersolia.com [intersolia.com]
- 4. SATHEE: Chemistry Alkynes [sathee.iitk.ac.in]
- 5. agnopharma.com [agnopharma.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. escopharma.com [escopharma.com]
- 8. csub.edu [csub.edu]
- 9. glenresearch.com [glenresearch.com]
- 10. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Laboratory chemical waste [watercorporation.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
